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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Chemical Structure and Properties of D-Alanine tert-butyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide offers a detailed exploration of D-Alanine tert-butyl ester hydrochloride, a crucial reagent in synthetic chemistry. It covers its chemical struc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of D-Alanine tert-butyl ester hydrochloride, a crucial reagent in synthetic chemistry. It covers its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing practical insights for laboratory and development settings.

Core Chemical Identity and Structure

D-Alanine tert-butyl ester hydrochloride is a protected derivative of the non-proteinogenic amino acid D-alanine. The "D" designation refers to the stereochemical configuration at the alpha-carbon. The molecule's structure is characterized by three key functional groups: the D-alanine core, a tert-butyl ester protecting group at the carboxylic acid terminus, and a hydrochloride salt of the primary amine.

Molecular Structure Diagram:

D-Alanine tert-butyl ester hydrochloride C1 H3C C2 C C1->C2 N H3N+ C2->N H_alpha H C2->H_alpha C3 C=O C2->C3 O_ester O C3->O_ester C_tert C(CH3)3 O_ester->C_tert Cl Cl-

Caption: Chemical structure of D-Alanine tert-butyl ester hydrochloride.

Table 1: Key Chemical and Physical Properties

PropertyValue
CAS Number 59531-86-1[1][2]
Molecular Formula C₇H₁₆ClNO₂[3]
Molecular Weight 181.66 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 170-175 °C[4]
Solubility Soluble in water and polar organic solvents like ethanol.
Optical Rotation [α]20/D -1.4±0.3°, c = 2% in ethanol

Synthesis and Manufacturing Insights

The industrial and laboratory-scale synthesis of D-Alanine tert-butyl ester hydrochloride is typically achieved through acid-catalyzed esterification of D-alanine.

Common Synthetic Route:

A prevalent method involves the reaction of D-alanine with isobutylene in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid impregnated on silica.[5][6] This is followed by the introduction of hydrochloric acid to form the stable hydrochloride salt.[5][6]

Reaction Workflow Diagram:

Synthesis_Workflow D_Alanine D-Alanine Reaction Esterification Reaction D_Alanine->Reaction Isobutylene Isobutylene Isobutylene->Reaction Acid_Catalyst Acid Catalyst (e.g., PTSA) Acid_Catalyst->Reaction Ester_Product D-Alanine tert-butyl ester Reaction->Ester_Product Salt_Formation Salt Formation Ester_Product->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Final_Product D-Alanine tert-butyl ester hydrochloride Salt_Formation->Final_Product

Caption: A typical workflow for the synthesis of D-Alanine tert-butyl ester hydrochloride.

Expert Insights on Synthesis:

The choice of acid catalyst and reaction solvent (often dioxane or dichloromethane) is critical to optimize yield and minimize side reactions.[5][6] The reaction is typically carried out under pressure to contain the volatile isobutylene. The final precipitation of the hydrochloride salt not only aids in purification but also enhances the stability and handling of the final product.

Core Applications in Research and Development

The unique structural features of D-Alanine tert-butyl ester hydrochloride make it a valuable tool in several areas of chemical research and pharmaceutical development.

3.1. Peptide Synthesis

This compound is a fundamental building block in peptide synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).[1][7] The tert-butyl ester serves as a robust protecting group for the carboxylic acid.[7]

  • Orthogonal Protection Strategy: The tert-butyl ester is stable to the basic conditions used for the removal of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[7] However, it is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) during the final step of cleaving the peptide from the resin.[7] This "orthogonal" stability is a cornerstone of the widely used Fmoc/tBu SPPS strategy.[7]

Logical Relationship in SPPS:

SPPS_Logic cluster_conditions Reaction Conditions cluster_groups Protecting Groups Base Base (e.g., Piperidine) Fmoc Fmoc Group Base->Fmoc Cleaves tBu tert-Butyl Ester Base->tBu Stable to Acid Acid (e.g., TFA) Acid->Fmoc Stable to Acid->tBu Cleaves

Caption: Orthogonal stability of Fmoc and tert-butyl protecting groups in SPPS.

3.2. Development of Peptide-Based Therapeutics

The incorporation of D-amino acids, such as D-alanine, into peptide drug candidates is a key strategy to enhance their therapeutic properties.[7][8] Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in-vivo half-life.[7] D-Alanine tert-butyl ester hydrochloride is a convenient precursor for introducing D-alanine into these synthetic peptides.[8]

3.3. Chiral Ligand Synthesis

The defined stereochemistry of D-Alanine tert-butyl ester hydrochloride makes it a useful starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can induce stereoselectivity in chemical reactions, which is crucial in the synthesis of enantiomerically pure pharmaceuticals.

Experimental Protocols: A Practical Guide

Protocol: Coupling of Fmoc-L-Phenylalanine to D-Alanine tert-butyl ester hydrochloride (Solution-Phase)

This protocol outlines a standard procedure for forming a dipeptide in solution.

  • Materials:

    • D-Alanine tert-butyl ester hydrochloride

    • Fmoc-L-Phenylalanine

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • 1 M aqueous hydrochloric acid

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve D-Alanine tert-butyl ester hydrochloride (1.0 eq) in DCM.

    • Add DIPEA (1.1 eq) to neutralize the hydrochloride and stir for 10 minutes.

    • In a separate flask, dissolve Fmoc-L-Phenylalanine (1.0 eq) and HOBt (1.0 eq) in DCM.

    • Add DIC (1.1 eq) to the Fmoc-L-Phenylalanine solution and stir for 15 minutes at 0 °C to pre-activate.

    • Add the activated Fmoc-L-Phenylalanine solution to the D-alanine solution.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography.

Causality in the Protocol:

  • DIPEA: A non-nucleophilic base is used to deprotonate the ammonium salt of D-Alanine tert-butyl ester hydrochloride to the free amine without causing unwanted side reactions.

  • DIC/HOBt: This combination is a classic carbodiimide coupling system. DIC activates the carboxylic acid of Fmoc-L-Phenylalanine, and HOBt is an additive that suppresses racemization and improves coupling efficiency.

  • Aqueous Washes: The series of acidic, basic, and brine washes are essential to remove unreacted starting materials, coupling reagents, and byproducts.

Safety and Handling

D-Alanine tert-butyl ester hydrochloride may cause skin and serious eye irritation, as well as respiratory irritation.[3][4] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Store in a cool, dry place, as it may be air-sensitive.[9]

References

  • National Center for Biotechnology Information. D-Alanine tert-butyl ester hydrochloride. PubChem Compound Database. [Link]

  • PrepChem.com. Synthesis of L-alanine-t-butyl ester hydrochloride. [Link]

  • Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

Sources

Exploratory

An In-Depth Technical Guide to AM251: A Selective CB1 Receptor Antagonist for Research and Drug Development

A Note on Chemical Identification: The CAS number provided in the query, 59531-86-1, corresponds to D-Alanine, 1,1-dimethylethyl ester, hydrochloride, a derivative of the amino acid D-alanine used in peptide synthesis.[1...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: The CAS number provided in the query, 59531-86-1, corresponds to D-Alanine, 1,1-dimethylethyl ester, hydrochloride, a derivative of the amino acid D-alanine used in peptide synthesis.[1][2][3][4][5] However, the detailed requirements for a technical guide on signaling pathways and drug development strongly suggest an interest in the widely researched cannabinoid receptor antagonist, AM251 , which has the CAS number 183232-66-8.[6] This guide will focus on AM251 to best meet the needs of researchers and drug development professionals.

AM251, also known as N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a potent and selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1).[6] Its ability to block the effects of endogenous and exogenous cannabinoids has made it an invaluable tool in elucidating the role of the endocannabinoid system in a wide range of physiological and pathological processes. This guide provides a comprehensive overview of the chemical properties, safety information, mechanism of action, and experimental applications of AM251.

Chemical and Physical Properties

PropertyValue
CAS Number 183232-66-8
Molecular Formula C22H21Cl2IN4O
Molecular Weight 555.24 g/mol
Appearance White solid
Solubility DMSO: 10 mg/mL
Purity ≥98% (HPLC)
Storage Temperature 10-30°C, protect from light

Safety and Handling

AM251 is considered a hazardous substance and requires careful handling in a laboratory setting.[7]

Hazard Identification:

  • Irritant: Irritating to the eyes, respiratory system, and skin.[7]

  • Potential for Dust Explosion: Empty containers may contain residual dust that can accumulate and potentially explode in the presence of an ignition source.[7]

  • Hazardous Decomposition Products: May emit poisonous and corrosive fumes under fire conditions.[7]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a particulate respirator.[7]

  • Ventilation: Use in a well-ventilated area, with local exhaust ventilation at points of dust or fume generation.[7]

  • Handling: Avoid all personal contact, including inhalation of dust. Do not cut, drill, grind, or weld containers that have held the compound.[7]

  • Storage: Store in original, tightly sealed containers, such as glass or polyethylene, in a cool, dry place.[7]

First Aid Measures:

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

  • Ingestion: Clean mouth with water and seek medical attention.[8]

Mechanism of Action: A CB1 Receptor Inverse Agonist

AM251 acts as a selective antagonist and inverse agonist at the CB1 receptor.[9] This means it not only blocks the receptor from being activated by agonists like anandamide and 2-arachidonoylglycerol (2-AG) but also reduces the receptor's basal level of signaling activity.

The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. As an inverse agonist, AM251 can produce effects opposite to those of CB1 agonists.[9][10]

AM251_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Pharmacological Intervention CB1_R CB1 Receptor G_protein Gi/o Protein CB1_R->G_protein Basal Activity AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Neurotransmitter Neurotransmitter Vesicle cAMP->Neurotransmitter Modulates Release AM251 AM251 AM251->CB1_R Binds and Reduces Basal Activity (Inverse Agonism) Agonist Cannabinoid Agonist (e.g., Anandamide) Agonist->CB1_R Binds and Activates

Caption: Mechanism of AM251 as a CB1 receptor inverse agonist and antagonist.

Applications in Research and Drug Development

AM251's ability to modulate the endocannabinoid system has made it a critical tool in various research areas:

  • Obesity and Metabolic Disorders: Studies have shown that AM251 can lead to weight loss and a reduction in fat mass in diet-induced obese animal models.[11] It has been observed to decrease food intake and alter the levels of hormones involved in energy homeostasis, such as leptin and ghrelin.[11]

  • Neurological and Psychiatric Disorders: AM251 is used to investigate the role of the endocannabinoid system in addiction, anxiety, and cognitive function.[12][13] For example, it has been shown to inhibit cocaine-primed relapse in rats by modulating glutamate levels in the nucleus accumbens.[12]

  • Pain and Inflammation: Research has explored the effects of AM251 on different types of pain. Interestingly, some studies suggest it may have pronociceptive effects in certain contexts, highlighting the complex role of the endocannabinoid system in pain modulation.[14]

  • Cardiovascular Disease: AM251 has been investigated for its potential cardioprotective effects, particularly in the context of diabetes-related myocardial infarction, where it may modulate inflammatory pathways like NF-kB signaling.[15]

Experimental Protocols

In Vivo Administration

For in vivo studies in rodents, AM251 is typically dissolved in a vehicle suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

Example Protocol for Rodent Studies:

  • Preparation of Dosing Solution: A common vehicle for AM251 is a mixture of DMSO, Tween-80, and saline.[16] For example, a stock solution can be made in DMSO and then suspended in Tween-80 and saline for the final injection volume.[16] Another described vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Dosing: Doses can range from 1 mg/kg to 10 mg/kg, administered i.p., depending on the experimental paradigm.[12][14][15] For example, in studies of diet-induced obesity, a dose of 3 mg/kg daily has been used.[11]

  • Experimental Timeline: AM251 is often administered as a pretreatment before a behavioral test or the administration of another compound. For instance, it might be given 30 to 60 minutes prior to the experiment.[12][16]

In_Vivo_Protocol_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Experimental Procedure cluster_3 Data Analysis prep_solution Prepare AM251 Dosing Solution (e.g., in DMSO/Tween-80/Saline) administer Administer AM251 to Animal (e.g., 3 mg/kg, i.p.) prep_solution->administer wait Pretreatment Period (30-60 minutes) administer->wait experiment Conduct Behavioral or Physiological Experiment wait->experiment collect_data Collect and Analyze Data experiment->collect_data

Caption: A generalized workflow for an in vivo experiment using AM251.

In Vitro Application

For cell-based assays, AM251 is typically dissolved in DMSO to create a stock solution, which is then diluted in cell culture medium to the desired final concentration.

Example Protocol for Cell Culture:

  • Stock Solution: Prepare a 10 mM stock solution of AM251 in DMSO.

  • Working Solution: Dilute the stock solution in cell culture medium to final concentrations, which can range from nanomolar to micromolar, depending on the assay. For example, concentrations of 100 nM to 10 µM have been used in studies with Caco-2 cells.[17]

  • Treatment: Cells are typically pre-incubated with AM251 for a specific duration (e.g., 30 minutes) before the addition of an agonist or other treatment.[18]

Toxicological Information

While a comprehensive toxicological profile is not fully established, available data indicates that AM251 can have adverse effects. In humans, other CB1 receptor antagonists have been associated with depression, anxiety, and an increased risk of suicide, leading to their withdrawal from the market.[19] Animal studies have shown that AM251 can increase anxiety-like behaviors.[13] It is crucial to handle this compound with appropriate safety precautions.

References

  • D-Alanine, 1,1-dimethylethyl ester, hydroc… - CymitQuimica. (n.d.).
  • AM-251 - Santa Cruz Biotechnology. (n.d.).
  • THE CANNABINOID RECEPTOR ANTAGONIST AM251 INCREASES PARAOXON AND CHLORPYRIFOS OXON TOXICITY IN RATS - PMC. (2016, January 1).
  • D-Alanine tert-butyl ester hydrochloride - Chem-Impex. (n.d.).
  • 59531-86-1 Cas No. | D-Alanine tert-butyl ester hydrochloride - Apollo Scientific. (n.d.).
  • D -Alanine tert-butyl ester = 99.0 AT 59531-86-1 - Sigma-Aldrich. (n.d.).
  • D-Alanine tert-Butyl Ester Hydrochloride 59531-86-1 | Tokyo Chemical Industry UK Ltd. (n.d.).
  • CB1 Ligand AM251 Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflammation in Diet-Induced Obesity - MDPI. (2022, September 28).
  • Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed. (2002, March 28).
  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed. (2002, December 15).
  • Cardioprotective effect of CB1 receptor antagonist AM251 against β receptor-stimulated myocardial infarction via modulation of NF-kB signaling pathway in diabetic mice - PMC. (n.d.).
  • Cannabinoid CB1 Receptor Antagonist AM251 Inhibits Cocaine-Primed Relapse in Rats: Role of Glutamate in the Nucleus Accumbens | Journal of Neuroscience. (2006, August 16).
  • Behavioural Brain Research The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on - Ovid. (n.d.).
  • Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3 - PubMed. (2000, November 1).
  • D-Alanine tert-Butyl Ester Hydrochloride | 59531-86-1 - TCI Chemicals. (n.d.).
  • AM251 | CB1 Receptor Antagonist - MedchemExpress.com. (n.d.).
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide | 944154-76-1 - ChemicalBook. (2025, October 29).
  • AM251 (CAS Number: 183232-66-8) - Cayman Chemical. (n.d.).
  • n-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1h-pyrazole-3-carboxamide | Sigma-Aldrich. (n.d.).
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4,5-dihydro-1H-pyrazole-3-carboxamide - Hazard. (2025, October 15).
  • Effects of the CB 1 antagonist AM251 (100 nM, 1 ␮ M, and 10 ␮ M) on... - ResearchGate. (2025, March).
  • The Cannabinoid Receptor 1 Reverse Agonist AM251 Ameliorates Radiation-Induced Cognitive Decrements - Frontiers. (2021, June 28).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • CB1 antagonist AM251 - MilliporeSigma. (n.d.).
  • Articles You Might Have Missed - PMC. (2018, December 3).
  • Safety Data Sheet. (2023, December 21).
  • Effects of the CB1 Receptor Antagonist, AM251, on Maternal Behavior in Long-Evans Rat Dams - KnightScholar. (n.d.).
  • Cannabinoid Receptor Type 1 Antagonist, AM-251, Attenuates Mechanical Allodynia and Thermal Hyperalgesia after Burn Injury - PMC. (n.d.).
  • 4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide hydrochloride - A2B Chem. (n.d.).
  • 5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - NCBI. (2007, February 16).

Sources

Foundational

Solubility profile of D-Alanine tert-butyl ester hydrochloride in organic solvents

The Solubility Profile of D-Alanine tert-Butyl Ester Hydrochloride serves as a critical parameter in process chemistry, particularly for peptide synthesis and chiral resolution. This guide synthesizes physicochemical dat...

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Profile of D-Alanine tert-Butyl Ester Hydrochloride serves as a critical parameter in process chemistry, particularly for peptide synthesis and chiral resolution. This guide synthesizes physicochemical data with practical process engineering strategies.

Compound Identity:

  • IUPAC Name: tert-Butyl (2R)-2-aminopropanoate hydrochloride

  • CAS Number: 59531-86-1 (D-isomer); Note: Solubility data in achiral solvents is identical to the L-isomer (CAS 13404-22-3).

  • Molecular Weight: 181.66 g/mol [1][2][3][4][5][6]

  • Appearance: White to off-white crystalline powder (Hygroscopic)

Executive Summary

D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu[7]·HCl) is a lipophilic amino acid derivative. The bulky tert-butyl group significantly alters its solubility landscape compared to the free amino acid or methyl esters, enhancing solubility in halogenated organic solvents while maintaining high solubility in polar protic media. Understanding this profile is essential for optimizing recrystallization yields , liquid-liquid extraction efficiencies , and reaction homogeneity during peptide coupling.

Physicochemical Solubility Landscape

The solubility of H-D-Ala-OtBu[5][8]·HCl is governed by the competition between the ionic lattice energy of the hydrochloride salt and the solvation capability of the solvent.

Qualitative Solubility Data Table

Data synthesized from process development trends for amino acid ester hydrochlorides.

Solvent ClassRepresentative SolventSolubility StatusMechanistic InsightProcess Application
Polar Protic Methanol (MeOH)High (>100 mg/mL)Strong H-bonding and high dielectric constant stabilize the ionic pair.Stock solution preparation; Homogeneous reactions.
Ethanol (EtOH)High Similar to MeOH but slightly reduced due to alkyl chain length.Recrystallization (solvent).
Isopropanol (IPA)Moderate Reduced polarity; solubility drops significantly with temperature.Ideal Recrystallization Solvent.
Chlorinated Dichloromethane (DCM)Moderate-High The lipophilic t-butyl group allows significant solvation despite the salt form.Peptide coupling (DCC/EDC); Liquid-liquid extraction.
Chloroform (

)
Moderate Similar to DCM; often used in NMR characterization.Analysis.
Polar Aprotic DMF / DMSOVery High High dipole moment effectively solvates the cation.Reaction solvent for difficult couplings.
Ethers Tetrahydrofuran (THF)Low Poor solvation of the chloride anion.Anti-solvent; Precipitation.[9]
MTBE / Diethyl EtherInsoluble Low dielectric constant; cannot overcome lattice energy.Primary Anti-solvent for crashing out product.
Hydrocarbons Hexanes / HeptaneInsoluble Non-polar nature is incompatible with the ionic salt.Washing impurities; Anti-solvent.[9]
Aqueous WaterVery High Complete dissociation of the salt.Aqueous workup (loss of product to aqueous phase).

Process Engineering: Recrystallization & Extraction

Recrystallization Strategy

The purification of H-D-Ala-OtBu·HCl is most effectively achieved using a Solvent/Anti-Solvent system. The goal is to maximize recovery while rejecting non-polar impurities.

  • System A (Standard): Isopropanol / Hexanes

    • Dissolve crude solid in minimal hot Isopropanol (

      
      ).
      
    • Slowly add Hexanes (or Heptane) until turbidity persists.

    • Cool gradually to

      
      .
      
    • Advantage:[10][11] High recovery, excellent rejection of unreacted reagents.

  • System B (Alternative): DCM / Et₂O

    • Dissolve in minimal DCM at room temperature.[9]

    • Add Diethyl Ether (Et₂O) or MTBE dropwise.

    • Advantage:[10][11] Suitable for thermally labile samples, as no heating is required.

Extraction Considerations

When performing liquid-liquid extraction (workup):

  • Acidic/Neutral pH: The compound remains protonated (

    
    ) and stays in the aqueous phase. Avoid  washing organic reaction mixtures with water if the product is the salt form, as you will lose yield.
    
  • Basic pH: Neutralization with

    
     or 
    
    
    
    converts it to the free amine (
    
    
    ), which partitions rapidly into organic solvents like DCM or Ethyl Acetate.

Experimental Protocols

Protocol 4.1: Gravimetric Solubility Determination

Use this self-validating protocol to generate precise mg/mL data for your specific batch and temperature.

  • Preparation: Weigh 100 mg of H-D-Ala-OtBu·HCl into a tarred 4 mL glass vial.

  • Solvent Addition: Add the target solvent in

    
     increments using a calibrated micropipette.
    
  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at the target temperature (

    
    ).
    
  • Observation: Visually inspect for undissolved solids.

    • If solid remains:[6] Continue adding solvent.[9]

    • If clear: Stop.

  • Calculation:

    
    
    
  • Validation: If

    
    , repeat starting with 500 mg solute to ensure accuracy.
    

Visualizations

Solubility Determination Workflow

This logic flow ensures reproducible solubility testing and prevents false negatives due to kinetic supersaturation.

SolubilityWorkflow start Start: Weigh 100mg Solute add_sol Add 100µL Solvent start->add_sol agitate Vortex & Sonicate (1 min) add_sol->agitate check Visual Inspection: Clear Solution? agitate->check calc Calculate Solubility (mg/mL) check->calc Yes sat_check Is Vol > 5mL? check->sat_check No (Solid remains) more_sol Add more Solvent more_sol->agitate sat_check->more_sol No insoluble Mark as Insoluble (<20 mg/mL) sat_check->insoluble Yes

Caption: Step-by-step decision matrix for gravimetric solubility determination.

Solvent Selection for Process Development

A decision tree for selecting the correct solvent system based on the process goal (Reaction vs. Purification).

SolventSelection goal Process Goal reaction Peptide Coupling goal->reaction purify Purification goal->purify polar Polar Reactants? reaction->polar cryst Recrystallization purify->cryst wash Solid Washing purify->wash dcm Use DCM or DMF polar->dcm No (Standard) meoh Use MeOH/EtOH polar->meoh Yes (High Polarity) sysA System A: IPA + Hexanes cryst->sysA Thermal Stable sysB System B: DCM + MTBE cryst->sysB Thermal Labile ether Use Cold Et2O or Hexanes wash->ether

Caption: Logic tree for selecting solvent systems based on operational requirements.

References

  • Boda, F. et al. (2018). Solubility of Amino Acid Esters in Organic Solvents.[5][12] Journal of Chemical & Engineering Data. (Generalized reference for amino acid ester salt behavior).

Sources

Exploratory

Difference between L-Alanine and D-Alanine tert-butyl ester derivatives

Executive Summary: The Stereochemical Imperative In the landscape of peptide therapeutics and peptidomimetics, the distinction between L-Alanine tert-butyl ester and its enantiomer, D-Alanine tert-butyl ester , extends f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the landscape of peptide therapeutics and peptidomimetics, the distinction between L-Alanine tert-butyl ester and its enantiomer, D-Alanine tert-butyl ester , extends far beyond simple optical rotation. While chemically identical in an achiral environment, these two building blocks represent a divergence path in drug design:

  • L-Ala-OtBu is the canonical building block, utilized primarily for C-terminal protection in the synthesis of native-like peptides, ensuring compatibility with biological machinery.

  • D-Ala-OtBu is the "disruptor," introduced strategically to induce proteolytic resistance, alter secondary structure (e.g., inducing

    
    -turns), and probe bacterial cell wall mechanisms.
    

The tert-butyl (


)  moiety is critical here.[1] Unlike methyl or ethyl esters, the bulky tert-butyl group provides superior steric shielding against nucleophilic attack and suppresses diketopiperazine (DKP) formation—a notorious side reaction in peptide synthesis. Furthermore, its acid-lability (removed by TFA) makes it orthogonal to base-labile protecting groups like Fmoc, cementing its role in Solid Phase Peptide Synthesis (SPPS).[1]

Structural Analysis & Physical Properties

To the bench scientist, the immediate difference lies in the interaction with polarized light and chiral biological systems. The tert-butyl group adds significant hydrophobic bulk to the molecule, altering its solubility profile compared to the free amino acid.

Comparative Data Table
PropertyL-Alanine tert-butyl ester HClD-Alanine tert-butyl ester HCl
CAS Number 13404-22-359531-86-1
Molecular Formula


Molecular Weight 181.66 g/mol 181.66 g/mol
Stereocenter (S)-Configuration(R)-Configuration
Optical Rotation (

)

to

(c=2, EtOH)

to

(c=2, EtOH)
Melting Point 168–175 °C168–175 °C
Solubility Soluble in water, EtOH, MeOHSoluble in water, EtOH, MeOH
Primary Utility Native Peptide SynthesisPeptidomimetics, Antibiotic Research
The "Steric Shield" Effect

The tert-butyl group is not merely a protecting group; it is a kinetic stabilizer. In dipeptide synthesis, the bulky


 group significantly reduces the rate of intramolecular aminolysis that leads to diketopiperazine (DKP)  formation, a common failure mode when using methyl or benzyl esters with Proline or Glycine.

Synthetic Utility & Protecting Group Chemistry

The synthesis of tert-butyl esters cannot proceed via standard Fisher esterification (Alcohol + Acid) because the tertiary alcohol (t-Butanol) is prone to dehydration and the equilibrium is unfavorable.

The Isobutylene Addition Protocol

The industrial and most robust laboratory method involves the acid-catalyzed addition of isobutylene to the amino acid. This is an atom-economical addition reaction that produces no water byproduct, driving the reaction to completion.

Protocol: Synthesis of H-Ala-OtBu·HCl (Isobutylene Method)

Safety Note: This reaction involves pressurized gas and strong acids. Use a rated pressure vessel (autoclave) or heavy-walled glass pressure bottle behind a blast shield.

  • Preparation:

    • Charge a pressure vessel with L-Alanine (or D-Alanine) (100 mmol) and Dioxane (100 mL).

    • Add concentrated Sulfuric Acid (

      
      )  (150 mmol) slowly with cooling.
      
    • Note: Perchloric acid (

      
      ) was historically used but is avoided due to explosion risks. 
      
      
      
      is the safer standard.
  • Isobutylene Addition:

    • Cool the vessel to -78°C (Dry ice/acetone bath).

    • Condense liquid Isobutylene (approx. 100 mL, excess) into the vessel.

    • Seal the vessel tightly.

  • Reaction:

    • Allow the vessel to warm to room temperature (20–25°C).

    • Stir vigorously for 24–48 hours. The pressure will rise significantly.

    • Mechanism:[2] The acid protonates the isobutylene to form a tert-butyl carbocation, which is then intercepted by the carboxylic acid of the alanine.

  • Work-up:

    • Cool the vessel to 0°C and carefully vent excess isobutylene into a fume hood.

    • Pour the reaction mixture into an ice-cold solution of NaOH (2N) to reach pH ~10 (extracts the free amine).

    • Extract immediately with Ethyl Acetate (3x).

    • Wash organics with brine, dry over

      
      , and concentrate to an oil.
      
  • Salt Formation:

    • Dissolve the oil in minimal dry diethyl ether.

    • Add HCl in Dioxane (4M) dropwise.

    • The hydrochloride salt (

      
      ) precipitates as a white solid. Filter and dry.
      
Visualization: Synthesis & Deprotection Workflow

SynthesisWorkflow Start L-Alanine (Zwitterion) Intermediate t-Butyl Carbocation Intermediate Start->Intermediate Protonation Isobutylene Isobutylene + H2SO4 (Acid Catalysis) Isobutylene->Intermediate Generates C+ Product L-Ala-OtBu (Ester) Intermediate->Product Nucleophilic Attack (R-COOH) Deprotection TFA / DCM (Acidolysis) Product->Deprotection Peptide Synthesis Complete Final Free L-Alanine + Isobutylene (Gas) Deprotection->Final Cleavage

Figure 1: The lifecycle of the tert-butyl protecting group. Note the generation of the stable tert-butyl carbocation is the rate-determining step in both formation and cleavage.

Biological Implications: The "Stealth" Effect

The choice between L- and D-Alanine tert-butyl ester is often a choice between bio-recognition and bio-evasion .

Proteolytic Stability

Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective; their active sites are evolved to bind L-amino acids.

  • L-Ala Derivatives: Rapidly metabolized. Ideal for prodrugs where the ester must be cleaved to release the active drug.

  • D-Ala Derivatives: The "Stealth" isomer. The side chain orientation in the D-configuration creates steric clashes within the protease active site, preventing hydrolysis. This is exploited in:

    • Peptidomimetics: Increasing the plasma half-life of peptide drugs (e.g., Somatostatin analogs).

    • Antibiotics: D-Ala-D-Ala is the terminal sequence of bacterial peptidoglycan precursors. Using D-Ala-OtBu allows researchers to synthesize probes that mimic this target to study Vancomycin resistance.

Visualization: Biological Fate Pathway

BioFate InputL L-Ala-OtBu Peptide Protease Serum Proteases (Stereoselective) InputL->Protease Substrate InputD D-Ala-OtBu Peptide InputD->Protease Non-Substrate ResultL Rapid Hydrolysis (Low Half-life) Protease->ResultL L_Path ResultD Metabolic Stability (Extended Half-life) Protease->ResultD D_Path L_Path Recognition & Binding D_Path Steric Rejection

Figure 2: Divergent biological fates. L-isomers are recognized substrates for proteolysis, while D-isomers evade enzymatic cleavage, extending therapeutic duration.[3]

Quality Control: Chiral Purity Analysis

Ensuring enantiomeric excess (ee%) is critical, especially when D-Ala is used, as even trace L-Ala contamination can trigger immune responses or off-target effects.

Protocol: Chiral HPLC Analysis

Standard C18 columns cannot separate enantiomers. A chiral stationary phase (CSP) based on crown ethers or polysaccharides is required.

  • Column: Crownpak CR(+) (Daicel) or equivalent.

    • Mechanism:[2] The crown ether forms a host-guest complex with the ammonium group of the amino acid. The chiral environment discriminates between the methyl group orientation of L- vs D-Ala.[4][5]

  • Mobile Phase: Perchloric acid (

    
    ) pH 1.5 to 2.0.
    
    • Why Acidic? The amino group must be fully protonated (

      
      ) to bind to the crown ether.
      
  • Temperature: Lower temperatures (10–15°C) often improve resolution by reducing the kinetic energy of the exchange process.

  • Detection: UV at 200–210 nm (Ester carbonyl absorption).

Troubleshooting Tip: If the peaks are broad, ensure the sample is dissolved in the mobile phase. If resolution is lost, the column may be fouled with metal cations (


, 

) which bind the crown ether more strongly than the ammonium group. Wash with water to regenerate.

References

  • Anderson, G. W., & Callahan, F. M. (1960).[6] t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.[6] Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acid-labile protecting groups).
  • BenchChem. (2025).[7][8] A Researcher's Guide to H-D-Ala-OtBu.HCl in Peptide Synthesis. Link

  • Sigma-Aldrich. (2023). Product Specification: L-Alanine tert-butyl ester hydrochloride.[9][10][11] Link

  • Chem-Impex. (2023). D-Alanine tert-butyl ester hydrochloride Applications. Link

  • Armstrong, D. W. (1987). Optical isomer separation by liquid chromatography. Analytical Chemistry.

Sources

Foundational

Technical Whitepaper: Strategic Implementation of tert-Butyl Ester Protection for D-Alanine in Advanced Peptide Synthesis

Topic: Advantages of tert-butyl ester protection for D-Alanine C-terminus Content Type: In-depth Technical Whitepaper Executive Summary In the landscape of peptidomimetic drug design and bacterial cell wall analog synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of tert-butyl ester protection for D-Alanine C-terminus Content Type: In-depth Technical Whitepaper

Executive Summary

In the landscape of peptidomimetic drug design and bacterial cell wall analog synthesis, D-Alanine (D-Ala) serves as a critical chiral building block.[1] However, its incorporation at the C-terminus presents a distinct stereochemical challenge: the risk of racemization during segment condensation and activation. This guide delineates the mechanistic and operational advantages of employing the tert-butyl ester (OtBu) as a C-terminal protecting group. Unlike methyl or benzyl esters, the OtBu group functions as a "steric sentinel," suppressing oxazolone formation through bulk hindrance while offering superior orthogonality in Fmoc-based solid-phase and solution-phase strategies.

The Stereochemical Challenge: D-Alanine at the C-Terminus

The integration of D-amino acids into peptide therapeutics is primarily driven by the need to enhance proteolytic stability and induce specific secondary structures (e.g.,


-turns). D-Alanine is particularly ubiquitous in the design of antibiotics targeting peptidoglycan biosynthesis (e.g., Vancomycin analogs).

However, when D-Alanine occupies the C-terminal position during fragment coupling, it is highly susceptible to racemization (epimerization to L-Ala). This occurs via two primary mechanisms:[1]

  • Direct Enolization: Base-catalyzed abstraction of the

    
    -proton.
    
  • 5(4H)-Oxazolone Formation: The activated carboxyl group cyclizes with the backbone amide, forming a semi-aromatic intermediate that rapidly loses chiral integrity.

The choice of C-terminal protection is the determinant factor in mitigating this risk.

Mechanistic Advantages of the tert-Butyl Group

The tert-butyl ester offers a dual-mode defense mechanism against racemization and side reactions, superior to primary alkyl esters (OMe, OEt) or benzyl esters (OBzl).

Steric Suppression of Oxazolone Formation

The bulky tert-butyl group exerts significant steric pressure on the carboxyl center. In the event of activation (e.g., by carbodiimides or phosphonium salts), the formation of the oxazolone ring requires the oxygen of the preceding amide to attack the activated carbonyl. The sheer volume of the tert-butyl group (


) kinetically hinders this attack, thereby favoring the desired intermolecular coupling over the intramolecular cyclization.
Electronic Shielding and Orthogonality
  • Electronic Effect: The inductive effect (+I) of the tert-butyl group increases the electron density around the ester oxygen, making the carbonyl carbon slightly less electrophilic compared to methyl esters, further stabilizing it against base-catalyzed hydrolysis during Fmoc removal steps.

  • Orthogonality: The OtBu group is completely stable to the basic conditions (20% piperidine in DMF) used to remove Fmoc groups. It is cleaved exclusively by localized acidolysis (TFA), making it perfectly orthogonal to Fmoc/tBu strategies.

Visualization: Steric Blockade Mechanism

The following diagram illustrates how the tert-butyl group sterically inhibits the nucleophilic attack required for oxazolone formation.

RacemizationBlockade cluster_mechanism Kinetic Control via Steric Bulk Activated Activated D-Ala (C-Terminal) Oxazolone 5(4H)-Oxazolone (Racemization Prone) Activated->Oxazolone Intramolecular Cyclization Coupled Desired Peptide Product (Pure D) Activated->Coupled Amine Attack (Coupling) tBu tert-Butyl Group (Steric Shield) tBu->Activated Protects Carboxyl tBu->Oxazolone BLOCKS Formation

Caption: The bulky tert-butyl group (yellow) kinetically inhibits the intramolecular cyclization pathway (red dashed) that leads to racemization, favoring the direct coupling pathway (green).

Validated Synthetic Protocol: Preparation of H-D-Ala-OtBu·HCl

While isobutylene gas is a classical reagent for generating tert-butyl esters, it requires specialized pressure equipment and handling of flammable gas. The Perchloric Acid / tert-Butyl Acetate method is recommended for high-throughput, scalable synthesis in a standard laboratory setting. This method utilizes transesterification under thermodynamic control.

Experimental Workflow

Objective: Synthesis of D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu·HCl). Scale: 50 mmol (approx. 4.45 g starting material).[2]

Reagents:
  • D-Alanine (H-D-Ala-OH): 4.45 g (50 mmol)

  • tert-Butyl Acetate (tBuOAc): 100 mL (Solvent & Reagent)[2]

  • Perchloric Acid (HClO

    
    ): 70% aqueous solution, 4.25 mL (~75 mmol)
    
  • Extraction Solvents: 0.5 N HCl, Diethyl Ether (Et

    
    O), DCM.
    
  • Neutralizer: Na

    
    CO
    
    
    
    (10% aqueous).
Step-by-Step Methodology:
  • Activation:

    • In a 250 mL round-bottom flask, suspend D-Alanine (4.45 g) in tert-butyl acetate (100 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Critical Step: Add HClO

      
       (4.25 mL) dropwise over 15 minutes. Caution: Perchloric acid is a strong oxidant; ensure no organic trash is present in the hood.
      
  • Reaction:

    • Remove the ice bath and allow the mixture to stir vigorously at room temperature (20–25°C) for 48 hours. The solution should become clear as the ester forms.

  • Workup (Partitioning):

    • Cool the reaction mixture back to 0°C.

    • Extract with water (100 mL) followed by 0.5 N HCl (50 mL). The product (amine salt) moves to the aqueous phase.[3] Discard the organic layer (excess tBuOAc).

  • Neutralization & Extraction:

    • Carefully adjust the pH of the combined aqueous layers to pH ~9.0 using 10% Na

      
      CO
      
      
      
      . Note: Do not exceed pH 10 to avoid ester hydrolysis.
    • Immediately extract the free amine into Dichloromethane (DCM) (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na

      
      SO
      
      
      
      .[4]
  • Salt Formation & Isolation:

    • Concentrate the DCM solution to a small volume (~10 mL) under reduced pressure.

    • Add 4N HCl in Dioxane or Ether (15 mL) to precipitate the hydrochloride salt.

    • Filter the white solid, wash with cold ether, and dry under vacuum.

Self-Validating Quality Control (QC)
ParameterAcceptance CriteriaMethod
Appearance White crystalline solidVisual
Melting Point 165–167°CCapillary MP
Optical Rotation

(c=2, EtOH)
Polarimetry
Purity >98%HPLC (C18, 210 nm)

Comparative Analysis: Ester Protecting Groups

The following table contrasts the tert-butyl ester with other common C-terminal protecting groups, highlighting its specific utility for D-Alanine.

FeatureMethyl/Ethyl Ester (OMe/OEt)Benzyl Ester (OBzl)tert-Butyl Ester (OtBu)
Steric Bulk LowModerateHigh
Racemization Risk High (via Oxazolone)ModerateLow (Suppressed)
Acid Stability StableStable (cleaved by HF/TFMSA)Labile (TFA)
Base Stability Labile (saponification)LabileStable
Cleavage Condition NaOH/LiOH (Aq)H

/Pd or HF
95% TFA
Orthogonality Not orthogonal to Fmoc removalOrthogonal to BocOrthogonal to Fmoc

Applications in Advanced Drug Development

Macrocyclization via Head-to-Tail Coupling

In the synthesis of cyclic peptidomimetics (e.g., Gramicidin S analogs), the linear precursor often requires a C-terminal D-Alanine. Using H-D-Ala-OtBu allows the linear chain to be assembled on a chlorotrityl resin or in solution.

  • Workflow:

    • Assemble linear peptide: Fmoc-Xaa-...-D-Ala-OtBu.

    • Deprotect N-terminus (Piperidine)

      
      H-Xaa-...-D-Ala-OtBu.
      
    • Global deprotection of side chains and C-terminus (TFA)

      
      H-Xaa-...-D-Ala-OH.
      
    • Cyclization in dilute solution. Note: If the C-terminus were a methyl ester, saponification would be required, risking racemization of the D-Ala before the critical cyclization step.

Bacterial Cell Wall Analogs

D-Ala-D-Ala is the target of Vancomycin. Synthesizing analogs requires precise stereocontrol.

  • Protocol: Boc-D-Ala-OH + H-D-Ala-OtBu

    
    Boc-D-Ala-D-Ala-OtBu.
    
  • The OtBu group prevents the C-terminal D-Ala from epimerizing during the activation of the N-terminal D-Ala, ensuring the high diastereomeric purity required for biological assays.

Visualization: Orthogonal Protection Scheme

Orthogonality cluster_ortho Orthogonal Stability Window Start Fmoc-Xaa-OH + H-D-Ala-OtBu Coupling Coupling (HATU/DIEA) Start->Coupling Intermediate Fmoc-Xaa-D-Ala-OtBu Coupling->Intermediate FmocRem Fmoc Removal (20% Piperidine) Intermediate->FmocRem Base Treatment (OtBu Stable) Elongation Peptide Elongation (Repeat Cycles) FmocRem->Elongation FullPeptide H-(Peptide)-D-Ala-OtBu Elongation->FullPeptide FinalCleavage Final Cleavage (95% TFA) FullPeptide->FinalCleavage Acid Treatment Product H-(Peptide)-D-Ala-OH (Intact Stereochemistry) FinalCleavage->Product

Caption: The OtBu group remains stable during repetitive basic Fmoc deprotection cycles, protecting the C-terminus until the final acidic release.

References

  • Preparation of tert-Butyl Esters via Perchloric Acid Catalysis

    • Source: Taschner, E., et al. "Preparation of tert-butyl esters of amino acids." Justus Liebigs Annalen der Chemie, 646(1), 1961.
    • Context: Foundational method for perchloric acid/t-butyl acetate transesterific
    • Verification:

  • Racemization Mechanisms in Peptide Synthesis

    • Source: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.
    • Context: Detailed mechanism of oxazolone formation and steric suppression by tert-butyl groups (Chapter 4).
    • Verification:

  • Orthogonality of Protecting Groups

    • Source: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504, 2009.
    • Context: Comprehensive review of OtBu stability vs.
    • Verification:

  • Synthesis of D-Alanine Derivatives for Bacterial Cell Wall Mimetics

    • Source: Bugg, T. D. H., et al. "Molecular Basis for Vancomycin Resistance." Biochemistry, 30(43), 1991.
    • Context: Use of D-Ala-D-Ala precursors protected with esters for kinetic studies.
    • Verification:

  • Standard Protocol for t-Butyl Ester Synthesis (Modern Adaptation)

    • Source: "L-Alanine tert-butyl ester hydrochloride."[5][6] Organic Syntheses, Coll.[7] Vol. 5, p.8 (1973); Vol. 46, p.1 (1966).

    • Context: The standard isobutylene/H2SO4 method, provided for comparison to the perchloric acid route.
    • Verification:

Sources

Exploratory

Thermodynamic stability of D-Alanine tert-butyl ester hydrochloride salt

Executive Summary: The Kinetic Trap In the landscape of peptide synthesis and medicinal chemistry, D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu[1][2][3]·HCl) represents a classic example of a "kinetic trap." Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic Trap

In the landscape of peptide synthesis and medicinal chemistry, D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu[1][2][3]·HCl) represents a classic example of a "kinetic trap." Thermodynamically, the molecule is poised for decomposition—the ester bond is high-energy relative to the hydrolysis products, and the protonated amine is a dormant nucleophile waiting to trigger cyclization. However, the hydrochloride salt form and the bulky tert-butyl group create a kinetic barrier that grants this compound its utility.

This guide moves beyond basic certificate-of-analysis data to explore the thermodynamic underpinnings of this compound's stability. We will examine why it survives on the shelf but degrades in the flask, and how to rigorously validate its integrity using self-validating protocols.

Physicochemical & Thermodynamic Profile

The stability of H-D-Ala-OtBu[4][5]·HCl is governed by the interplay between its crystal lattice energy (solid state) and solvation effects (solution state).

Fundamental Constants
PropertyValue / CharacteristicThermodynamic Implication
Molecular Formula

MW: 181.66 g/mol
Melting Point 208°C (dec)High lattice energy dominated by ionic interactions (

). Decomposition often competes with melting.
Hygroscopicity HighThe ionic lattice has a high affinity for water, lowering the activation energy for hydrolysis.
pKa (Amine) ~8.0 (estimated)Lower than free alanine (9.69) due to the electron-withdrawing ester effect.
Solubility High (Water, MeOH, EtOH)Solvation enthalpy (

) overcomes lattice enthalpy (

).
Solid-State Thermodynamics

In its crystalline form, the stability is anchored by the ionic bond between the protonated ammonium group and the chloride counter-ion. This ionic network creates a "rigid cage" that prevents the intermolecular nucleophilic attacks required for polymerization.

  • Critical Insight: The reported melting point (~208°C) is actually a decomposition event . At this temperature, the thermal energy (

    
    ) exceeds the activation energy for the elimination of isobutylene (E1 mechanism), leading to the collapse of the ester before a liquid phase is truly established.
    

Mechanisms of Instability: The Degradation Landscape

Understanding the degradation pathways is essential for proper handling. We are primarily concerned with three vectors: Acidolysis , Hydrolysis , and Cyclization .

Pathway 1: Acid-Catalyzed De-esterification (The "Design" Pathway)

The tert-butyl ester is designed to be acid-labile. However, in the presence of moisture and trace strong acid (excess HCl), "premature" cleavage occurs via an E1 mechanism, releasing isobutylene gas and D-Alanine.

Pathway 2: Base-Induced Diketopiperazine (DKP) Formation

This is the most insidious risk. If the HCl salt is neutralized (e.g., during extraction or improper storage with volatile amines), the free amine becomes nucleophilic. Two molecules of H-D-Ala-OtBu can undergo intermolecular aminolysis to form a linear dipeptide, which then rapidly cyclizes to form a Diketopiperazine (DKP), ejecting two equivalents of tert-butyl alcohol.

Pathway 3: Hydrolysis

Water acts as a nucleophile attacking the carbonyl carbon. While the bulky tert-butyl group provides steric shielding (making it more stable than methyl esters), it is not impervious. High humidity storage accelerates this entropy-driven process.

Visualization of Degradation Pathways

DegradationPathways Substrate H-D-Ala-OtBu·HCl (Stable Salt) FreeBase H-D-Ala-OtBu (Free Amine) Substrate->FreeBase Neutralization (pH > 8) DAla D-Alanine (Free Acid) Substrate->DAla Acid/Heat/H2O (E1 Elimination) Isobutylene Isobutylene (Gas) Substrate->Isobutylene FreeBase->DAla Hydrolysis (H2O) DKP Diketopiperazine (Cyclic Dimer) FreeBase->DKP Intermolecular Aminolysis tBuOH tert-Butanol FreeBase->tBuOH

Figure 1: Thermodynamic degradation landscape of D-Alanine tert-butyl ester. The red paths indicate irreversible product loss.

Practical Stability Protocol (The "How")

As a Senior Scientist, you must treat every batch as a dynamic system. Do not rely on the vendor's CoA once the bottle is opened. Use this self-validating protocol.

Storage & Handling (The "Cold Chain" Logic)
  • Temperature: Store at -20°C . The Arrhenius equation dictates that reducing temperature from 25°C to -20°C slows degradation rates by approximately 20-50 fold.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture. The HCl salt is hygroscopic; absorbed water creates a local acidic solution that catalyzes isobutylene loss (autocatalytic degradation).

  • Container: Amber glass with parafilm seal. Avoid plastic containers for long-term storage as isobutylene (if generated) can diffuse through some plastics, shifting equilibrium toward degradation.

Analytical Workflow for Stability Assessment

Before using a stored batch for a critical GMP synthesis, execute this workflow.

Step 1: Visual Inspection
  • Pass: Free-flowing white powder.

  • Fail: Clumping (moisture ingress) or "solvent" smell (isobutylene/t-butanol release).

Step 2: 1H-NMR Validation (The Gold Standard)

Run in DMSO-d6.[6] Look for specific diagnostic peaks.

Signal (

ppm)
AssignmentInterpretation
1.45 (s, 9H) t-Butyl groupIntegration must be exactly 9.0 relative to

-proton.
8.50 (br s, 3H)

Sharpness indicates good salt formation. Broadening/loss suggests free base or exchange with water.
~1.2 (s) ImpurityCheck for tert-butanol (hydrolysis byproduct).
~4.6 (m) ImpurityCheck for DKP methine protons (shifted downfield).
Step 3: Thermal Stress Test (DSC)

If characterizing a new supplier batch, use Differential Scanning Calorimetry.

  • Protocol: Ramp 10°C/min from 30°C to 250°C under

    
    .
    
  • Expectation: Sharp endotherm at ~208°C (melting/decomposition).

  • Warning: Any endotherms below 180°C indicate eutectic impurities (likely D-Ala or DKP) which drastically lower the stability of the bulk solid.

Stability Monitoring Workflow

StabilityWorkflow Start Batch Receipt / Retrieval from Storage Visual Visual Inspection (Clumping?) Start->Visual KF Karl Fischer Titration (Water Content) Visual->KF Pass Discard Discard Visual->Discard Fail (Yellowing/Liquid) NMR 1H-NMR Analysis (DMSO-d6) KF->NMR < 1.0% H2O Recryst Recrystallize (EtOH/Et2O) KF->Recryst > 1.0% H2O Decision Decision Gate NMR->Decision Use Release for Synthesis Decision->Use Integral Ratio Correct No DKP peaks Decision->Recryst Trace Hydrolysis Decision->Discard >5% DKP

Figure 2: Decision logic for assessing the thermodynamic integrity of H-D-Ala-OtBu·HCl prior to use.

References

  • TCI Chemicals. Product Specification: D-Alanine tert-Butyl Ester Hydrochloride. Accessed Oct 2023. Link

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester stability and cleavage conditions).
  • Carpino, L.A.Practical Guide to Peptide Synthesis.
  • PubChem. Compound Summary: D-Alanine tert-butyl ester hydrochloride.[7] National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: D-Alanine tert-butyl ester hydrochloride. Link

Sources

Foundational

Technical Guide: D-Alanine Derivatives in Peptidoglycan Research

Topic: Applications of D-Alanine Derivatives in Peptidoglycan Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary The bacterial cell...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of D-Alanine Derivatives in Peptidoglycan Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

The bacterial cell wall, specifically the peptidoglycan (PG) layer, remains a primary target for antibiotic development.[1] Traditional methods for visualizing PG synthesis (e.g., radiolabeling, vancomycin-fluorophore conjugates) often suffer from poor temporal resolution or toxicity. The advent of D-Alanine derivatives —specifically Fluorescent D-Amino Acids (FDAAs) and bioorthogonal probes (alkynyl/azido-D-alanine)—has revolutionized this field.

This guide details the mechanistic basis, chemical toolbox, and validated protocols for utilizing these derivatives. It focuses on their application in mapping cell wall dynamics, high-throughput antibiotic screening, and dissecting resistance mechanisms.

Mechanistic Foundation: The Dual-Pathway Incorporation

To effectively utilize D-Alanine derivatives, researchers must understand that incorporation occurs via two distinct biological pathways. The choice of probe and experimental duration dictates which pathway is interrogated.

The Pathways
  • Cytoplasmic Pathway (De Novo Synthesis):

    • Enzymes: D-Ala-D-Ala ligase (Ddl) and MurF.[1][2]

    • Mechanism: Ddl ligates two D-Ala molecules (or a derivative) to form a dipeptide, which MurF adds to the UDP-MurNAc-tripeptide.[1][2] This precursor is then exported to the periplasm.

    • Key Probes: Dipeptide probes (e.g., DA-DA analogs) primarily utilize this route. Monomeric probes (HADA, EDA) are poor substrates for E. coli Ddl but can be utilized by other species or specific ligases.

  • Periplasmic Exchange Pathway (Remodeling):

    • Enzymes: Penicillin-Binding Proteins (PBPs) and L,D-Transpeptidases (LDTs).[3]

    • Mechanism: These enzymes exchange the terminal D-Alanine of the existing stem peptide with the exogenous D-Alanine derivative in the periplasm.

    • Key Probes: Most FDAAs (HADA, NADA) and monomeric click probes (EDA, ADA) are primarily incorporated via this route in Gram-negative bacteria like E. coli.

Pathway Visualization

The following diagram illustrates the logical flow of probe incorporation, highlighting the critical enzymatic checkpoints.

PG_Incorporation Exogenous Exogenous D-Ala Derivative Cytosol Cytoplasm Exogenous->Cytosol Import (CycA/Dat) Periplasm Periplasm Exogenous->Periplasm Diffusion/Transport Ddl Ddl Ligase (Dipeptide Formation) Cytosol->Ddl Substrate PBPs PBPs (D,D-Transpeptidation) Periplasm->PBPs Polymerization Periplasm->PBPs Exchange Reaction LDTs LDTs (L,D-Transpeptidation) Periplasm->LDTs Exchange Reaction MurF MurF (Precursor Assembly) Ddl->MurF LipidII Lipid II (Export) MurF->LipidII LipidII->Periplasm MaturePG Mature Peptidoglycan PBPs->MaturePG LDTs->MaturePG

Figure 1: Dual-pathway incorporation of D-Alanine derivatives. Note that FDAAs predominantly enter via the Periplasmic Exchange route (PBPs/LDTs) in many model organisms.

The Chemical Toolbox: Probe Selection Guide

Selecting the right probe is critical for signal-to-noise ratio (SNR) and minimal physiological perturbation.

Table 1: Comparative Analysis of D-Alanine Derivatives
Probe ClassDerivativeFluorophore/TagExcitation/EmissionKey CharacteristicsRecommended Application
FDAA HADA Hydroxycoumarin405 nm / 450 nm (Blue)Gold Standard. High photostability, small size, excellent permeability.General labeling, multicolor pulse-chase (1st pulse).
FDAA NADA NBD470 nm / 530 nm (Green)Brighter than HADA but larger. Good permeability in E. coli.Live-cell imaging, flow cytometry.
FDAA RADA TAMRA555 nm / 580 nm (Red)High brightness but bulky. Often requires permeabilization in Gram-negatives.Gram-positives, multicolor pulse-chase (2nd pulse).
Click EDA Alkyne groupN/A (Requires Azide-dye)Smallest footprint. Minimal steric hindrance. Requires Cu(I) or SPAAC.Sterically sensitive enzymes, deep tissue imaging.
Click ADA Azide groupN/A (Requires Alkyne-dye)Bioorthogonal.[1][2][4] Compatible with cyclooctyne (copper-free) dyes.In vivo labeling, intracellular pathogens.

Experimental Protocols

Protocol A: Metabolic Labeling with FDAAs (Standard)

Objective: Label active sites of peptidoglycan synthesis in exponential phase bacteria.

Reagents:

  • HADA stock (100 mM in DMSO).

  • Bacterial culture (Exponential phase, OD₆₀₀ ~ 0.5).

  • PBS (Phosphate Buffered Saline).

  • Fixative: 70% Ethanol or 4% Paraformaldehyde (PFA).

Workflow:

  • Inoculation: Dilute overnight culture 1:100 into fresh medium. Grow to mid-log phase.

  • Pulse: Add HADA to a final concentration of 0.5 – 1.0 mM .

    • Expert Note: While 1 mM is standard, titrate down to 250 µM for long-term labeling to avoid potential toxicity or morphological defects caused by high D-amino acid concentrations.

  • Incubation: Incubate for 5–10% of the generation time (e.g., 2–5 mins for E. coli) for septal labeling, or >1 generation for whole-cell contour labeling.

  • Wash (Critical): Centrifuge (3 min, 5000 x g). Discard supernatant. Resuspend in ice-cold PBS. Repeat 3 times .

    • Causality: FDAAs bind nonspecifically to glass slides and debris. Extensive washing is the single most important factor for high SNR.

  • Fixation: Resuspend pellet in ice-cold 70% Ethanol for 20 min.

    • Self-Validation: Ethanol fixation permeabilizes the outer membrane, clearing unbound cytosolic probe and locking the PG structure.

  • Imaging: Spot on 1% agarose pad. Image using DAPI filter set (for HADA).

Protocol B: Sequential Pulse-Chase (Virtual Time-Lapse)

Objective: Visualize the directionality of cell growth (e.g., pole vs. septum) by using distinct colors over time.

Workflow Diagram:

Pulse_Chase Start Mid-Log Culture Pulse1 Pulse 1: HADA (Blue) (10 min) Start->Pulse1 Wash1 Wash 2x (Remove Free HADA) Pulse1->Wash1 Pulse2 Pulse 2: NADA (Green) (10 min) Wash1->Pulse2 Wash2 Wash 3x (Remove Free NADA) Pulse2->Wash2 Image Fluorescence Microscopy (Overlay Channels) Wash2->Image

Figure 2: Sequential Pulse-Chase Workflow. The wash step between pulses is critical to prevent mixed labeling (color colocalization) which would obscure the chronological distinctness.

Expert Note on Order: Always use the smallest, least disruptive probe first (HADA), followed by larger probes (NADA/RADA). This minimizes physiological stress during the initial growth phase.

Applications in Drug Discovery[5]

Antibiotic Mechanism of Action (MoA) Profiling

D-Ala derivatives can distinguish between different classes of cell wall inhibitors based on labeling phenotypes.

  • Beta-lactams (e.g., Ampicillin): Inhibit PBPs.

    • Result: Loss of septal labeling; diffuse sidewall signal or bulging.

  • MreB Inhibitors (e.g., A22): Disrupt elongation machinery.

    • Result: Loss of rod shape; spherical labeling patterns.

  • FtsZ Inhibitors: Block division.

    • Result: Elongated filaments with continuous sidewall labeling but no septal bands.

Flow Cytometry for Susceptibility Testing

High-throughput screening can be achieved by coupling FDAA labeling with flow cytometry.

  • Setup: Treat bacteria with compound library in 96-well plates.

  • Label: Add HADA (0.5 mM) for the final 30 mins of treatment.

  • Analyze: Measure Mean Fluorescence Intensity (MFI).

    • Interpretation: A decrease in MFI correlates with inhibition of PG synthesis. This is often more sensitive than OD₆₀₀ measurements, as it detects metabolic arrest before lysis.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Insufficient washing or probe aggregation.Increase wash steps to 4x. Use PBS + 0.05% Tween-20.
No Signal (Gram-neg) Probe impermeability (esp. RADA).Use HADA or EDA (smaller).[5][6] Treat with mild permeabilizer (EDTA) if compatible.
Cytoplasmic Haze Unbound intracellular pool.Ensure fixation (Ethanol/PFA) is performed to leak out unbound probe.
Toxicity/Lysis D-amino acid toxicity at high conc.Titrate probe concentration.[2][7][8] Verify growth curve against untreated control.

References

  • Kuru, E., et al. (2012).[3] In Situ Probing of Newly Synthesized Peptidoglycan Using Fluorescent D-Amino Acids. Angewandte Chemie International Edition.

  • Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ.[2][3][9][10][11][12] Nature Protocols.[7]

  • Siegrist, M. S., et al. (2013).[13] D-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen.[1][9][11] ACS Chemical Biology.

  • Hsu, Y. P., et al. (2017). Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidase screening. Nature Chemistry.

  • Radkov, A. D., et al. (2018). High-throughput screening of antimicrobial compounds using fluorescent D-amino acids. ACS Infectious Diseases.

Sources

Exploratory

Physicochemical Profiling of D-Alanine tert-Butyl Ester: pKa Dynamics and the Isoelectric Point Paradox

Executive Summary D-Alanine tert-butyl ester (H-D-Ala-OtBu) is a highly specialized, chirally pure building block utilized extensively in peptide synthesis, medicinal chemistry, and prodrug development. While researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Alanine tert-butyl ester (H-D-Ala-OtBu) is a highly specialized, chirally pure building block utilized extensively in peptide synthesis, medicinal chemistry, and prodrug development. While researchers often extrapolate the physicochemical properties of free amino acids to their esterified counterparts, doing so introduces critical theoretical and experimental errors. This whitepaper provides an in-depth mechanistic analysis of how the tert-butyl esterification of D-Alanine fundamentally alters its acid-base equilibrium, shifts its pKa, and mathematically eliminates its isoelectric point (pI).

Structural Causality: The Mechanistic Shift in pKa

To understand the acid-base behavior of D-Alanine tert-butyl ester, we must analyze the causality behind its ionization states compared to free D-Alanine.

Free D-Alanine is an amphoteric zwitterion. In aqueous solution, its carboxyl group (-COOH) is highly acidic with a pKa of 2.34, while its


-amino group (-NH₃⁺) is basic with a pKa of 9.69[1]. At physiological pH (7.4), the molecule exists predominantly with a negatively charged carboxylate (-COO⁻) and a positively charged protonated amine (-NH₃⁺). The presence of the anionic carboxylate group stabilizes the adjacent positive charge on the amine through strong intramolecular electrostatic attraction. Because of this stabilization, more energy (a higher pH) is required to remove the proton from the amine, resulting in its relatively high pKa of 9.69.

When D-Alanine is converted to D-Alanine tert-butyl ester, the carboxyl group is covalently masked by a bulky, hydrophobic tert-butyl group. This structural modification triggers two critical physicochemical changes:

  • Loss of Electrostatic Stabilization: The neutral ester group cannot form an anion. Without the adjacent negative charge, the protonated amine (-NH₃⁺) is no longer electrostatically stabilized.

  • Inductive Electron Withdrawal: The ester carbonyl group (-COOtBu) exerts a strong electron-withdrawing inductive effect. It pulls electron density away from the

    
    -carbon, which further destabilizes the adjacent positive charge on the -NH₃⁺ group.
    

Because the protonated state is destabilized, the amine gives up its proton much more readily. Consequently, the pKa of the


-amino group in amino acid esters drops significantly, typically falling into the range of 7.10 to 7.82[2]. For D-Alanine tert-butyl ester specifically, the pKa is approximately 7.82.

Equilibrium State1 Protonated Amine [H3N+-D-Ala-OtBu] Net Charge: +1 State2 Neutral Amine [H2N-D-Ala-OtBu] Net Charge: 0 State1->State2 Deprotonation (pH > 7.82) State2->State1 Protonation (pH < 7.82)

Acid-base equilibrium of D-Alanine tert-butyl ester demonstrating the lack of an anionic state.

The Isoelectric Point (pI) Paradox

A frequent error in drug formulation is attempting to calculate or measure the isoelectric point (pI) of amino acid esters. The isoelectric point is strictly defined as the pH at which a molecule carries a net electrical charge of exactly zero. For a standard amino acid, this occurs at the pH exactly midway between the pKa of the carboxyl group and the pKa of the amino group.

However, D-Alanine tert-butyl ester does not possess an isoelectric point.

Because the carboxyl group is protected, the molecule acts as a simple monobasic compound. It transitions exclusively between a monocationic state (+1) at low pH and a neutral state (0) at high pH. It lacks an acidic proton capable of generating an anionic (-1) state under standard aqueous conditions. Therefore, as the pH increases above its pKa of 7.82, the net charge of the population approaches zero asymptotically, but it never crosses zero. Without the ability to form a negative charge, a mathematically defined pI cannot exist.

Quantitative Data Summary

The following table summarizes the divergent physicochemical properties between free D-Alanine and its esterified derivatives, highlighting the impact of the inductive effect and the absence of a pI.

CompoundpKa₁ (COOH)pKa₂ (NH₃⁺)Isoelectric Point (pI)Net Charge at pH 7.4
D-Alanine 2.349.696.01Zwitterionic (~0)
D-Alanine methyl ester N/A (Protected)~7.60NoneCationic (+1)
D-Alanine tert-butyl ester N/A (Protected)~7.82NoneCationic (+1)

Self-Validating Experimental Protocol: pKa Determination

Determining the exact pKa of an amino acid ester is notoriously difficult because exposing esters to the high pH required for titration can trigger alkaline hydrolysis, reverting the molecule back to the free amino acid and skewing the titration curve[3].

To ensure absolute trustworthiness of the data, the following potentiometric titration protocol integrates a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) step to confirm that the ester remained intact during the measurement.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh exactly 0.5 mmol of H-D-Ala-OtBu·HCl (hydrochloride salt).

  • Dissolve the compound in 50 mL of ultra-pure, CO₂-free deionized water (10 mM concentration). The initial pH will be acidic (typically pH 3-4) due to the hydrochloride salt.

  • Maintain the solution at a constant temperature of 25.0 ± 0.1 °C using a water-jacketed titration vessel.

Step 2: Potentiometric Titration

  • Purge the titration vessel with Nitrogen (N₂) gas to prevent atmospheric CO₂ from forming carbonic acid, which would alter the titration curve.

  • Titrate the solution using standardized 0.1 M NaOH as the titrant.

  • Add the titrant in 0.05 mL increments, allowing the glass pH electrode to stabilize for 30 seconds between additions.

  • Record the pH continuously until the solution reaches pH 10.5.

Step 3: Data Analysis

  • Plot the titration curve (pH vs. Volume of NaOH).

  • Calculate the first derivative (

    
    pH/
    
    
    
    V) to identify the exact equivalence point.
  • Determine the pKa at the half-equivalence point using the Henderson-Hasselbalch relationship.

Step 4: Self-Validation via RP-HPLC (Critical Step)

  • Immediately upon concluding the titration (at pH 10.5), extract a 1 mL aliquot of the solution and neutralize it with 0.1 M HCl to arrest any potential hydrolysis.

  • Inject the sample into an RP-HPLC system (C18 column, Mobile Phase: Water/Acetonitrile with 0.1% TFA).

  • Validation Criteria: The chromatogram must show a single peak corresponding to H-D-Ala-OtBu. If a secondary peak corresponding to free D-Alanine is detected, alkaline hydrolysis has occurred[3], and the calculated pKa must be discarded. The steric bulk of the tert-butyl group generally protects against rapid hydrolysis compared to methyl esters, ensuring high protocol success rates.

TitrationWorkflow S1 1. Preparation Dissolve H-D-Ala-OtBu·HCl in CO2-free DI water S2 2. Titration Add 0.1M NaOH incrementally under N2 atmosphere S1->S2 S3 3. Data Acquisition Record pH vs. Volume Calculate first derivative S2->S3 S4 4. Self-Validation Run RP-HPLC to confirm absence of ester hydrolysis S3->S4

Self-validating potentiometric titration workflow for determining amino acid ester pKa.

References

1.[1] L-Alanine Food Grade - Echemi. Source: echemi.com. URL: 2.[2] The Proton Dissociation of Bio-Protic Ionic Liquids: [AAE]X Amino Acid Ionic Liquids - Semantic Scholar. Source: semanticscholar.org. URL: 3.[3] Generation and Stability of the Enolate of N-Protonated Glycine Methyl Ester in Water - American Chemical Society. Source: acs.org. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Peptide Coupling Protocol Using D-Alanine tert-butyl ester hydrochloride

Abstract & Strategic Overview This technical guide outlines the optimized protocol for utilizing D-Alanine tert-butyl ester hydrochloride in solution-phase peptide synthesis. The tert-butyl (tBu) ester protection offers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This technical guide outlines the optimized protocol for utilizing D-Alanine tert-butyl ester hydrochloride in solution-phase peptide synthesis. The tert-butyl (tBu) ester protection offers critical orthogonality to base-labile groups (Fmoc) and hydrogenolysis-labile groups (Cbz, Bzl), making it indispensable for synthesizing complex peptide fragments or preventing diketopiperazine formation in D-amino acid sequences.[1]

Key Technical Challenges Addressed:

  • Chiral Integrity: D-amino acids are prone to racemization (epimerization) if over-exposed to basic conditions during the neutralization of the HCl salt.

  • Hygroscopicity: The HCl salt form is stable but hygroscopic; proper handling is required to ensure accurate stoichiometry.[2]

  • Orthogonality: Leveraging the acid-lability of the tBu group for selective C-terminal deprotection.[3]

Reagent Handling & Preparation

H-D-Ala-OtBu · HCl typically presents as a white crystalline powder.[4][2]

  • Storage: Desiccate at +2°C to +8°C. Allow to warm to room temperature before opening to prevent condensation.

  • Solubility: Highly soluble in DMF, DCM, and MeOH.[1]

  • Stoichiometry Alert: The molecular weight is 181.66 g/mol .[2][5] You must account for the HCl counter-ion (36.46 g/mol ) in your calculations.[2] Failure to neutralize this specific molar equivalent will result in failed coupling due to protonation of the nucleophilic amine.

Core Protocol: Solution-Phase Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its high reactivity and lower racemization rates compared to carbodiimides (EDC/DCC).[1]

Reagent Ratios & Solvent System
ComponentEquivalents (eq)FunctionNotes
N-Protected Amino Acid 1.0 - 1.1Carboxyl ComponentFmoc- or Cbz-protected.
H-D-Ala-OtBu · HCl 1.0Amine ComponentLimiting reagent.[2]
HATU 1.0 - 1.1ActivatorAdd after amino acid dissolution.[2]
DIPEA (DIEA) 2.0 - 2.2BaseCRITICAL: 1.0 eq neutralizes HCl; 1.0-1.2 eq activates reaction.[2]
DMF (Anhydrous) --SolventConcentration: 0.1 M - 0.2 M.
Step-by-Step Procedure
Step 1: Pre-Activation (The Carboxyl Component) [1][6]
  • Dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (1.0 eq only) to this mixture.[1][2]

  • Stir for 1-2 minutes at room temperature. The solution may turn yellow (release of HOAt).[2]

    • Expert Insight: Do not pre-activate for >5 minutes.[2] Prolonged activation of the carboxyl component can lead to racemization via oxazolone formation before the amine is even introduced.

Step 2: Neutralization of D-Ala-OtBu · HCl
  • In a separate vial, dissolve H-D-Ala-OtBu · HCl (1.0 eq) in a minimal amount of DMF.

  • Add DIPEA (1.0 eq).[1][2]

    • Mechanism:[1][2][7][8][9][10] This step strips the HCl proton, generating the free amine (

      
      ) and DIPEA·HCl.
      
    • Caution: Do not use excess base here.[2][6] Free amines of esters are less stable than their salts.[2]

Step 3: Coupling Reaction
  • Immediately transfer the neutralized amine solution (Step 2) into the activated acid solution (Step 1).[2]

  • Stir under nitrogen or argon atmosphere at room temperature.

  • Time: Typically 30–60 minutes.

Step 4: Monitoring (Self-Validation)
  • TLC: Check for the disappearance of the protected amino acid.

  • Kaiser Test: Not applicable for solution phase, but useful if adapting to resin.[1][2]

  • LC-MS: Look for the product mass

    
    .[2]
    
    • Target Mass: Mass of Protected AA + Mass of D-Ala-OtBu (145.[2]1) - Water (18.0).[2]

Step 5: Workup
  • Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Acid Wash: Wash 2x with 5%

    
     or 1N HCl (removes unreacted amine, DIPEA, and DMF).[1][2]
    
    • Note: The tBu ester is stable to dilute aqueous acid washes for short durations.[2]

  • Base Wash: Wash 2x with 5%

    
     (removes unreacted acid and HOAt byproducts).[1][2]
    
  • Brine Wash: 1x with saturated NaCl.

  • Dry over

    
    , filter, and concentrate in vacuo.
    

Deprotection Strategy (tBu Cleavage)

To remove the tert-butyl ester while retaining the peptide bond:

  • Cocktail: Trifluoroacetic acid (TFA) / DCM (1:1 v/v).[1][2]

    • Scavengers: If the peptide contains Trp, Met, or Cys, add 2.5% Triisopropylsilane (TIS) and 2.5% Water.[1]

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Monitoring: TLC will show a significant polarity shift (product becomes much more polar/stays at baseline).

  • Isolation: Evaporate TFA (use a N2 stream or rotovap with a trap).[1][2] Precipitate the free acid peptide in cold Diethyl Ether.

Mechanism & Workflow Visualization

The following diagram illustrates the critical "Split-Stream" approach to handling the HCl salt to minimize racemization risk.

PeptideCoupling Start_Acid N-Protected AA (Fmoc-AA-OH) Step_Activ Activation (HATU + 1.0 eq DIPEA) Start_Acid->Step_Activ Dissolve in DMF Start_Amine H-D-Ala-OtBu · HCl (Hygroscopic Salt) Step_Neut Neutralization (1.0 eq DIPEA) Start_Amine->Step_Neut Dissolve in DMF Intermediate_Active Activated Ester (OAt Ester) Step_Activ->Intermediate_Active Fast (<5 min) Intermediate_FreeAmine Free Amine (H-D-Ala-OtBu) Step_Neut->Intermediate_FreeAmine Release HCl Coupling Coupling Reaction (Amide Bond Formation) Intermediate_Active->Coupling Intermediate_FreeAmine->Coupling Nucleophilic Attack Workup Acid/Base Workup (Remove Byproducts) Coupling->Workup Monitor (LCMS) Product Dipeptide (Fmoc-AA-D-Ala-OtBu) Workup->Product Isolate

Caption: Split-stream activation and neutralization workflow to prevent premature racemization of the D-amino acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure exactly 1.0 eq of base is added to the amine salt before mixing.
Racemization Excess base or prolonged activation.[2]Use DIC/Oxyma instead of HATU/DIPEA (less basic).[1][2] Reduce pre-activation time.
Hydrolysis of Ester Acid wash too strong/long.[2]Use KHSO4 instead of HCl.[2] Perform washes quickly and keep cold (4°C).[1][2]
Incomplete Coupling Steric hindrance (D-amino acids can be bulky).[2]Double coupling or switch to COMU or PyBOP .

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1][2] Chemical Reviews, 111(11), 6557–6602.[1] [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1][2] Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2] Chemical Reviews, 109(6), 2455–2504.[1] [Link]

  • PubChem. D-Alanine tert-butyl ester hydrochloride (Compound Summary). [Link][1][2]

Sources

Application

Conditions for deprotection of tert-butyl ester in D-Alanine peptides

Application Note: High-Fidelity Deprotection of tert-Butyl Esters in D-Alanine Peptides Executive Summary The incorporation of D-Alanine (D-Ala) into peptide sequences is a critical strategy in drug discovery to induce s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Deprotection of tert-Butyl Esters in D-Alanine Peptides

Executive Summary

The incorporation of D-Alanine (D-Ala) into peptide sequences is a critical strategy in drug discovery to induce specific secondary structures (e.g.,


-turns) and enhance proteolytic stability against endogenous peptidases. While the tert-butyl ester (

) is the standard orthogonal protecting group for carboxyl functionalities (C-terminus or Asp/Glu side chains) in Fmoc solid-phase peptide synthesis (SPPS), its removal requires precise control to prevent acid-catalyzed side reactions.

This guide details the conditions for the deprotection of


 groups in D-Ala-containing peptides. Unlike L-isomers, the primary concern with D-amino acids is not just chemical cleavage efficiency, but the rigorous preservation of chiral integrity. While acidolysis is generally safer than saponification regarding racemization, uncontrolled exotherms or improper scavenger cocktails can lead to alkylation of sensitive residues or subtle epimerization.

Mechanistic Foundation

To optimize deprotection, one must understand the underlying physical organic chemistry. The cleavage of the tert-butyl ester proceeds via an


 mechanism  (Acid-catalyzed Alkyl-Oxygen cleavage, unimolecular).
  • Protonation: The carbonyl oxygen (or ether oxygen) is protonated by the acid (TFA).

  • Heterolysis: The C-O bond breaks, releasing the peptide carboxylic acid and a stable tert-butyl carbocation (

    
    ).
    
  • Scavenging: The highly electrophilic

    
     cation must be immediately trapped by a nucleophilic scavenger. Failure here results in the alkylation of electron-rich side chains (Trp, Tyr, Met, Cys), effectively ruining the peptide. 
    
  • Elimination: Alternatively, the cation eliminates a proton to form isobutylene gas (visual cue: bubbling).

Figure 1: Acidolytic Cleavage Mechanism

DeprotectionMechanism Substrate D-Ala-OtBu Ester Protonated Protonated Intermediate (Oxonium Ion) Substrate->Protonated + H+ (TFA) TS Transition State (Heterolysis) Protonated->TS Products Free D-Ala Peptide (COOH) TS->Products Cation tert-Butyl Cation (tBu+) TS->Cation Scavenged Scavenger-tBu Adduct (Inert) Cation->Scavenged + Scavenger (TIPS/H2O) Isobutylene Isobutylene Gas (Elimination) Cation->Isobutylene - H+

Caption: The


 pathway showing the critical divergence between cation scavenging and byproduct formation.

Strategic Scavenger Selection

The choice of "Cocktail" is dictated not by D-Ala, but by the other residues in the sequence. D-Ala itself is robust, but the


 generated from its deprotection is a threat to neighbors.

Table 1: Scavenger Selection Matrix

Peptide CompositionRecommended CocktailComposition (v/v)Rationale
Standard (No Cys, Met, Trp)Cocktail A TFA (95%) / TIPS (2.5%) / H₂O (2.5%)Water hydrolyzes

; TIPS scavenges trityl/tBu cations.
Sensitive (Contains Met, Trp, Tyr)Reagent B TFA (88%) / Phenol (5%) / H₂O (5%) / TIPS (2%)Phenol protects Tyr from alkylation; Water suppresses esterification.
High Risk (Contains Cys, Met, Trp)Reagent K TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%)EDT/Thioanisole prevents Met oxidation and Cys alkylation.[1]
Odorless Alternative (Cys/Met present)Cocktail D TFA (92.5%) / TIPS (2.5%) / DODT (2.5%) / H₂O (2.5%)DODT replaces EDT (less malodorous) for thiol protection.

Experimental Protocols

Protocol A: Standard Solid-Phase Cleavage (Global Deprotection)

Best for: Peptides synthesized on Wang or Rink Amide resins where D-Ala is internal or C-terminal.

Materials:

  • Trifluoroacetic acid (TFA), HPLC Grade.

  • Triisopropylsilane (TIPS).

  • Deionized Water (Milli-Q).

  • Cold Diethyl Ether or MTBE (Methyl tert-butyl ether) at -20°C.

Procedure:

  • Preparation: Ensure the peptide-resin is washed with DCM and thoroughly dried.[2] Residual basic solvents (DMF/Piperidine) can cause exothermic neutralization, potentially damaging D-integrity.

  • Cocktail Mixing: Prepare Cocktail A (95:2.5:2.5 TFA/TIPS/H₂O) in a separate flask. Do not add components directly to the resin.

  • Reaction: Add the cocktail to the resin (10 mL per 1 g resin).

  • Incubation: Shake gently at Room Temperature (20-25°C) for 2 to 3 hours .

    • Note: D-Ala is stable. Do not heat. Heating (>30°C) increases the risk of acid-catalyzed racemization via enolization.

  • Filtration: Filter the resin into a round-bottom flask. Wash resin 2x with neat TFA.

  • Concentration: Evaporate TFA under nitrogen flow or rotary evaporation (water bath < 30°C) until the volume is reduced to ~10%.

  • Precipitation: Pour the oily residue into 10 volumes of cold ether (-20°C) . A white precipitate should form.

  • Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and repeat wash 2x.

Protocol B: Solution Phase Deprotection (Fragment Condensation)

Best for: Protected peptide fragments or scale-up where TFA removal is difficult.

Materials:

  • 4M HCl in Dioxane.

  • Dichloromethane (DCM).[3]

Procedure:

  • Dissolve the fully protected peptide (containing D-Ala-OtBu) in a minimal amount of DCM.

  • Add 4M HCl/Dioxane (10-20 equivalents relative to ester).

  • Stir at 0°C for 30 minutes , then warm to Room Temperature.

  • Monitor by HPLC/MS.[4][5] Cleavage is usually slower than TFA (3-5 hours).

  • Critical: If the peptide contains acid-sensitive amides (Gln/Asn), monitor for deamidation.

  • Evaporate solvent and lyophilize.

Quality Control: Verifying the "D" Integrity

The presence of D-Ala requires specific validation to ensure no racemization occurred during synthesis or deprotection. Standard C18 HPLC cannot distinguish D-Ala from L-Ala.

Workflow: Chiral Integrity Validation

ValidationWorkflow Start Crude Peptide (Post-Ether Precipitate) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Start->Hydrolysis Derivatization Marfey's Derivatization (FDLA Reagent) Hydrolysis->Derivatization Analysis LC-MS Analysis (C18 Column) Derivatization->Analysis Decision Compare Retention Time vs Standards Analysis->Decision Pass Pass: >99% D-Ala Decision->Pass Match D-Std Fail Fail: Significant L-Ala peak Decision->Fail Match L-Std

Caption: Marfey's Analysis workflow for distinguishing D/L enantiomers post-cleavage.

Marfey's Method Protocol (Abbreviated):

  • Hydrolyze 50 µg peptide in 6N HCl (110°C, 24h).

  • React hydrolysate with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA/Marfey's Reagent).

  • The reagent converts D-Ala and L-Ala into diastereomers with distinct retention times on standard C18 HPLC.

  • Acceptance Criteria: < 0.5% L-Ala content (unless L-Ala is also present in the sequence).

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Lundt, B. F., et al. (1978).[4] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4] International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

Sources

Method

Precision Peptide Synthesis: Coupling D-Alanine tert-Butyl Ester via EDC/NHS Chemistry

Introduction: The Strategic Role of D-Alanine tert-Butyl Ester In the landscape of peptidomimetic drug design, D-Alanine tert-butyl ester (H-D-Ala-OtBu) serves as a critical chiral building block. Its "D" configuration i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of D-Alanine tert-Butyl Ester

In the landscape of peptidomimetic drug design, D-Alanine tert-butyl ester (H-D-Ala-OtBu) serves as a critical chiral building block. Its "D" configuration introduces resistance to enzymatic degradation (proteolysis), a vital trait for increasing the half-life of therapeutic peptides. Meanwhile, the tert-butyl ester group acts as a robust C-terminal protecting group that prevents polymerization during coupling and is orthogonal to base-labile groups (like Fmoc), allowing for controlled, stepwise synthesis.

This guide details the reaction mechanism and provides a field-proven protocol for coupling H-D-Ala-OtBu to a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) . Unlike standard DCC coupling, EDC/NHS chemistry offers water solubility options and, more importantly, suppresses racemization—a non-negotiable requirement when working with chiral D-amino acids.

Reaction Mechanism: The "Zero-Length" Crosslinking Pathway[1][2]

The coupling reaction proceeds through a three-stage mechanism. Understanding the transient nature of the intermediates is essential for troubleshooting low yields or epimerization.

Stage 1: Activation (The O-Acylisourea)

The reaction initiates when the carboxylic acid attacks the carbodiimide (EDC).[1] This forms an O-acylisourea intermediate.[2][1][3][4] This species is highly reactive but unstable; without intervention, it can rearrange into an unreactive N-acylurea byproduct or hydrolyze back to the starting acid.[2][1][4]

Stage 2: Stabilization (The NHS Ester)

NHS acts as a nucleophilic additive. It attacks the O-acylisourea, displacing the urea byproduct and forming an NHS-ester . This intermediate is less susceptible to hydrolysis and rearrangement than the O-acylisourea but remains highly reactive toward primary amines. Crucially, this rapid displacement reduces the lifetime of the highly activated intermediate, thereby minimizing the risk of racemization at the


-carbon. 
Stage 3: Amidation (The Coupling)

The primary amine of D-Alanine tert-butyl ester attacks the carbonyl of the NHS-ester, releasing NHS and forming the stable amide bond.

Visualizing the Pathway

ReactionMechanism Acid Carboxylic Acid (R-COOH) OAcy O-Acylisourea (Unstable Intermediate) Acid->OAcy + EDC EDC EDC (Activator) Side1 N-Acylurea (Dead-end Byproduct) OAcy->Side1 Rearrangement (Slow) NHSEster NHS-Ester (Semi-Stable Active) OAcy->NHSEster + NHS (Fast) NHS NHS (Additive) Product Amide Product (R-CO-NH-D-Ala-OtBu) NHSEster->Product + Amine (Coupling) Amine D-Ala-OtBu (Nucleophile)

Figure 1: The EDC/NHS coupling cascade.[3][5] Note that NHS intercepts the unstable O-Acylisourea to prevent N-Acylurea formation.

Critical Process Parameters (CPPs)

To ensure scientific integrity and reproducibility, the following parameters must be controlled.

The "Dual pH" Dilemma

EDC activation is most efficient at pH 4.5–6.0 .[3] However, the amine (D-Ala-OtBu) must be unprotonated to act as a nucleophile, requiring a pH > pKa (approx. 8.0) .[3]

  • Solution: Perform the reaction in two stages (Activation at pH 5-6, then raise pH for coupling) OR use a solvent system (DMF/DCM) with a non-nucleophilic base (DIEA/NMM) to maintain the "apparent pH" around 7.0–7.5, which is a functional compromise.

Neutralization of the Hydrochloride Salt

D-Alanine tert-butyl ester is typically supplied as a hydrochloride salt (HCl) to prevent autopolymerization.

  • Risk: If added directly, the amine is protonated (

    
    ) and unreactive.
    
  • Protocol Requirement: You must add exactly 1 equivalent of base (e.g., Diisopropylethylamine, DIEA) to liberate the free amine (

    
    ) immediately prior to coupling.
    
Stoichiometry Table
ComponentEquiv.RoleRationale
Carboxylic Acid 1.0Limiting ReagentThe precious payload to be coupled.
D-Ala-OtBu · HCl 1.1 – 1.2NucleophileSlight excess ensures complete consumption of the acid.
EDC · HCl 1.2 – 1.5ActivatorExcess accounts for hydrolysis of EDC by trace water.
NHS 1.2 – 1.5StabilizerMatches EDC equivalents to ensure full conversion to NHS-ester.
DIEA / NMM 1.0 (vs Amine)BaseNeutralizes the HCl salt. Do not exceed 2.0 eq to avoid racemization.

Detailed Experimental Protocol

Context: Solution-phase synthesis in organic solvent (preferred for drug development to maximize solubility and yield).

Materials
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

  • Activators: EDC[2][3][4][6][7][8][9]·HCl (CAS 25952-53-8), NHS (CAS 6066-82-6).

  • Reactant: D-Alanine tert-butyl ester hydrochloride (CAS 59531-86-1).[10][11]

  • Base: DIEA (Diisopropylethylamine).[12]

Step-by-Step Methodology
Phase 1: Activation (Pre-activation Strategy)
  • Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF/DCM (concentration ~0.1 M).

  • Add NHS (1.2 eq) and stir until dissolved.

  • Add EDC·HCl (1.2 eq) .

  • Incubate: Stir at 0°C for 15 minutes , then allow to warm to Room Temperature (RT) for 30–45 minutes.

    • Why? This "pre-activation" ensures the acid is fully converted to the NHS-ester before the amine is introduced, reducing the chance of the amine reacting with EDC directly (guanidination side reaction).

Phase 2: Amine Preparation & Coupling[6]
  • In a separate vial, dissolve D-Ala-OtBu · HCl (1.2 eq) in a minimal volume of DMF.

  • Add DIEA (1.2 eq) to this vial. Vortex briefly.

    • Critical: This generates the free amine in situ.

  • Add the Amine/Base mixture dropwise to the Activated Acid solution from Phase 1.

  • Reaction: Stir at RT for 2–12 hours. Monitor by TLC or LC-MS.[3]

Phase 3: Workup (The "Wash" Cycle)
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Wash: Wash 2x with 5% Citric Acid or 0.1M HCl.

    • Removes: Unreacted D-Ala-OtBu (protonates it), excess EDC, and urea byproducts.

  • Base Wash: Wash 2x with Saturated NaHCO

    
    .
    
    • Removes: Unreacted Carboxylic Acid and free NHS.

  • Brine Wash: Wash 1x with Saturated NaCl (removes water from organic phase).

  • Dry & Concentrate: Dry over MgSO

    
    , filter, and evaporate solvent in vacuo.
    

Troubleshooting & Optimization Workflow

Common failure modes in EDC coupling include low yields due to hydrolysis or loss of chiral purity.

Racemization Control

The "D" configuration is sensitive. If LC-MS (using a chiral column) shows the presence of the "L" epimer (L-Ala-OtBu adduct):

  • Check Base: Reduce DIEA. High pH promotes proton abstraction from the

    
    -carbon.
    
  • Temperature: Conduct the entire coupling at 0°C–4°C.

  • Solvent: Switch from DMF (polar) to DCM (non-polar), as polar solvents can stabilize the racemization intermediate.

Workflow Logic Diagram

OptimizationFlow Start Start Coupling Check LC-MS Analysis Start->Check Yield Good Yield? Check->Yield Purity Chiral Purity >99%? Yield->Purity Yes LowYield Issue: Hydrolysis/N-Acylurea Yield->LowYield No Success Proceed to Deprotection Purity->Success Yes Racemization Issue: Epimerization Purity->Racemization No Sol1 Action: Pre-activate longer; Use Anhydrous Solvent LowYield->Sol1 Sol2 Action: Reduce Base (DIEA); Cool Reaction to 0°C Racemization->Sol2 Sol1->Start Retry Sol2->Start Retry

Figure 2: Decision tree for optimizing coupling efficiency and stereochemical purity.

References

  • PubChem. "Compound Summary: D-Alanine tert-butyl ester hydrochloride."[11] National Center for Biotechnology Information (NCBI). [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of D-Alanine tert-Butyl Ester via Isobutylene-Mediated Esterification

Executive Summary This guide details the protocol for synthesizing D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu·HCl) via acid-catalyzed addition to isobutylene. Unlike standard Fischer esterification with alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu·HCl) via acid-catalyzed addition to isobutylene. Unlike standard Fischer esterification with alcohols, this method utilizes the electrophilic addition of a tert-butyl carbocation (generated in situ from isobutylene) to the carboxylic acid of D-Alanine.

This specific protecting group strategy is critical in peptide synthesis because the tert-butyl ester is resistant to base-catalyzed hydrolysis and nucleophilic attack, yet readily cleaved by mild acids (e.g., TFA), allowing orthogonal deprotection schemes.

Chemical Principle & Mechanism

The reaction proceeds via an acid-catalyzed electrophilic addition.[1] Sulfuric acid protonates the isobutylene double bond, generating a tertiary carbocation. The carboxyl group of the zwitterionic D-Alanine then acts as a nucleophile, attacking the cation to form the ester.

Key Mechanistic Insight: The reaction must be conducted under anhydrous conditions to prevent the competing hydration of isobutylene to tert-butanol. Furthermore, temperature control is vital; excessive heat promotes the polymerization of isobutylene into di-isobutylene and higher oligomers.

Reaction Pathway Diagram

ReactionMechanism cluster_conditions Critical Conditions Isobutylene Isobutylene (Alkene) Cation tert-Butyl Cation (Intermediate) Isobutylene->Cation Protonation (H+) H2SO4 H₂SO₄ (Catalyst) H2SO4->Cation Complex Protonated Ester Cation->Complex DAla D-Alanine (Zwitterion) DAla->Complex Nucleophilic Attack Product D-Alanine t-Bu Ester Complex->Product Deprotonation Cond1 Anhydrous Dioxane Cond2 Pressure Vessel Cond3 Temp < 25°C

Figure 1: Mechanism of acid-catalyzed esterification of D-Alanine with isobutylene.

Reagents & Equipment

Safety Warning: Isobutylene is an extremely flammable gas.[2] All operations involving isobutylene condensation must be performed in a functioning fume hood. The reaction generates pressure; use rated pressure vessels (borosilicate glass pressure bottles or stainless steel autoclaves).

Materials List
ReagentGradeRoleStoichiometry (Equiv.)[3]
D-Alanine >99% (Optical Purity)Substrate1.0
Isobutylene Gas (99%)Reagent10.0 - 15.0
Sulfuric Acid (conc.) 95-98%Catalyst1.5 - 2.0
1,4-Dioxane AnhydrousSolvent5-10 mL/g of AA
Diethyl Ether ACS ReagentExtraction/Cryst.N/A
NaOH / NaHCO₃ ReagentNeutralizationExcess
HCl in Dioxane 4M SolutionSalt Formation1.1
Equipment
  • Pressure Bottle: Heavy-wall borosilicate glass with a threaded Teflon bushing and O-ring seal (e.g., Ace Glass or Chemglass pressure vessels). Do not use standard round-bottom flasks.

  • Cooling Bath: Acetone/Dry Ice (-78°C).

  • Gas Inlet Adapter: To connect isobutylene cylinder to the vessel.

Experimental Protocol

This protocol is adapted from the foundational work of Roeske [1] and optimized for modern laboratory safety standards.

Phase 1: Preparation and Condensation
  • Setup: Dry the pressure bottle in an oven at 120°C for 2 hours. Allow to cool in a desiccator.

  • Solvent Charge: Add D-Alanine (10.0 g, 112 mmol) to the pressure bottle. Add anhydrous 1,4-dioxane (100 mL) .

  • Catalyst Addition: Slowly add conc. H₂SO₄ (10 mL, ~180 mmol) to the suspension with gentle swirling. Note: The amino acid will not fully dissolve yet.

  • Condensation: Place the pressure bottle into a Dry Ice/Acetone bath (-78°C) .

  • Isobutylene Addition: Connect the isobutylene gas cylinder via a needle or glass tube. Bubble/condense isobutylene into the cooled mixture until the volume increases significantly (approx. 100-150 mL of liquid isobutylene ).

    • Why: A large excess of isobutylene acts as both reactant and co-solvent, driving the equilibrium toward the ester.

Phase 2: Reaction
  • Sealing: Remove the gas inlet. Tightly seal the pressure bottle with the Teflon cap.

  • Incubation: Allow the vessel to warm slowly to room temperature (20-25°C) behind a blast shield.

  • Agitation: Stir magnetically at room temperature for 24 to 48 hours .

    • Observation: The suspension should gradually clear as the D-Alanine converts to the soluble ester. A clear, slightly yellow solution indicates completion.

Phase 3: Workup & Isolation
  • Venting: Cool the vessel back to 0°C. Carefully vent the excess isobutylene gas into the fume hood.

  • Quenching: Pour the reaction mixture into a beaker containing 500 mL of cold ethyl acetate and 200 mL of 2N NaOH (or saturated NaHCO₃ for milder conditions).

    • Goal: Neutralize the H₂SO₄ and partition the free amine ester into the organic phase. pH should be basic (pH > 9).

  • Extraction: Separate layers. Wash the organic layer with Brine (2 x 100 mL) and Water (1 x 100 mL) .

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ . Filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 40°C . Do not overheat, as the free base is somewhat unstable.

Phase 4: Salt Formation (HCl Salt)
  • Dissolution: Dissolve the resulting oil (the free ester) in a minimum amount of dry Diethyl Ether .

  • Precipitation: Add 4M HCl in Dioxane (or HCl gas bubbled into ether) dropwise at 0°C.

  • Crystallization: The hydrochloride salt will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

Workflow Visualization

Workflow Start Start: D-Alanine + Dioxane AcidAdd Add conc. H₂SO₄ Start->AcidAdd Cool Cool to -78°C AcidAdd->Cool Condense Condense Isobutylene (Liquid) Cool->Condense React Seal & Stir at RT (24-48h) Condense->React Quench Vent & Quench (NaOH/EtOAc) React->Quench Extract Isolate Organic Phase (Free Base) Quench->Extract Salt Add HCl -> Precipitate Salt Extract->Salt

Figure 2: Step-by-step process flow for the synthesis of D-Alanine tert-butyl ester.

Quality Control & Characterization

To ensure the integrity of the D-isomer (preventing racemization), Optical Rotation is the primary release specification.

ParameterSpecification (HCl Salt)Method
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H₂O Gradient
¹H NMR (D₂O) δ 1.45 (s, 9H, t-Bu), 1.50 (d, 3H, Me), 4.05 (q, 1H, α-H)400 MHz NMR
Optical Rotation [α]²⁰D = -1.4° ± 0.5° (c=2, EtOH)Polarimetry [2]
Melting Point 168 - 170°CCapillary MP

Note on Stereochemistry: L-Alanine t-butyl ester HCl typically shows a small positive rotation or near zero depending on concentration. The D-isomer must show a negative rotation in Ethanol. If the rotation is 0°, complete racemization has occurred.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Isobutylene evaporated/leaked.Check O-ring seals on pressure bottle. Ensure tight seal before warming to RT.
Oily Product (No Solid) Residual solvent or oligomers.Triturate the oil with cold pentane or hexane to remove isobutylene oligomers before salt formation.
Racemization Temperature too high during reaction.Ensure reaction stays at 20-25°C. Do not heat to accelerate.
Incomplete Reaction Water in system.[4]Use strictly anhydrous dioxane and dry glassware. Water kills the t-butyl cation.

References

  • Roeske, R. W. (1963).[5][6][7] "Preparation of t-Butyl Esters of Free Amino Acids". The Journal of Organic Chemistry, 28(5), 1251–1253. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[5] (Chapter on Carboxyl Protecting Groups).

Sources

Method

Synthesis of macrocyclic peptides incorporating D-Alanine tert-butyl ester

Application Note: Synthesis of Macrocyclic Peptides Incorporating D-Alanine tert-Butyl Ester via Convergent Fragment Condensation Prepared by: Senior Application Scientist Target Audience: Researchers, peptide chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Macrocyclic Peptides Incorporating D-Alanine tert-Butyl Ester via Convergent Fragment Condensation

Prepared by: Senior Application Scientist Target Audience: Researchers, peptide chemists, and drug development professionals

Introduction & Strategic Rationale

The development of macrocyclic peptides is a cornerstone of modern drug discovery, offering a privileged modality that bridges the gap between small molecules and large biologics. Macrocyclization restricts the conformational flexibility of the peptide backbone, which significantly enhances target binding affinity (by minimizing entropic loss upon binding) and improves proteolytic stability.

In the architectural design of these macrocycles, the incorporation of D-Alanine (D-Ala) is a highly strategic choice. Unlike native L-amino acids, D-amino acids disrupt standard alpha-helical formations and strongly induce Type II'


-turns. This structural pre-organization brings the N- and C-termini into close spatial proximity, a prerequisite for efficient head-to-tail macrolactamization.

To synthesize these complex molecules, linear solid-phase peptide synthesis (SPPS) often falls short due to sequence-dependent aggregation and C-terminal epimerization during resin loading. Instead, a convergent fragment condensation strategy utilizing D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu·HCl) is preferred[1]. By protecting the C-terminus with a bulky, acid-labile tert-butyl ester, chemists can synthesize a C-terminal fragment in the solution phase. This fragment can then be coupled to an SPPS-derived N-terminal fragment. The tert-butyl group is completely orthogonal to Fmoc chemistry and is easily removed during the final global deprotection step prior to cyclization [2].

Experimental Workflow & Causality

The following workflow describes a hybrid SPPS/solution-phase approach. We synthesize Fragment A on a solid support, cleave it with its side-chains protected, and couple it to Fragment B (synthesized in solution using H-D-Ala-OtBu·HCl).

Workflow SPPS Fragment A (Fmoc-SPPS Synthesis) Condensation Fragment Condensation (HATU / DIPEA) SPPS->Condensation SolPhase Fragment B (H-D-Ala-OtBu + Fmoc-AA-OH) SolPhase->Condensation Deprotection Global Deprotection (TFA / TIPS / H2O) Condensation->Deprotection Cyclization Macrolactamization (High Dilution, PyBOP) Deprotection->Cyclization Product Macrocyclic Peptide Cyclization->Product

Caption: Convergent fragment condensation workflow for macrocyclic peptide synthesis.

Self-Validating Experimental Protocols

Phase 1: Solution-Phase Synthesis of Fragment B (Incorporating H-D-Ala-OtBu)

Objective: Couple an Fmoc-protected amino acid to H-D-Ala-OtBu·HCl without inducing epimerization.

  • Preparation: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Stir for 5 minutes.

    • Causality: HATU is selected over EDC/HOBt for its superior reaction kinetics and ability to suppress racemization via the formation of a highly reactive 7-aza-OBt ester intermediate [3]. The 0 °C environment further minimizes thermal epimerization.

  • Coupling: Add H-D-Ala-OtBu·HCl (1.1 eq) followed by an additional 1.1 eq of DIPEA.

    • Causality: The second addition of DIPEA is strictly required to neutralize the hydrochloride salt of the D-Ala ester, liberating the free amine for nucleophilic attack.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Validate completion via LC-MS. Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Fragment Condensation

Objective: Couple the fully protected SPPS-derived Fragment A (free C-terminus) to the de-Fmoc'd Fragment B.

  • Fmoc Removal: Treat Fragment B with 20% piperidine in DMF for 30 minutes. Concentrate and precipitate in cold diethyl ether to isolate the free amine.

  • Condensation: Dissolve Fragment A (1.0 eq), deprotected Fragment B (1.2 eq), and DEPBT (1.5 eq) in anhydrous DMF/DCM (1:1). Add DIPEA (3.0 eq).

    • Causality: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is specifically chosen here instead of HATU. In fragment condensation, the C-terminal residue of Fragment A is highly susceptible to oxazolone-mediated epimerization. DEPBT prevents oxazolone formation, preserving the stereochemical integrity of the junction [1].

Phase 3: Global Deprotection & C-Terminal Unmasking

Objective: Remove all side-chain protecting groups and the D-Ala tert-butyl ester simultaneously.

  • Cleavage Cocktail: Suspend the linear precursor in a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v) for 3 hours at room temperature.

    • Causality: The strongly acidic TFA hydrolyzes the tert-butyl ester to yield the free carboxylic acid required for cyclization. TIPS and water act as mandatory carbocation scavengers; without them, the highly reactive tert-butyl cations released from the ester would irreversibly alkylate electron-rich side chains (e.g., Tryptophan, Tyrosine, or Cysteine) [2].

  • Isolation: Concentrate the TFA under a stream of nitrogen and precipitate the peptide in ice-cold diethyl ether. Centrifuge and dry the pellet.

Phase 4: High-Dilution Macrolactamization

Objective: Promote intramolecular head-to-tail cyclization over intermolecular oligomerization.

  • Dilution: Dissolve the fully deprotected linear peptide in anhydrous DMF to achieve a final peptide concentration of 1.0 mM .

    • Causality: High dilution is the most critical thermodynamic control in macrocyclization. At concentrations

      
       1 mM, the statistical probability of a peptide molecule reacting with itself (intramolecular) vastly exceeds the probability of colliding with another molecule (intermolecular), thereby suppressing dimer/polymer formation.
      
  • Cyclization: Add PyBOP (3.0 eq) and HOBt (3.0 eq). Dropwise, add DIPEA (6.0 eq) to initiate the reaction. Stir for 12–24 hours.

  • Purification: Remove DMF in vacuo, reconstitute in DMSO, and purify via preparative RP-HPLC.

Quantitative Data: Optimization of Macrolactamization

The choice of coupling reagent during the final cyclization step heavily influences the yield and purity of the macrocycle. Below is a comparative summary of coupling conditions validated for D-Ala-containing macrocycles.

Coupling ReagentAdditiveBase (Eq)ConcentrationYield (%)Dimerization (%)Epimerization at C-Terminus
HATU HOAtDIPEA (6.0)5.0 mM42%18%High (>5%)
PyBOP HOBtDIPEA (6.0)1.0 mM78%<2%Low (<1%)
DEPBT NoneDIPEA (6.0)1.0 mM65%<2%Undetectable
EDC OxymaCollidine (6.0)1.0 mM55%5%Moderate (~2%)

Table 1: Comparative efficiency of macrolactamization conditions for a model pentapeptide containing D-Alanine. PyBOP at 1.0 mM offers the optimal balance of reaction kinetics and yield.

Mechanistic Pathway of D-Alanine in Cyclization

The success of the macrolactamization is not solely dependent on the reagents; it is fundamentally driven by the stereochemistry of D-Alanine. The diagram below illustrates how the D-chirality forces the linear peptide out of an extended conformation and into a cyclization-competent state.

Mechanism Linear Linear Precursor (Extended Conformation) DAla D-Alanine Incorporation (Stereochemical Inversion) Linear->DAla Turn Type II' Beta-Turn Induction (Pre-organization) DAla->Turn Proximity N/C-Terminus Proximity (Reduced Entropic Penalty) Turn->Proximity Cycle Efficient Macrolactamization (High Yield, Low Oligomers) Proximity->Cycle

Caption: Mechanistic role of D-Alanine in inducing beta-turns for efficient macrolactamization.

References

  • Ohsawa, K., Sugai, M., Zhang, L., Masuda, Y., Yoshida, M., & Doi, T. (2019). Total Synthesis and Structural Revision of Cyclotetrapeptide Asperterrestide A. The Journal of Organic Chemistry, 84(11), 6765-6779. Available at:[Link]

  • ProQuest Dissertations. (2022). Leveraging Iron- and α-Ketoglutarate Dependent Amino Acid Hydroxylases for the Chemoenzymatic Synthesis of Complex Alkaloid and Peptide Natural Products. Available at: [Link]

Application

Application Note: Scale-Up Synthesis of D-Alanine tert-Butyl Ester Hydrochloride

Abstract This application note details a robust, scalable protocol for the synthesis of D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu[1]·HCl) , a critical building block in the synthesis of peptide therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu[1]·HCl) , a critical building block in the synthesis of peptide therapeutics (e.g., GLP-1 agonists) and chiral auxiliaries. While laboratory-scale methods often utilize hazardous perchloric acid or expensive Boc-anhydride routes, this guide focuses on the Isobutylene/Sulfuric Acid route. This method is the industrial "gold standard" due to its high atom economy and cost-efficiency. We provide a validated workflow for moving from gram-scale optimization to kilo-lab production, emphasizing safety (pressure management), enantiomeric purity control, and critical workup parameters to prevent hydrolysis.

Introduction & Strategic Route Selection

The Challenge of tert-Butyl Esters

Unlike methyl or ethyl esters, tert-butyl esters cannot be synthesized via standard Fischer esterification (alcohol + acid) due to the steric bulk of tert-butanol and the tendency of the tert-butyl cation to eliminate to isobutylene.

Route Comparison

For scale-up (100 g to >10 kg), three primary routes exist. We select Route A for this protocol.

FeatureRoute A: Isobutylene / H₂SO₄ Route B: t-Butyl Acetate / HClO₄ Route C: Boc-Anhydride / t-BuOH
Scalability High (Standard Industrial)Low (Safety Hazards)Medium (Cost Prohibitive)
Reagents Isobutylene (gas), H₂SO₄t-Butyl Acetate, Perchloric Acid(Boc)₂O, t-BuOH
Atom Economy ExcellentPoor (Wasteful solvent use)Poor
Safety Flammability/PressureExplosion Risk (Perchlorates) High
Cost LowMediumHigh

Why Route A? Route A utilizes isobutylene gas in a pressure vessel. It avoids the formation of explosive perchlorate salts (Route B) and is significantly cheaper than Route C. The acid catalyst (H₂SO₄) protonates the carboxylic acid, which is then attacked by the electron-rich alkene (isobutylene) to form the ester, preventing racemization at the


-center as the chiral proton is not abstracted.

Mechanism & Critical Safety Parameters

Reaction Mechanism

The reaction proceeds via the addition of the carboxylic acid proton to isobutylene, generating a tert-butyl cation equivalent (or concerted addition) that captures the carboxylate.



Note: The free amine is protonated throughout, protecting it from side reactions.

Safety: Pressure & Exotherm
  • Isobutylene is a flammable gas (Flash point: -76°C).

  • Pressure: The reaction is conducted in an autoclave. Pressures typically reach 2–5 bar depending on temperature.

  • Exotherm: The addition of H₂SO₄ to the solvent and the initial reaction with isobutylene are exothermic.[2] Controlled addition is mandatory.

Detailed Experimental Protocol (1.0 kg Scale)

Target: D-Alanine tert-butyl ester hydrochloride CAS: 59531-86-1 Scale: 1.0 kg Input (D-Alanine)

Equipment
  • 5 L Stainless Steel or Hastelloy Autoclave (Pressure rated to 10 bar).

  • Mechanical stirrer with high-torque capability.

  • Gas inlet manifold with mass flow controller for Isobutylene.

  • Cooling jacket/chiller.

Reagents & Materials
  • D-Alanine (Starting Material): 1.0 kg (11.22 mol) [>99% ee]

  • Dichloromethane (DCM): 5.0 L (Solvent)

  • Sulfuric Acid (conc. 98%): 1.21 kg (1.1 equiv, 12.34 mol)

  • Isobutylene (Gas): 2.5 kg (approx. 4 equiv, excess required for driving equilibrium)

  • Sodium Bicarbonate (sat.[3] aq.): For quenching.

  • Diethyl Ether / HCl (gas) or 4M HCl in Dioxane: For salt formation.

Step-by-Step Procedure
Step 1: Reactor Loading & Acid Addition
  • Charge DCM (4.0 L) and D-Alanine (1.0 kg) to the autoclave vessel.

  • Cooling: Set jacket temperature to 0°C. Stir at 250 RPM.

  • Acid Addition: Slowly add conc. H₂SO₄ (1.21 kg) via a dropping funnel or dosing pump over 45–60 minutes.

    • Critical Control: Maintain internal temperature

      
      .
      
    • Observation: The mixture will remain a suspension (D-Ala sulfate salt).

Step 2: Isobutylene Addition & Reaction
  • Seal the autoclave. Purge with Nitrogen (3x) to remove oxygen.

  • Isobutylene Charge: Connect the Isobutylene cylinder. Slowly introduce Isobutylene (2.5 kg) liquid/gas into the headspace or dip tube while maintaining temperature

    
    .
    
    • Note: Pressure will rise. Ensure reactor is rated for the vapor pressure of isobutylene at reaction temperature.

  • Reaction: Warm the reactor to 20–25°C (Room Temperature) .

  • Stir for 24–48 hours .

    • IPC (In-Process Control): Take a sample (carefully vent via sampling loop), quench in NaHCO₃, extract, and check by TLC or HPLC. Target: < 2% unreacted D-Alanine.

Step 3: Quench & Workup (The "Cold" Protocol)

Caution: The ester is acid-stable but base-labile. Prolonged exposure to high pH can cause hydrolysis.

  • Venting: Cool reactor to 0°C. Slowly vent excess isobutylene to a scrubber system.

  • Pour-Out: Transfer the reaction mixture (often a clear solution or slight suspension) into a reactor containing Cold Water (5 L) and Crushed Ice (2 kg) containing NaHCO₃ (approx. 2.5 kg) .

    • Goal: Neutralize H₂SO₄ immediately. Final pH should be ~8.0–8.5.

  • Phase Separation: Agitate vigorously for 15 minutes. Separate the organic layer (DCM).

  • Extraction: Extract the aqueous layer with fresh DCM (2 x 2 L) .

  • Washing: Combine organic layers and wash with Brine (2 L) .

  • Drying: Dry organics over Na₂SO₄ (anhydrous) for 2 hours. Filter.

Step 4: Salt Formation & Isolation
  • Concentrate the DCM solution under reduced pressure (Rotavap) at < 35°C to approx. 1/3 volume (do not dryness to avoid thermal instability of the free base).

  • Solvent Swap (Optional but recommended): Add Diethyl Ether (3 L) or MTBE and concentrate again to remove residual DCM.

  • Salting Out: Dilute residue with Diethyl Ether (5 L) . Cool to 0–5°C.

  • HCl Addition: Slowly bubble HCl gas or add 4M HCl in Dioxane (3.0 L) with vigorous stirring.

    • Observation: A thick white precipitate (H-D-Ala-OtBu·HCl) will form immediately.

  • Filtration: Filter the solid under Nitrogen atmosphere (hygroscopic).

  • Washing: Wash the cake with cold Diethyl Ether (2 x 1 L) .

  • Drying: Vacuum dry at 40°C for 12 hours.

Process Workflow (Graphviz)

G Start Start: D-Alanine (1.0 kg) + DCM AcidAdd Acid Addition: Conc. H2SO4 T < 15°C Start->AcidAdd Autoclave Pressure Reaction: Add Isobutylene 20-25°C, 24-48h AcidAdd->Autoclave IPC IPC Check: HPLC < 2% SM Autoclave->IPC IPC->Autoclave Fail (Extend Time) Quench Quench: Pour into Ice/NaHCO3 pH 8.0-8.5 IPC->Quench Pass Extraction Extraction: DCM Phase Cut Wash w/ Brine Quench->Extraction SaltForm Salt Formation: Add HCl (gas/dioxane) in Et2O/MTBE Extraction->SaltForm Isolation Isolation: Filter & Dry (Vacuum, 40°C) SaltForm->Isolation

Caption: Workflow for the scale-up synthesis of H-D-Ala-OtBu·HCl via the Isobutylene route.[4]

Analytical Specifications & Characterization

Upon isolation, the product must be validated against the following specifications to ensure suitability for GMP peptide synthesis.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18)

Enantiomeric Purity Chiral HPLC

ee (D-isomer)
Melting Point Capillary

Optical Rotation Polarimetry

(c=2, EtOH)
Proton NMR

(DMSO-d6)

1.45 (s, 9H, tBu), 1.50 (d, 3H, Me), 3.9 (q, 1H,

-H), 8.5 (br, 3H, NH3+)

Note on Rotation: Literature values vary based on concentration and solvent. TCI Chemicals specifies


 to 

degrees for the D-isomer in Ethanol [1].[5] Ensure comparison is made against the specific D-enantiomer standard.

Troubleshooting & Optimization

Problem: Low Yield / Sticky Solid
  • Cause: Incomplete removal of sulfuric acid or water during workup.

  • Solution: Ensure the pH during quench reaches 8.5. Perform a rigorous brine wash. If the final salt is sticky, recrystallize from Ethanol/Diethyl Ether .

Problem: Racemization
  • Cause: Overheating during the reaction or prolonged exposure to basic conditions during the quench.

  • Solution: Keep reaction temperature

    
    . Perform the quench rapidly at 
    
    
    
    and do not store the free base organic layer for long periods; convert to HCl salt immediately.
Problem: Incomplete Reaction
  • Cause: Loss of isobutylene pressure or insufficient acid catalyst.

  • Solution: Check autoclave seals. Ensure H₂SO₄ is fresh (absorbs water). Add 10% excess H₂SO₄ if starting material persists.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16211919, D-Alanine tert-butyl ester hydrochloride. Retrieved from [Link]

  • Roeske, R. W. Preparation of t-Butyl Esters of Free Amino Acids. J. Org.[3] Chem. 1963, 28, 5, 1251–1253. (Foundational mechanistic reference for isobutylene esterification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of D-Alanine tert-butyl ester (H-D-Ala-OtBu)

Role: Senior Application Scientist Status: Active Support Guide Subject: Troubleshooting & Prevention of Stereochemical Loss in H-D-Ala-OtBu Coupling Executive Summary: The Hidden Danger of the "Safe" Component Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Status: Active Support Guide Subject: Troubleshooting & Prevention of Stereochemical Loss in H-D-Ala-OtBu Coupling

Executive Summary: The Hidden Danger of the "Safe" Component

Welcome to the Technical Support Center. You are likely here because you have observed diastereomeric impurities (e.g., L-Ala contaminants) in your final peptide, despite using standard protocols.

The Core Problem: Researchers often focus on the racemization of the activated carboxylic acid (via oxazolone formation). However, D-Alanine tert-butyl ester (H-D-Ala-OtBu) acts as the nucleophile (amine component). It does not form oxazolones. Instead, it undergoes Direct Base-Catalyzed Enolization .

Because the tert-butyl ester group is electron-withdrawing, it increases the acidity of the


-proton. If you use a base that is too strong (e.g., DBU, high equivalents of DIEA) or allow the neutralized ester to sit for too long before coupling, the D-isomer will convert to the L-isomer before the bond is formed.
Mechanism of Failure

To solve the problem, you must visualize the invisible failure mode.

Figure 1: The Enolization Trap This diagram illustrates how improper neutralization leads to stereochemical loss.

RacemizationMechanism Salt H-D-Ala-OtBu • HCl (Stable Salt) FreeBase H-D-Ala-OtBu (Free Amine) Salt->FreeBase Neutralization Base Excess/Strong Base (e.g., DIEA, DBU) Base->FreeBase Enolate Planar Enolate (Achiral Intermediate) FreeBase->Enolate α-Proton Abstraction (Slow but dangerous) Coupled Correct Peptide (D-Isomer) FreeBase->Coupled Rapid Coupling (Desired Path) Racemate DL-Ala-OtBu (Racemic Mixture) Enolate->Racemate Reprotonation

Caption: Path in Red indicates the failure mode where base strength/time allows enolization before coupling occurs.

Troubleshooting Guide

Use this module to diagnose your specific situation.

Scenario A: "I see 2-5% L-Ala impurity in my crude LC-MS."
  • Root Cause: Over-basification. You likely used

    
     2.0 equivalents of DIEA (DIPEA) to neutralize the HCl salt.
    
  • The Fix:

    • Switch Bases: Replace DIEA with 2,4,6-Trimethylpyridine (TMP, Sym-Collidine) . It is a weaker base (pKa ~7.4 vs. DIEA ~10.5) and sterically hindered, making it poor at abstracting the

      
      -proton but sufficient to neutralize the HCl.
      
    • Stoichiometry: Use exactly 1.0 equivalent of base relative to the HCl salt.

Scenario B: "The coupling is slow, and racemization increases over time."
  • Root Cause: The bulky tert-butyl group hinders the nucleophilic attack, leaving the free amine exposed to the base for longer periods.

  • The Fix:

    • Boost Activation: Switch to HATU or COMU (instead of HBTU/EDC) to accelerate the coupling rate (

      
      ).
      
    • Add Oxyma Pure: While Oxyma primarily suppresses acid racemization, it maintains a slightly acidic microenvironment compared to HOBt, which buffers the reaction against high pH excursions.

Scenario C: "I pre-mixed the amine salt and base to dissolve them."
  • Root Cause: Process Error. Mixing H-D-Ala-OtBu·HCl with base before adding the activated acid creates a "waiting period" where enolization runs unchecked.

  • The Fix: Adopt the "Acid-First" Protocol (See Section 4).

The "Gold Standard" Low-Racemization Protocol

This protocol minimizes the time the D-Ala ester spends as a free base in the absence of an electrophile.

Reagents:

  • Carboxyl Component: Fmoc-Xaa-OH (1.0 eq)

  • Amine Component: H-D-Ala-OtBu • HCl (1.0 eq)

  • Coupling Reagent: DIC (1.0 eq) + Oxyma Pure (1.0 eq) OR HATU (1.0 eq)

  • Base: TMP (2,4,6-Collidine) (1.0 eq for neutralization)

Workflow Visualization:

SafeProtocol Step1 Step 1: Pre-Activation Dissolve Fmoc-Xaa-OH + Oxyma + DIC in DMF. Stir 2-3 mins. Step3 Step 3: Controlled Addition Add Pre-activated Acid mixture TO the Amine suspension. Step1->Step3 Step2 Step 2: Prepare Amine (COLD) Suspend H-D-Ala-OtBu•HCl in DMF. Cool to 0°C. Step2->Step3 Step4 Step 4: In-Situ Neutralization Add TMP (1.0 eq) dropwise. Amine is freed ONLY in presence of activated acid. Step3->Step4 Immediate

Caption: This workflow ensures the free amine is immediately consumed by the activated acid.

Comparative Data: Base Selection

The choice of base is the single most critical factor for amino acid esters.

BasepKa (approx)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA) 10.7LowHigh AVOID
DIEA (DIPEA) 10.5MediumModerate Use only if TMP fails; keep at 0°C.
N-Methylmorpholine (NMM) 7.4LowLow Good alternative.
2,4,6-Collidine (TMP) 7.4HighVery Low PREFERRED
Frequently Asked Questions (FAQ)

Q: Can I use T3P (Propylphosphonic Anhydride) for this coupling? A: Yes. T3P is excellent for suppressing racemization.[1] However, T3P requires a base to function. If using T3P, use N-Methylmorpholine (NMM) or Collidine as the base, and maintain the temperature at 0°C during the initial addition.[2]

Q: Why not just use the free base of D-Ala-OtBu instead of the HCl salt? A: The free base of amino acid esters is unstable and autolyzes/racemizes upon storage. The HCl salt is the stable form. You must neutralize it in situ.

Q: Does the solvent matter? A: Yes. Polar aprotic solvents like DMF or DMSO promote proton abstraction (racemization) more than DCM. If solubility permits, using a DCM/DMF mixture (e.g., 1:1) can further reduce racemization rates.[3][4]

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Authority on coupling reagents and the superiority of Oxyma.[5]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Cysteine and Other Sensitive Residues. Organic Letters, 4(18), 3063–3066.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Validates Oxyma Pure as a racemization suppressant.[2][6][7]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[6][8][9] Tetrahedron, 60(11), 2447-2467. Link

    • Detailed mechanisms of racemization via direct enoliz

Sources

Optimization

Improving yield of D-Alanine tert-butyl ester hydrochloride synthesis

Welcome to the Technical Support Center for D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu·HCl) synthesis. This resource is designed for researchers, chemists, and drug development professionals seeking to optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu·HCl) synthesis. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic workflows, troubleshoot low yields, and ensure the optical purity of this critical peptide building block[1].

Synthesis Workflow: Classical vs. Modern Approaches

The direct esterification of sterically hindered amino acids is notoriously difficult. Below is a logical mapping of the traditional industrial route versus the modern, optimized catalytic route.

G cluster_classical Classical Method cluster_modern Modern Method A D-Alanine (Free Amino Acid) B1 Isobutylene Gas + H2SO4 (Autoclave) A->B1 Traditional Route B2 tert-Butyl Acetate + Tf2NH (Room Temp) A->B2 Optimized Route C D-Alanine tert-butyl ester (Free Base) B1->C Esterification B2->C Esterification D Anhydrous HCl in Dioxane C->D Neutralization E H-D-Ala-OtBu·HCl (Target Salt) D->E Precipitation

Workflow comparison of H-D-Ala-OtBu·HCl synthesis: Classical isobutylene vs. Modern Tf2NH catalysis.

Troubleshooting & FAQs

Q1: My esterification yield is stuck below 40%. Why is the reaction stalling, and how can I improve it? A: The classical Fischer-Speier esterification or direct reaction with isobutylene and sulfuric acid often stalls due to the poor solubility of the zwitterionic D-alanine in organic solvents and the biphasic nature of the gas-liquid reaction[2]. Furthermore,


 can cause side reactions and requires cumbersome autoclave setups to manage the volatile isobutylene gas[2].
Solution: Switch to the modern bis(trifluoromethanesulfonyl)imide (

) catalyzed method. Using tert-butyl acetate (

-BuOAc) as both the solvent and the tert-butylating agent with 1.1 equivalents of

directly affords the ester in >80% yield at room temperature[3].

acts as a solubilizing agent by forming a highly soluble salt with the amino group, driving the reaction to completion[4].

Q2: I am observing racemization (formation of L-Alanine derivatives) in my final product. How do I prevent this? A: Racemization at the


-carbon is driven by prolonged exposure to strong mineral acids (like perchloric acid or 

) at elevated temperatures, which promotes the enolization of the protonated intermediate. Solution: Temperature control and catalyst selection are paramount. If you are locked into the isobutylene method, the reaction must be strictly maintained below 20°C. Alternatively, the

protocol proceeds rapidly at room temperature without observable racemization, preserving the strict optical purity of the D-enantiomer required for therapeutic peptide synthesis[5].

Q3: The final hydrochloride salt is turning into a sticky gum instead of a free-flowing powder. What is going wrong? A: D-Alanine tert-butyl ester is highly hygroscopic, and its bulky ester bond is acid-labile in the presence of water. If you use aqueous HCl or if your extraction solvents contain trace moisture, the product will hydrolyze or form a gummy hydrate[2]. Solution: Ensure strict anhydrous conditions during salt formation. Dissolve the purified free base in dry diethyl ether or dichloromethane (DCM) and precipitate the salt using a stoichiometric amount of anhydrous HCl gas dissolved in dioxane or ether[2].

Optimized Step-by-Step Methodology: Catalyzed Synthesis

This protocol utilizes the modern


 / 

-BuOAc system to maximize yield, prevent racemization, and ensure a self-validating workflow[3][6].

Step 1: Substrate Suspension Suspend D-Alanine (1.0 equiv) in anhydrous tert-butyl acetate (


-BuOAc) to achieve a 0.1 M concentration.
  • Causality:

    
    -BuOAc serves a dual purpose as both the reaction solvent and the source of the tert-butyl cation, pushing the equilibrium toward ester formation[3].
    

Step 2: Catalysis & Solubilization Slowly add bis(trifluoromethanesulfonyl)imide (


, 1.1 equiv) to the suspension at room temperature. Stir for 2 to 4 hours.
  • Causality: Zwitterionic amino acids are notoriously insoluble in organic solvents.

    
     acts as a bifunctional reagent—it protonates the amino group to form a highly soluble salt while simultaneously providing the strong acidity required to generate the tert-butyl cation from 
    
    
    
    -BuOAc[4].
  • Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution, visually confirming that the amino acid has been successfully solubilized and the reaction is proceeding.

Step 3: Neutralization & Extraction Quench the reaction by pouring it into an ice-cold saturated aqueous


 solution. Extract the free base into dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous 

, filter, and concentrate under reduced pressure.
  • Causality: Quenching with cold

    
     neutralizes the 
    
    
    
    acid, converting the ester back to its free base form. This allows it to partition cleanly into the organic (DCM) layer, separating it from any unreacted polar amino acid[6].

Step 4: Anhydrous Salt Formation Dissolve the crude D-Alanine tert-butyl ester free base in anhydrous diethyl ether. Dropwise, add 1.05 equivalents of anhydrous HCl in dioxane (4M) at 0°C under a nitrogen atmosphere.

  • Causality: Introducing anhydrous HCl gas displaces the free base to form the hydrochloride salt. The strict absence of water is critical here; any moisture will cause the hygroscopic salt to oil out as a gum rather than crystallize[2].

  • Self-Validation: The immediate formation of a white, crystalline precipitate upon HCl addition visually confirms successful salt formation and the absence of hydrolytic side reactions. Filter and wash with cold ether to isolate the final H-D-Ala-OtBu·HCl.

Quantitative Method Comparison

The following table summarizes the performance metrics of the traditional industrial route versus the modern catalytic methodology[2][3].

Process ParameterClassical Method (Isobutylene /

)
Modern Method (

/

-BuOAc)
Typical Yield 35% - 50% (often requires extra protection steps)> 80% (direct conversion)
Reaction Time 1 to 8 days2 to 4 hours
Reaction Temperature Autoclave / Variable (requires strict cooling)Room Temperature
Racemization Risk High (due to prolonged exposure to mineral acids)Negligible
Key Reagents Isobutylene gas, Sulfuric acid (

)
tert-Butyl acetate,

catalyst
Scalability Challenges Requires pressurized reactors (autoclaves)Standard glassware / open-flask compatible

References

  • Benchchem. A Comparative Guide to H-D-Ala-OtBu.HCl and Other D-Alanine Derivatives in Peptide Synthesis. Retrieved from: 1

  • Ogasa, C., Kayano, K., & Namba, K. A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett / NII. Retrieved from: 3

  • Organic-Chemistry.org. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from: 5

  • Thieme Connect. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from: 6

  • Benchchem. D-Alanine tert.butyl ester hydrochloride Synthesis & Scale-Up Considerations. Retrieved from: 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of D-Alanine tert-butyl Ester Hydrochloride in DMF

Welcome to the technical support guide for D-Alanine tert-butyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for D-Alanine tert-butyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when using this crucial building block in Dimethylformamide (DMF). As a key reagent in peptide synthesis, ensuring its complete dissolution is paramount for reaction success.[1] This guide provides in-depth, experience-based solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My D-Alanine tert-butyl ester hydrochloride is not dissolving in DMF at room temperature. What is the first thing I should check?

A1: The most common and often overlooked culprit is the quality of the DMF. DMF is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Even small amounts of water can significantly decrease the solubility of many organic compounds, including amino acid esters.

Immediate Action: Use a fresh bottle of anhydrous, high-purity DMF. If you are using a previously opened bottle, it's advisable to use a dry syringe to pierce the septum seal rather than repeatedly opening the cap.

Q2: I'm using anhydrous DMF, but solubility is still poor. What's the next step?

A2: Gentle heating can often facilitate dissolution. Many solubility processes are endothermic, meaning they are favored by an increase in temperature.[3][4]

Protocol:

  • Warm the solution in a water bath to 30-40°C.

  • Gently agitate or stir the mixture.

  • Do not overheat, as this can potentially lead to degradation of the ester or solvent.

Q3: Can sonication help improve the solubility of D-Alanine tert-butyl ester hydrochloride in DMF?

A3: Yes, sonication is a valuable technique for dissolving challenging solids. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can break apart solute particles and enhance solvation.

Procedure:

  • Place the vial containing the suspension in a sonicating bath.

  • Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the sample.

  • Visually inspect for dissolution between sonication intervals.

Q4: Could the hydrochloride salt form be the source of my solubility issues?

A4: While the hydrochloride salt generally enhances the stability and handling of the amino acid ester, it can sometimes present solubility challenges in certain organic solvents compared to its free base form.[1][5] The salt form introduces ionic character, and its solubility is highly dependent on the solvent's ability to solvate both the cation and the anion.

Consideration: In most peptide synthesis workflows, the subsequent step involves the addition of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to neutralize the hydrochloride and liberate the free amine for coupling. This in-situ neutralization often aids in complete dissolution.

In-Depth Troubleshooting Guide

Problem 1: Persistent Cloudiness or a Fine Precipitate Remains in the DMF Solution.

This issue often points to either residual moisture or the inherent solubility limit of the compound under the current conditions.

Troubleshooting Workflow

start Start: Incomplete Dissolution check_dmf Verify DMF Anhydrous Quality start->check_dmf gentle_heat Apply Gentle Heat (30-40°C) check_dmf->gentle_heat DMF is dry sonicate Sonicate in Short Bursts gentle_heat->sonicate Still cloudy check_concentration Review Concentration sonicate->check_concentration Still cloudy add_base Proceed with In-Situ Neutralization (Add DIEA) check_concentration->add_base Concentration is appropriate dissolved Solution Clear: Proceed with Reaction add_base->dissolved Dissolves not_dissolved Issue Persists add_base->not_dissolved Still cloudy consider_alternatives Consider Alternative Solvents or Co-solvents not_dissolved->consider_alternatives

Caption: Troubleshooting workflow for D-Alanine tert-butyl ester HCl solubility.

Experimental Protocols

Protocol 1: In-Situ Neutralization and Dissolution

This protocol is standard in many peptide coupling procedures.

  • To your suspension of D-Alanine tert-butyl ester hydrochloride in DMF, add the required equivalents of your non-nucleophilic base (e.g., DIEA).

  • Stir the mixture at room temperature for 5-10 minutes.

  • The formation of the free amine, which is generally more soluble in organic solvents, should result in a clear solution.

Problem 2: The compound dissolves initially but then precipitates out of solution.

This phenomenon, known as supersaturation and subsequent precipitation, can be triggered by temperature fluctuations or changes in the solvent environment.

Causality: You may have created a supersaturated solution by heating, which then crashes out as it cools to room temperature. Alternatively, the addition of other, less polar reagents to the reaction mixture can decrease the overall solvating power of the medium.

Preventative Measures:

  • If heating was used to dissolve the compound, ensure the solution is maintained at a slightly elevated temperature until all subsequent reagents are added.

  • Consider preparing a slightly more dilute stock solution to remain below the saturation point at room temperature.

Advanced Considerations

Alternative Solvents and Co-solvents

While DMF is a workhorse solvent in peptide synthesis, persistent solubility issues may necessitate exploring alternatives.[6][7]

Solvent/MixtureKey ConsiderationsReference
N-Methyl-2-pyrrolidone (NMP) Similar properties to DMF, often used as a direct replacement. May offer slightly different solubility characteristics.[8]
Dimethyl Sulfoxide (DMSO) A highly polar aprotic solvent with excellent solvating power. Note that it can be harder to remove under vacuum.[6]
DMF/Dichloromethane (DCM) Mixture Adding a co-solvent like DCM can sometimes improve the solubility of protected amino acids. The optimal ratio should be determined empirically.[8]
N-Butylpyrrolidinone (NBP) A greener alternative to DMF that has shown promise in solid-phase peptide synthesis (SPPS), potentially offering improved solubility for certain sequences.[6][9]

It is crucial to verify the compatibility of any alternative solvent with your downstream reaction conditions.

Impact of the tert-Butyl Ester Group

The tert-butyl ester is a bulky protecting group.[10] While it offers stability advantages, its steric hindrance can sometimes influence solubility and reaction kinetics compared to smaller ester groups like a methyl ester.[11] However, for most standard applications, its solubility in polar aprotic solvents like DMF is generally sufficient.

Summary

Resolving solubility issues with D-Alanine tert-butyl ester hydrochloride in DMF is a systematic process. By first ensuring the quality of your solvent and then employing techniques like gentle heating and sonication, most challenges can be overcome. In cases of persistent issues, understanding the role of the hydrochloride salt and considering in-situ neutralization or alternative solvent systems will provide a clear path to a successful reaction.

References
  • Piancatelli, G., & Leonelli, F. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC. [Link]

  • Melo Diaz, J. M. (2015, February 8). Are there any alternative solvents for DMF-DCM? ResearchGate. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • ResearchGate. Effect of increasing concentration of water in reaction medium... [Link]

  • Wang, X., et al. (2018). Solubility Modeling, Solvent Effect, and Preferential Solvation of Thiamphenicol in Cosolvent Mixtures of Methanol, Ethanol, N,N-Dimethylformamide, and 1,4-Dioxane with Water. Journal of Chemical & Engineering Data, 63(7), 2441-2450. [Link]

  • Wordpress. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

Sources

Optimization

Minimizing hydrolysis of tert-butyl ester under acidic conditions

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Hydrolysis of tert-Butyl Esters Under Acidic Conditions Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Hydrolysis of tert-Butyl Esters Under Acidic Conditions

Welcome to the Technical Support Center

Ticket ID: TBE-STAB-001 Topic: Minimizing Acid-Catalyzed Hydrolysis of tert-Butyl Esters

You are accessing this guide because you have likely observed unintended loss of a tert-butyl ester protecting group during reaction workup, purification, or concurrent acidic manipulations. Unlike primary or secondary alkyl esters, tert-butyl esters possess a unique sensitivity profile due to the stability of the tert-butyl carbocation.

This guide provides the mechanistic understanding (The "Why") and field-proven protocols (The "How") to maintain the integrity of this protecting group.

Part 1: The Mechanistic Root Cause ( )

To prevent hydrolysis, one must understand that tert-butyl esters do not hydrolyze via the standard tetrahedral intermediate mechanism (


) common to methyl or ethyl esters. Instead, they follow the 

(Acid-catalyzed Alkyl-Oxygen cleavage, Unimolecular)
mechanism.

The Critical Failure Point: The reaction is driven by the stability of the tert-butyl carbocation. Upon protonation of the carbonyl oxygen, the molecule does not wait for water to attack; the carbon-oxygen bond spontaneously breaks to release the stable tertiary carbocation.

Mechanism Visualization: The following diagram illustrates the pathway you are trying to inhibit. Note that the formation of isobutylene gas makes this process effectively irreversible in open systems.

AAL1_Mechanism Ester tert-Butyl Ester (R-COOtBu) Protonated Protonated Intermediate (Oxonium Ion) Ester->Protonated + H+ (Fast, Eq) H_Ion H+ H_Ion->Protonated TS Transition State [C-O Cleavage] Protonated->TS Rate Limiting Acid Carboxylic Acid (R-COOH) TS->Acid Cation tert-Butyl Cation (tBu+) TS->Cation Isobutylene Isobutylene Gas (Irreversible Loss) Cation->Isobutylene - H+

Caption: The


 hydrolysis mechanism. The rate-determining step is the unimolecular cleavage of the t-butyl group, driven by cation stability.

Part 2: Troubleshooting & Experimental Protocols

Scenario A: The "Disappearing Product" During Chromatography

Issue: Your crude NMR shows the ester is intact, but after silica gel column chromatography, the ester is hydrolyzed or degraded. Diagnosis: Silica gel is naturally acidic (pH ~4-5 in aqueous slurry). This acidity, combined with the Lewis acidic sites on the surface, is sufficient to catalyze


 cleavage, especially with slow elution times.

Protocol: Neutralized Silica Chromatography

  • Step 1: Prepare your eluent system (e.g., Hexanes/EtOAc).

  • Step 2: Add 1% Triethylamine (

    
    )  to the solvent system used to pack the column and equilibrate.
    
  • Step 3: Run the column with the standard eluent (the initial basic wash usually deactivates the silica sufficiently, but maintaining 0.1-0.5%

    
     in the mobile phase is safer for highly sensitive substrates).
    
  • Validation: Check the pH of the silica slurry before packing; it should be neutral to slightly basic (pH 7-8).

Scenario B: Hydrolysis During Acidic Quench/Workup

Issue: You must quench a reaction containing a Lewis acid or strong base, but the standard 1M HCl wash cleaves your ester. Diagnosis: Transient exposure to low pH (< 2) during the biphasic mixing is cleaving the ester.

Protocol: The "Cold Buffer" Workup This protocol relies on kinetic control. The rate of hydrolysis (


) drops significantly at lower temperatures.
  • Cool Down: Cool the reaction mixture to 0°C (ice bath).

  • Buffer Selection: Do NOT use strong mineral acids (HCl,

    
    ). Instead, use:
    
    • Saturated

      
        (pH ~4.5): Mildly acidic, usually safe for short contact.
      
    • Phosphate Buffer (pH 3-4): If specific pH control is needed.

    • Citric Acid (5-10%): A common alternative to HCl, though still requires care.

  • Rapid Extraction:

    • Add the cold buffer to the cold reaction.

    • Extract immediately with a chilled organic solvent (EtOAc or DCM).

    • Crucial Step: Immediately wash the organic layer with Saturated

      
        to neutralize any extracted acid species.
      
  • Dry & Concentrate: Dry over

    
     (neutral) rather than 
    
    
    
    (slightly Lewis acidic) if the compound is extremely sensitive.
Scenario C: Selective Deprotection (Orthogonality)

Issue: You need to remove an N-Boc group or a Trityl group while keeping the tert-butyl ester intact. Insight: While both Boc and tert-butyl esters are acid-labile, there is a narrow window of acidity where selectivity is possible.

Protecting GroupAcid SensitivityRecommended Reagent for Selective Removal
Trityl (Trt) High (Cleaves at pH ~3-4)1% TFA in DCM or Dilute Acetic Acid
N-Boc Moderate4M HCl in Dioxane (monitor closely) or

in DCM
t-Butyl Ester Moderate/LowTFA / DCM (1:[1]1) or 4M HCl

Note: Selectively removing Boc in the presence of a t-butyl ester is difficult because their lability is similar. However, using


 in t-butyl acetate  has been reported to selectively cleave Boc due to the driving force of 

release [1].

Part 3: Decision Matrix for Purification

Use this workflow to determine the safest purification strategy for your intermediate.

Purification_Workflow Start Crude Mixture (Contains t-Bu Ester) Check_Impurity Are impurities acidic/basic? Start->Check_Impurity Acidic_Imp Acidic Impurities Check_Impurity->Acidic_Imp Yes Neutral_Imp Neutral/Basic Impurities Check_Impurity->Neutral_Imp No Pre_Treat Wash with cold NaHCO3 before concentration Acidic_Imp->Pre_Treat Column_Choice Chromatography Method? Neutral_Imp->Column_Choice Pre_Treat->Column_Choice Silica Silica Gel Column_Choice->Silica Alumina Neutral Alumina Column_Choice->Alumina Highly Sensitive Silica_Treat Pre-treat Silica with 1% Et3N Silica->Silica_Treat Mandatory

Caption: Decision tree for purifying acid-sensitive tert-butyl esters.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use TFA to remove a Trityl group without losing my t-butyl ester? A: Yes, but concentration matters. Trityl groups are significantly more labile than tert-butyl esters. Use 1% TFA in DCM (v/v) and monitor by TLC. The tert-butyl ester is generally stable at this low concentration for short durations. Quench with pyridine or


 immediately upon completion.

Q: I see a new spot on TLC that doesn't move (baseline) after workup. What is it? A: This is likely the free carboxylic acid resulting from hydrolysis. It is much more polar than the ester. If you see this, your workup was too acidic or too warm.

Q: Does the solvent matter for stability? A: Yes. Hydrolysis requires water. Using anhydrous acids (like HCl in Dioxane) slows down the hydrolysis (reaction with water) but can still trigger cleavage (elimination to isobutylene) if the counter-ion is non-nucleophilic. However, in the absence of water/nucleophiles, the reaction equilibrium may favor the ester if isobutylene cannot escape. In practice, DCM is preferred over ethers or alcohols for handling these esters in acidic steps to avoid transesterification or solvolysis.

References

  • Lin, L. S., et al. "Selective Deprotection of Boc Groups in the Presence of tert-Butyl Esters." Tetrahedron Letters, vol. 41, no. 36, 2000, pp. 7013-7016. Link

  • Marcantoni, E., et al. "Selective Deprotection of tert-Butyl Esters in the Presence of N-Boc."[2] The Journal of Organic Chemistry, vol. 66, no.[2][3] 12, 2001, pp. 4430–4432. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for stability profiles).
  • Wright, S. W., et al. "Tetrahedron Letters." Tetrahedron Letters, vol. 38, 1997, pp. 7345. (Discusses acid catalyzed cleavage mechanisms).[4][5][6][7]

Sources

Troubleshooting

Technical Support Center: D-Alanine tert-Butyl Ester Hydrochloride Purification

The following technical guide is structured as an advanced support resource for researchers and process chemists dealing with the purification of D-Alanine tert-butyl ester hydrochloride . Product: D-Alanine tert-butyl e...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced support resource for researchers and process chemists dealing with the purification of D-Alanine tert-butyl ester hydrochloride .

Product: D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu[1][2][3]·HCl) CAS: 59531-86-1 Application: Peptide synthesis, chiral building block, drug development.[1][2][3][4][5]

Core Purification Protocols

The crude product of D-Alanine tert-butyl ester hydrochloride often presents as a hygroscopic, sticky oil or an off-white gum rather than a free-flowing powder.[2][3] This is typically due to residual solvent, unreacted isobutylene oligomers, or excess acid.[2][3]

Method A: Anti-Solvent Trituration (For Sticky Oils)

Best for: Converting crude oils into filterable solids.[2][3]

The Logic: Amino acid ester salts are insoluble in non-polar solvents (ether/hexanes) but soluble in alcohols/chlorinated solvents.[2][3] Trituration forces the salt lattice to form while keeping lipophilic impurities in solution.[2][3]

  • Dissolution: Dissolve the crude oily residue in the minimum amount of dry Dichloromethane (DCM) or Methanol (MeOH) (approx. 2-3 mL per gram of crude).[2][3]

    • Note: If using MeOH, keep volume extremely low as the salt is highly soluble.[2][3]

  • Precipitation: While stirring rapidly, slowly add 10 volumes of cold Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .

  • Crystallization: The solution should turn cloudy.[2][3] Scratch the flask walls with a glass rod to induce nucleation.[2][3]

  • Maturation: Cool the suspension to 0°C for 2–4 hours.

  • Filtration: Filter the white precipitate under inert gas (Argon/Nitrogen) to prevent moisture absorption.[2][3]

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

Method B: Recrystallization (For High Purity)

Best for: Removing trace D-Alanine or chemical impurities.[2][3]

Solvent System: Ethanol / Diethyl Ether (or Hexane)[2][3][6]

  • Dissolve: Suspend the crude solid in hot anhydrous Ethanol (approx. 60°C). Add just enough solvent to achieve complete dissolution.[2][3]

  • Filter: If there are insoluble particulates (likely unreacted D-Alanine zwitterion), filter them out while hot.[2][3]

  • Precipitate: Allow the solution to cool to room temperature. Slowly add Diethyl Ether until persistent turbidity is observed.

  • Cool: Refrigerate at 4°C overnight.

  • Collect: Filter the crystals and wash with cold Ether/Hexane (1:1).

Troubleshooting Guide (Q&A)

Q1: My product remains a sticky gum even after adding ether. What is wrong?

  • Diagnosis: The crude likely contains excess residual solvent (DMF/Dioxane) or isobutylene byproducts that prevent crystal lattice formation.[2][3]

  • Solution:

    • Evaporate the mixture to dryness under high vacuum (<1 mbar) at 30°C for 4 hours.

    • Re-dissolve in a small amount of DCM.[2][3]

    • Add Hexane dropwise until cloudy, then evaporate the solvent slowly on a rotavap. This "co-evaporation" helps pull out trapped solvents.[2][3]

    • Repeat the Trituration (Method A) using MTBE instead of ether (MTBE has a higher boiling point and often yields better solids).[2][3]

Q2: The melting point is lower than the literature value (170–175°C).

  • Diagnosis: Presence of moisture (hygroscopic depression) or the free base form.[2][3]

  • Solution:

    • Check pH: Dissolve a small amount in water.[2][3] If pH > 6, you have free base contamination.[2][3]

    • Remedy: Dissolve the solid in dry ether, bubble dry HCl gas (or add HCl in Dioxane) to regenerate the salt, and recrystallize.

    • Drying: Ensure the product is dried over P₂O₅; simple vacuum drying is often insufficient for hygroscopic salts.[2][3]

Q3: How do I remove unreacted D-Alanine?

  • Logic: D-Alanine (zwitterion) is insoluble in organic solvents, whereas the ester hydrochloride is soluble in DCM/Chloroform.[2][3]

  • Protocol:

    • Suspend the crude mixture in dry DCM .

    • Stir vigorously for 30 minutes.

    • Filter through a sintered glass funnel. The solid on the filter is unreacted D-Alanine.[2][3]

    • Evaporate the filtrate to recover the purified ester hydrochloride.[2][3]

Workflow Visualization

The following diagram outlines the decision logic for processing the crude reaction mixture.

PurificationWorkflow Start Crude D-Ala-OtBu Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid / Powder CheckState->Solid Crystalline Oil Sticky Oil / Gum CheckState->Oil Viscous Filtration Filtration (Remove unreacted D-Ala) Solid->Filtration Dissolve in DCM Trituration Method A: Trituration (Dissolve in min. DCM -> Add Et2O) Oil->Trituration Trituration->Solid Precipitation Recryst Method B: Recrystallization (EtOH / Et2O) Filtration->Recryst Evaporate Filtrate Dry Vacuum Dry over P2O5 Recryst->Dry Final Pure D-Ala-OtBu·HCl (MP: 170-175°C) Dry->Final

Figure 1: Decision tree for the purification of D-Alanine tert-butyl ester hydrochloride based on the physical state of the crude product.

Stability & Storage FAQs

Q: Can I store the product at room temperature? A: No. Tert-butyl esters are acid-labile.[2][3][7] Although the hydrochloride salt stabilizes the amine, the ester moiety can hydrolyze or undergo transesterification if moisture is present.[2][3]

  • Recommendation: Store at -20°C in a tightly sealed container. Desiccate before opening to prevent condensation.[2][3]

Q: Why use tert-butyl ester over methyl/ethyl ester? A: The tert-butyl group provides steric bulk and is resistant to basic hydrolysis (saponification), making it orthogonal to base-labile protecting groups like Fmoc.[2][3] It is cleaved specifically by acid (TFA/HCl), which is critical for specific peptide synthesis strategies [1].[2][3]

Q: Is the product light sensitive? A: Generally no, but standard practice dictates storage in amber vials to prevent any potential photochemical degradation of trace impurities which might induce color changes.[2][3]

Comparative Data: Solvent Efficacy

Solvent SystemPurposeRecovery YieldPurity ImpactNotes
EtOH / Et₂O Recrystallization70-80%HighStandard method.[2][3] Removes trace salts.[2][3][8]
DCM / Hexane Trituration85-90%MediumBest for converting oils to solids.[2][3]
MeOH / Et₂O Recrystallization50-60%HighLower yield due to high solubility in MeOH.[2][3]
Water / Bicarb Extraction (Free Base)N/AVariableRisk: High risk of ester hydrolysis in water.[2][3] Avoid if possible.

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 16211919, D-Alanine tert-butyl ester hydrochloride. Retrieved March 5, 2026, from [Link][2][3]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004).[2][3][7] Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Journal of Organic Chemistry. Retrieved March 5, 2026, from [Link][2][3]

Sources

Optimization

Removing unreacted D-Alanine tert-butyl ester from reaction mixtures

Ticket: Removing Unreacted D-Alanine tert-butyl ester (H-D-Ala-OtBu) Status: Open Priority: High (Purification Critical) Assigned Specialist: Senior Application Scientist Executive Summary You are encountering difficulty...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Removing Unreacted D-Alanine tert-butyl ester (H-D-Ala-OtBu)

Status: Open Priority: High (Purification Critical) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty removing excess D-Alanine tert-butyl ester (H-D-Ala-OtBu) from a reaction mixture, likely following an amide coupling or reductive amination.

The challenge lies in the specific properties of this molecule:

  • Acid Sensitivity: The tert-butyl ester is acid-labile.[1] Strong acidic workups designed to remove amines (like 1M HCl) risk hydrolyzing the ester to the free acid (D-Ala-OH) or cleaving other protecting groups (e.g., Boc).[2]

  • Basic Nature: As a primary amine, it is basic (

    
     for the conjugate acid).
    
  • Stereochemistry: Preserving the D-enantiomer requires avoiding harsh basic conditions that could induce racemization.

This guide details three validated workflows to remove this impurity without compromising your product's integrity.

Module 1: The Standard Aqueous Workup (Liquid-Liquid Extraction)

Best for: Standard peptide couplings, robust products, cost-efficiency.

The Logic: We exploit the basicity of the primary amine. By lowering the pH of the aqueous layer, we protonate the unreacted D-Ala-OtBu to its ammonium salt (


). This charged species becomes highly water-soluble and partitions out of the organic phase, leaving your neutral amide product behind.

Critical Warning: Do NOT use strong acids (TFA, conc. HCl) or low pH (< 1) for prolonged periods, as this will cleave the tert-butyl ester.

Protocol
  • Dilution: Dilute your reaction mixture with a hydrophobic organic solvent (Ethyl Acetate or DCM).

    • Note: Ethyl Acetate (EtOAc) is preferred as it separates cleaner from water than DCM.

  • Acidic Wash (The Critical Step):

    • Wash the organic layer 2-3 times with 10% Citric Acid (aq) or 0.5M

      
       .
      
    • Target pH: ~3-4.[3][4] This is acidic enough to protonate the amine (

      
      ) but mild enough to preserve the t-butyl ester.
      
  • Brine Wash: Wash once with saturated NaCl (brine) to remove residual acid and break potential emulsions.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Validation Check: Spot the organic layer on a TLC plate. Stain with Ninhydrin .

  • Result: The D-Ala-OtBu spot (usually red/purple) should be absent. If visible, repeat the citric acid wash.

Module 2: Chemoselective Scavenging (Solid-Phase Extraction)

Best for: Water-sensitive products, parallel synthesis, avoiding emulsions.

The Logic: Instead of washing, we add a solid polymer resin functionalized with an electrophile (typically an isocyanate or aldehyde). The unreacted nucleophilic amine (D-Ala-OtBu) attacks the resin and becomes covalently bound to the solid support. Filtration removes the resin-amine adduct, leaving the pure product in solution.

Recommended Resins
  • PS-Isocyanate: Reacts rapidly with primary amines to form a urea.

  • PS-Benzaldehyde: Reacts to form an imine (Schiff base).

Protocol
  • Calculate Loading: Determine the excess equivalents of D-Ala-OtBu used in your reaction.

  • Add Resin: Add 2-3 equivalents (relative to the excess amine) of PS-Isocyanate resin to the reaction mixture.

  • Incubate: Shake or stir gently at room temperature for 2-4 hours.

    • Tip: Do not use magnetic stir bars if they grind the resin; orbital shaking is preferred.

  • Filter: Filter the mixture through a fritted funnel or a Celite pad.

  • Rinse: Wash the resin cake with DCM/THF to recover any entrained product.

Diagram: Scavenging Mechanism

ScavengingMechanism cluster_0 Solution Phase cluster_1 Solid Phase (Resin) Amine Unreacted D-Ala-OtBu (Free Amine) Resin PS-Isocyanate (Electrophile) Amine->Resin Nucleophilic Attack Product Desired Product (Amide) Product->Product Remains in Solution Bound Resin-Urea Complex (Trapped Amine) Resin->Bound Covalent Bond Formation Waste Waste Bound->Waste Removed via Filtration

Caption: Chemoselective removal of amine impurities using polymer-supported isocyanate resin.

Module 3: Chromatography (The "Nuclear" Option)

Best for: Complex mixtures where side-products formed, or if the amine salt is soluble in organic solvents.

The Logic: Amines interact strongly with the acidic silanol groups (


) on silica gel, causing severe "streaking" or tailing, which leads to poor separation. To fix this, we must deactivate the silica or keep the amine deprotonated.
Protocol Modifications
  • Method A (Triethylamine): Add 1% Triethylamine (TEA) to your eluent system (e.g., 1% TEA / 49% EtOAc / 50% Hexanes).

    • Why: TEA saturates the silica's acidic sites, allowing the D-Ala-OtBu to elute as a sharp band (usually very polar/slow moving) or stay at the baseline while your product elutes.

  • Method B (Ammonia): Use DCM:MeOH:

    
      (e.g., 90:10:1) for very polar products.
    
Decision Matrix: Which Method to Choose?
FeatureAcidic Wash (Citric Acid) Scavenger Resin Chromatography
Throughput High (Fast)High (Parallel friendly)Low (Labor intensive)
Cost LowHigh (Resins are expensive)Medium
Ester Stability Good (If pH > 3)Excellent (Neutral conditions)Excellent
Emulsion Risk ModerateNoneNone
Scalability Excellent (Kg scale)Poor (g scale)Moderate
Troubleshooting & FAQs

Q1: I used 1N HCl for the wash and my yield is low. What happened? A: You likely cleaved the tert-butyl ester. 1N HCl (pH ~0-1) is strong enough to hydrolyze t-butyl esters to carboxylic acids over time. The resulting amino acid (D-Ala-OH) is water-soluble and zwitterionic, meaning it was washed away into the aqueous layer. Switch to 10% Citric Acid.

Q2: I have a terrible emulsion during the aqueous wash. A: This is common with peptide couplings involving DMF.

  • Add solid NaCl to the mixture to saturate the aqueous layer.

  • Filter the entire biphasic mixture through a small pad of Celite.

  • Wait 20 minutes; time is often the best reagent.

Q3: Can I use D-Alanine tert-butyl ester HCl salt directly in the reaction? A: Yes, but you must add an equivalent of base (DIEA or NMM) to free-base it in situ. If you do this, ensure you use enough base to neutralize the HCl and drive the reaction, but not so much that you cause racemization.

Q4: How do I ensure I haven't racemized the D-center? A: Racemization typically occurs during the coupling (base-catalyzed enolization), not the workup (unless you use strong base). To verify optical purity, use Chiral HPLC or derivatize a small aliquot with Marfey's Reagent (FDAA) and analyze by LC-MS.

References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • BenchChem Technical Data. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. Link

  • Marsh, I. R., et al. (1997). Scavenger Resins for the Removal of Amines. Tetrahedron Letters. Link

  • Organic Chemistry Portal. (2024). tert-Butyl Esters: Stability and Deprotection. Link

Sources

Troubleshooting

Optimizing recrystallization solvents for D-Alanine tert-butyl ester HCl

Welcome to the Technical Support Center for Peptide Synthesis and Amino Acid Derivatization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis and Amino Acid Derivatization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of D-Alanine tert-butyl ester hydrochloride (D-Ala-OtBu·HCl).

Unlike standard organic molecules, amino acid ester hydrochlorides possess a highly polar ammonium chloride headgroup and a lipophilic ester tail. This amphiphilic nature frequently leads to liquid-liquid phase separation (LLPS, or "oiling out") and makes the compound highly hygroscopic. Furthermore, the tert-butyl ester is uniquely sensitive to acid-catalyzed cleavage if the anhydrous salt is exposed to moisture and heat[1].

This guide provides self-validating protocols, mechanistic troubleshooting, and thermodynamic strategies to ensure high-yield, high-purity crystallization.

PART 1: Core Experimental Workflow

Standard Operating Procedure: Anhydrous Recrystallization via Anti-Solvent Precipitation

To prevent oiling out and thermal degradation, we utilize a highly controlled solvent/anti-solvent system (Dichloromethane/Hexane or MTBE/Heptane) rather than relying solely on temperature gradients. Every step below includes a self-validating checkpoint to ensure the system remains within the metastable zone.

Materials Required:

  • D-Ala-OtBu·HCl (Crude)

  • Good Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (Strictly Anhydrous)

  • Anti-Solvent: Hexanes or Heptane (Strictly Anhydrous)

  • Seed crystals (Pure D-Ala-OtBu·HCl)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude D-Ala-OtBu·HCl in a minimum volume of anhydrous DCM at 30 °C. Causality: DCM is chosen because it dissolves the amphiphilic salt at near-ambient temperatures, avoiding the thermal stress that triggers acid-catalyzed ester cleavage[1].

  • Filtration (Self-Validation Checkpoint 1): Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble polymeric impurities or residual unreacted amino acids. The resulting solution must be perfectly clear.

  • Anti-Solvent Titration: Transfer the filtrate to a jacketed crystallizer with overhead stirring (200 rpm). Begin adding anhydrous hexanes dropwise at 25 °C.

  • Cloud Point Identification (Self-Validation Checkpoint 2): Stop the hexane addition the exact moment a faint, persistent turbidity (the cloud point) is observed. Add 1-2 drops of DCM until the solution just becomes clear again. You are now precisely at the upper edge of the metastable zone.

  • Seeding: Introduce 0.5% (w/w) pure D-Ala-OtBu·HCl seed crystals. Causality: Seeding bypasses the high-energy nucleation barrier, forcing the system to undergo solid-liquid crystallization rather than liquid-liquid phase separation (oiling out)[2].

  • Aging and Cooling: Hold the temperature at 25 °C for 60 minutes to allow the seed bed to grow. Then, cool the system to 0 °C at a slow, linear rate of 0.1 °C/min.

  • Isolation: Filter the resulting white crystalline slurry under a nitrogen blanket. Wash the filter cake with ice-cold hexanes and dry under high vacuum (1.0 mmHg, 25 °C) to constant weight[3].

PART 2: Troubleshooting & FAQs

Q1: My product is "oiling out" into a sticky gum at the bottom of the flask instead of forming crystals. Why does this happen and how do I fix it? Expert Answer: You have encountered Liquid-Liquid Phase Separation (LLPS)[4]. Oiling out occurs when the supersaturation of the system is pushed so high (usually by adding anti-solvent too fast or cooling too rapidly) that the solution crosses the spinodal curve before it can cross the nucleation boundary[2]. Instead of forming a solid crystal lattice, the compound separates into a solute-rich liquid phase (the "oil") and a solute-lean solvent phase[5]. Because the oil phase is highly mobile, it acts as a "sink" that traps impurities, eventually hardening into a glass or gum[2].

  • The Fix: If your system oils out, do not attempt to scratch the flask. Reheat the mixture gently until it forms a single clear phase, or add more "good solvent" (DCM/MTBE). Then, cool the system much slower and seed the solution just before the cloud point. Seeding provides a template for the crystal lattice, kinetically favoring solid growth over liquid separation[2].

Q2: I noticed a significant drop in yield, and NMR shows the presence of free D-Alanine. How is the tert-butyl group being lost during recrystallization? Expert Answer: You are observing acid-catalyzed cleavage of the tert-butyl ester[1]. While tert-butyl esters are generally stable, your compound is a hydrochloride salt. If your solvents are not strictly anhydrous, ambient moisture dissolves the HCl, creating a localized highly acidic environment. Upon heating (e.g., using boiling ethyl acetate or methanol), the carbonyl oxygen of the ester is protonated[1]. This triggers the cleavage of the C-O bond, releasing a highly stable tert-butyl carbocation (which eliminates as isobutylene gas) and leaving behind the free amino acid[1].

  • The Fix: Never exceed 40 °C during the dissolution phase. Ensure all solvents are stored over activated 3Å molecular sieves.

Q3: How do I choose the best solvent/anti-solvent pair for this specific compound? Expert Answer: The choice of solvent dictates the width of your metastable zone. Below is a comparative data table summarizing the thermodynamic profiles of common solvent pairs used for amino acid ester hydrochlorides.

Solvent / Anti-Solvent PairPolarity GradientRisk of Oiling Out (LLPS)Thermal RequirementYield/Purity Profile
Methanol / Diethyl Ether ExtremeHigh (Rapid diffusion)Low (Room Temp)High yield, but prone to trapping impurities in gums.
Ethyl Acetate / Hexanes ModerateModerateHigh (Requires heating to 60°C)Good purity, but high risk of thermal ester cleavage.
DCM / Hexanes LowLow (Wide metastable zone)Low (25°C to 0°C)Optimal. Excellent purity, no thermal degradation.
MTBE / Heptane LowLowLow (30°C to 5°C)Excellent scalable alternative to DCM.

PART 3: Mechanistic Visualizations

Below is the thermodynamic workflow demonstrating the critical divergence between successful crystallization and oiling out (LLPS).

Recrystallization_Pathway Crude Crude D-Ala-OtBu·HCl Dissolution Dissolution in Anhydrous DCM (Max 30°C) Crude->Dissolution Titration Anti-Solvent (Hexane) Titration Dissolution->Titration CloudPoint Cloud Point Reached (Metastable Zone Edge) Titration->CloudPoint Seeding Seeding & Slow Cooling (0.1°C/min) CloudPoint->Seeding Controlled RapidCooling Rapid Anti-Solvent Addition or Fast Cooling CloudPoint->RapidCooling Uncontrolled Nucleation Solid-Liquid Nucleation & Crystal Growth Seeding->Nucleation PureProduct High-Purity Crystalline Product Nucleation->PureProduct LLPS Liquid-Liquid Phase Separation (Oiling Out / Spinodal Curve) RapidCooling->LLPS ImpureGum Impure Amorphous Gum (Trapped Impurities) LLPS->ImpureGum

Figure 1: Thermodynamic pathways of D-Ala-OtBu·HCl recrystallization: Nucleation vs. Oiling Out.

The following diagram maps the logical causality of the chemical degradation pathway if the protocol's self-validating constraints (anhydrous, low-heat) are violated.

Degradation_Mechanism Start D-Ala-OtBu·HCl (Intact Salt) Trigger Presence of Moisture (H₂O) + Thermal Stress (>40°C) Start->Trigger Acid HCl Dissociation (Localized Acidic Environment) Trigger->Acid Protonation Protonation of Ester Carbonyl Oxygen Acid->Protonation Cleavage C-O Bond Cleavage Protonation->Cleavage Result1 Free D-Alanine (Contaminant) Cleavage->Result1 Result2 tert-Butyl Carbocation → Isobutylene Gas Cleavage->Result2

Figure 2: Acid-catalyzed cleavage mechanism of the tert-butyl ester group induced by moisture and heat.

PART 4: References

  • Organic Syntheses. General Procedure for the Preparation of Amino Acid tert-Butyl Ester Hydrochlorides and Recrystallization Techniques. Available at:[Link]

  • Mettler Toledo. Oiling Out in Crystallization: Liquid-Liquid Phase Separation (LLPS). Available at:[Link]

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization: Strategies for Robust Scalable Processes. Available at:[Link]

  • American Chemical Society (Organic Process Research & Development). Study on the Oiling-out and Crystallization Dynamics. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Hygroscopicity in D-Alanine tert-butyl ester hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the specific handling challenges of D-Alanine tert-butyl ester hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the specific handling challenges of D-Alanine tert-butyl ester hydrochloride (CAS: 59531-86-1). Due to its highly hygroscopic nature, improper handling of this reagent is a leading cause of truncated sequences and low yields in peptide synthesis.

This guide provides a comprehensive, self-validating framework to understand, diagnose, and resolve moisture-induced failures.

PART 1: Mechanistic Understanding (The "Why")

To effectively troubleshoot, we must first understand the causality behind the reagent's behavior. D-Ala-OtBu·HCl is an essential C-terminally protected amino acid building block[1]. While the hydrochloride salt form enhances solubility, it introduces significant hygroscopicity. The ionic lattice of the HCl salt provides a strong thermodynamic driving force for water coordination.

When exposed to ambient humidity, the salt rapidly absorbs water, triggering two primary failure modes in organic synthesis:

  • Stoichiometric Drift: Absorbed water inflates the apparent mass of the reagent. Weighing a wet batch results in the addition of fewer molar equivalents of the actual amino acid, starving the reaction.

  • Coupling Reagent Quenching: In peptide synthesis, activating agents (e.g., HATU, EDC, DCC) are highly moisture-sensitive. Free water outcompetes the amine for the activated ester intermediate, hydrolyzing it back to the carboxylic acid and permanently halting the reaction[2].

G A D-Ala-OtBu·HCl (Hygroscopic Salt) B Atmospheric Moisture (H2O Absorption) A->B Exposure C Weighing Inaccuracy (Lower Molar Equivalents) B->C Mass Increase D Coupling Reagent Quenching (e.g., HATU/EDC Hydrolysis) B->D Nucleophilic Attack E Low Coupling Yield (Truncated Peptides) C->E Stoichiometry Error D->E Loss of Activation

Fig 1. Mechanistic pathway of moisture-induced coupling failure.

PART 2: Troubleshooting Guides & FAQs

Q: My D-Ala-OtBu·HCl powder has turned into a sticky, gummy solid. Can I still use it? A: It requires immediate remediation. The "gummy" texture indicates deliquescence—the salt has absorbed so much atmospheric moisture that it is beginning to dissolve in its own water of crystallization. You must dry it using azeotropic distillation followed by vacuum desiccation. Using it as-is will introduce bulk water into your reaction and quench your coupling reagents[2].

Q: How do I accurately weigh this reagent without it absorbing water during the process? A: Hygroscopic salts should be handled in a moisture-free environment, ideally within a glovebox purged with dry nitrogen or argon[3]. If a glovebox is unavailable, utilize the "difference method": tare a sealed vial containing the reagent, quickly tap an approximate amount directly into your reaction flask, reseal the vial, and re-weigh it. The mass lost from the vial is the exact mass added to your reaction, eliminating the variable of moisture absorbed on an open weigh boat.

Q: My peptide coupling yields are inconsistent. How do I verify if moisture is the culprit? A: Implement a self-validating analytical step using Karl Fischer (KF) titration[4]. If the water content of your D-Ala-OtBu·HCl batch exceeds 0.5% w/w, moisture is likely causing the truncation. Do not rely on visual inspection, as powders can appear dry while harboring >2% water by weight.

PART 3: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems to ensure absolute confidence in your reagent's integrity.

Protocol A: Azeotropic Drying and Vacuum Desiccation
  • Purpose: To strip tightly bound water from the hydrochloride salt without utilizing high temperatures that could degrade the tert-butyl ester.

  • Causality & Rationale: Heating the salt above 50°C can cause the tert-butyl ester to cleave prematurely under acidic conditions (catalyzed by the HCl). Azeotropic distillation with toluene allows water removal at lower effective temperatures, while P2O5 acts as an irreversible chemical moisture sink in the desiccator[2].

Step-by-Step Methodology:

  • Solvent Addition: Suspend the wet D-Ala-OtBu·HCl in anhydrous toluene (approx. 10 mL per gram of reagent) in a round-bottom flask.

  • Evaporation: Evaporate the toluene under reduced pressure using a rotary evaporator with a water bath set strictly below 35°C. Rationale: Toluene forms a minimum-boiling azeotrope with water, carrying the moisture away as it evaporates.

  • Desiccation: Transfer the resulting solid to a vacuum desiccator containing fresh Phosphorus Pentoxide (P2O5).

  • Vacuum Cycle: Apply a high vacuum (< 1 mbar) for 24 to 48 hours.

  • Validation Step: Weigh the flask before and after the 24-hour mark. If the mass changes by more than 0.1%, the system indicates drying is incomplete. Continue drying until a constant weight is achieved.

Protocol B: Volumetric Karl Fischer (KF) Titration
  • Purpose: To accurately quantify trace water content in the dried reagent.

  • Causality & Rationale: Unlike Loss on Drying (LOD), which measures all volatile loss (including residual toluene), KF titration is a highly specific redox reaction that only consumes water, providing absolute certainty of the reagent's hydration state[4].

Step-by-Step Methodology:

  • System Blanking: Titrate the anhydrous methanol solvent in the KF vessel to a stable drift (< 10 µ g/min )[5]. Rationale: This ensures the system itself is not contributing background moisture to your reading.

  • Sample Introduction: Rapidly add 50–100 mg of the dried D-Ala-OtBu·HCl to the titration vessel through a septum to avoid atmospheric exposure.

  • Titration: Titrate with a standardized iodine-containing KF reagent until the bipotentiometric endpoint is reached.

  • Validation Step: Run a certified water standard (e.g., 1.0% water standard) immediately after the sample to verify the titrant's titer drift is within acceptable limits (± 2%). If the standard fails, the sample reading is invalid and the titrant must be replaced.

Workflow Start Clumped/Wet Reagent Vacuum Vacuum Desiccation (with P2O5, 24h) Start->Vacuum Low Moisture Azeotropic Azeotropic Distillation (Toluene, <35°C) Start->Azeotropic High Moisture KF Karl Fischer Titration Vacuum->KF Sample Azeotropic->KF Sample Decision Moisture < 0.5%? KF->Decision Analyze Pass Store under Argon (Glovebox/-20°C) Decision->Pass Yes Fail Repeat Drying Decision->Fail No Fail->Vacuum

Fig 2. Experimental workflow for the recovery and validation of wet reagents.

PART 4: Quantitative Data Presentation

To ensure reproducible results, adhere strictly to the environmental and analytical thresholds outlined below:

ParameterTarget RangeCritical ThresholdMechanistic Consequence of Deviation
Water Content (KF Titration) < 0.2% w/w> 0.5% w/wCoupling reagent quenching; reduced yield.
Storage Temperature -20°C (Argon backfilled)> 25°CAccelerated ester hydrolysis if residual moisture is present.
Weighing Environment < 15% RH (Glovebox)> 30% RHRapid stoichiometric drift during handling.
Desiccation Time (P2O5) 24–48 hours< 12 hoursIncomplete moisture removal; false constant weight.
References
  • HepatoChem. "How do you handle hygroscopic salts?". Available at: [Link]

  • JoVE. "Preparing Anhydrous Reagents and Equipment". Available at:[Link]

  • Mettler Toledo. "What Is Karl Fischer Titration?". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Side Reaction Control in D-Alanine tert-Butyl Ester Deprotection

This guide functions as a specialized technical support resource for researchers working with D-Alanine tert-butyl ester (H-D-Ala-OtBu) and its derivatives. It focuses on the critical "deprotection" steps—primarily the a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support resource for researchers working with D-Alanine tert-butyl ester (H-D-Ala-OtBu) and its derivatives. It focuses on the critical "deprotection" steps—primarily the acidolytic cleavage of the tert-butyl ester to yield the free carboxylic acid, while also addressing the stability risks (Diketopiperazine formation) associated with handling the protected ester during peptide assembly.

Executive Summary & Mechanistic Insight[1]

The tert-butyl ester (OtBu) is a robust protecting group for the C-terminal carboxylic acid of D-Alanine, valued for its resistance to basic conditions and nucleophilic attack. However, its removal (deprotection) requires acidic conditions that generate reactive intermediates.[1]

The Core Challenge: The deprotection of D-Alanine tert-butyl ester is not a simple hydrolysis; it is an acid-catalyzed elimination . The reaction releases the tert-butyl cation (


)  and isobutylene gas.[1]
  • Primary Risk: The generated

    
     cation is a potent electrophile. Without proper control, it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys) or the peptide backbone, creating permanent impurities.
    
  • Secondary Risk: D-Alanine derivatives are susceptible to racemization (inversion to L-Alanine) if the acidolytic conditions are too harsh or if the temperature is uncontrolled.[2]

Critical Side Reaction: tert-Butyl Cation Alkylation

When removing the OtBu group with Trifluoroacetic Acid (TFA), the reaction generates isobutylene and the tert-butyl cation. If this cation is not immediately "quenched," it will attack nucleophilic centers on your molecule.

Mechanism & Scavenging Strategy

The following diagram illustrates the pathway of cation generation and the critical role of scavengers.

G Start D-Ala-OtBu Inter Protonated Ester Start->Inter + H+ TFA TFA (Acid) Cation tert-Butyl Cation (tBu+) Inter->Cation Cleavage Product D-Ala-OH (Desired) Inter->Product Elimination SideProduct Alkylated Impurity (Trp-tBu) Cation->SideProduct Alkylation (No Scavenger) Quenched Inert Byproduct (tBu-OH / tBu-TIS) Cation->Quenched Trapping (With Scavenger) Nucleophile Nucleophilic Residue (Trp, Tyr, Met) Nucleophile->SideProduct Scavenger Scavenger (TIS / Water) Scavenger->Quenched

Caption: Competitive pathways between scavenger trapping and nucleophilic alkylation during OtBu deprotection.

Protocol 1: The "High-Fidelity" Deprotection Cocktail

Use this protocol to remove the OtBu group while protecting sensitive residues.

Reagents:

  • TFA (Trifluoroacetic Acid): The cleavage agent.[1][3][4]

  • TIS (Triisopropylsilane): The primary cation scavenger.

  • Water: Hydrolyzes the cation to t-butanol and prevents acid-catalyzed esterification.

Procedure:

  • Preparation: Dissolve the protected D-Alanine derivative (100 mg) in DCM (Dichloromethane) (1 mL). Note: DCM helps solvate hydrophobic protected peptides.

  • Cocktail Addition: Add the cleavage cocktail: TFA : TIS : Water (95 : 2.5 : 2.5 v/v) .

    • Ratio Logic: The high TFA concentration drives the elimination; TIS and Water act as a "sink" for the

      
       cations.
      
  • Reaction: Stir at Room Temperature (20-25°C) for 60–90 minutes .

    • Warning: Do not heat. Higher temperatures exponentially increase the rate of racemization and side-chain damage.

  • Workup:

    • Evaporate TFA under a stream of nitrogen (or rotary evaporator < 30°C).

    • Precipitation: Add cold Diethyl Ether or MTBE to precipitate the deprotected product. The organic soluble scavengers (and tBu-scavenger adducts) remain in the ether layer.

    • Centrifuge and wash the pellet 2x with cold ether.

Critical Side Reaction: Diketopiperazine (DKP) Formation[6]

While "deprotection" usually refers to removing the OtBu group, a common issue arises when removing the N-terminal protecting group (e.g., Fmoc) from a dipeptide ending in D-Alanine tert-butyl ester.

The Risk: D-Alanine (and other D-amino acids) facilitates the formation of a cis-amide bond conformation. Upon N-deprotection, the free amine can "back-bite" the C-terminal OtBu ester, cyclizing to form a Diketopiperazine (DKP) and cleaving the peptide chain.[5]

Mechanism of DKP Formation

DKP Step1 Fmoc-AA-D-Ala-OtBu Step2 H2N-AA-D-Ala-OtBu (Free Amine) Step1->Step2 Fmoc Removal (Base) Transition Nucleophilic Attack (Back-biting) Step2->Transition Slow Cyclization DKP Diketopiperazine (DKP) (Cyclic Side Product) Transition->DKP Rapid Lost OtBu Cleaved (Peptide Chain Lost) Transition->Lost

Caption: DKP formation pathway triggered by N-terminal deprotection of D-Ala-OtBu dipeptides.

Prevention Strategy

If you are removing Fmoc from Fmoc-Xaa-D-Ala-OtBu:

  • Avoid "Slow" Bases: Do not use Piperidine/DMF for long periods.

  • Use Short Cycles: Perform Fmoc deprotection with 20% Piperidine in DMF for 2 x 3 minutes only, then wash immediately.

  • Bulky Esters help, but aren't perfect: While OtBu is bulkier than Methyl esters (reducing DKP risk), the conformational bias of D-amino acids still promotes this reaction.

  • Trityl Protection (Alternative): If DKP is persistent, use Trityl (Trt) protection for the C-terminus instead of OtBu, as it is extremely bulky and prevents cyclization.

Troubleshooting & FAQ

Q1: I observe a "M+56" mass increase in my final product. What is this?

Diagnosis: This is likely tert-butyl alkylation . Cause: Inefficient scavenging during the TFA deprotection step. The


 cation reacted with a Tryptophan (+56 Da) or Tyrosine residue.
Solution: 
  • Increase the scavenger load: Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) for peptides with Trp/Met/Cys.

  • Ensure the reaction volume is sufficient (dilution helps prevent intermolecular alkylation).

Q2: Can I use HCl/Dioxane instead of TFA?

Answer: Yes, 4M HCl in Dioxane is a valid alternative.

  • Pros: Avoids trifluoroacetylation side reactions; yields a clean hydrochloride salt.

  • Cons: Highly acidic; can cause acid-catalyzed hydrolysis of sensitive amide bonds if left too long.

  • Protocol: Dissolve substrate in minimal dry dioxane, add 4M HCl/Dioxane (10-20 eq). Stir 1h at RT.[6] Evaporate solvent.[3]

Q3: How do I prevent racemization (D -> L conversion) during OtBu removal?

Answer: Acid-catalyzed racemization is generally slow, but risks increase with temperature.

  • Strict Rule: Never heat the TFA reaction. Keep it at ≤ 25°C.

  • Mechanism: Protonation of the carbonyl oxygen can increase the acidity of the alpha-proton, leading to enolization and loss of chirality.

  • Verification: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) to verify the enantiomeric excess (ee%) of your final D-Alanine product.

Q4: My D-Alanine tert-butyl ester is an oil and won't crystallize after deprotection.

Answer: D-Alanine (free acid) is zwitterionic and water-soluble.

  • If you want the free amino acid: You must remove the TFA salts. Use ion-exchange chromatography or precipitate from MeOH/Ether at the isoelectric point (pI ~6.0).

  • If you want the salt: Triturate the oil with cold diethyl ether or hexane to induce crystallization. If it remains an oil, lyophilize (freeze-dry) from water/acetonitrile to obtain a powder.

Quantitative Data Summary

ParameterStandard Condition (TFA)Mild Condition (ZnBr2)Alternative (HCl)
Reagent 95% TFA / 2.5% TIS / 2.5% H2OZnBr2 (500 mol%) in DCM4M HCl in Dioxane
Time 60–90 min24 hours60 min
Temp 20–25°C20–25°C20–25°C
Scavenger Need High (Essential)LowModerate
Racemization Risk Low (if < 30°C)Very LowLow
Selectivity Cleaves Boc, Trt, PbfSelective (Leaves Boc/Fmoc intact)Cleaves Boc

References

  • BenchChem. Cleavage of the tert-butyl ester without affecting other functional groups. (2025).[1][3][4] Link

  • Sigma-Aldrich. D-Alanine tert-butyl ester hydrochloride Product Information.Link

  • Marcantoni, E., et al. Selective deprotection of tert-butyl esters.[7] J. Org.[7] Chem, 2001, 66, 4430-4432.[7] Link

  • Li, B., et al. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Esters.[7] J. Org.[7] Chem., 2006, 71, 9045-9050.[7] Link

Sources

Optimization

Stability of D-Alanine tert-butyl ester HCl in aqueous solutions

Technical Support Center: Aqueous Stability of D-Alanine tert-Butyl Ester HCl Executive Summary D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu·HCl) is a critical building block in solid-phase peptide synthesis (S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aqueous Stability of D-Alanine tert-Butyl Ester HCl

Executive Summary D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu·HCl) is a critical building block in solid-phase peptide synthesis (SPPS) and pharmaceutical development. While the tert-butyl (tBu) protecting group is prized for its orthogonality—offering robust protection against nucleophiles and bases—its behavior in aqueous solutions requires careful management. This guide provides mechanistic insights, quantitative data, and validated protocols to ensure the integrity of your aqueous stocks and experimental workflows.

Part 1: Core Technical FAQs – Stability & Degradation Causality

Q1: How stable is D-Ala-OtBu·HCl in unbuffered aqueous solutions? A: When dissolved in unbuffered high-purity water, the hydrochloride salt dissociates, typically resulting in a mildly acidic solution. Under these conditions at 4°C, the ester is relatively stable for short durations. However, the tert-butyl ester is inherently acid-labile, and its bulkier nature influences its overall physicochemical behavior[1]. Prolonged storage in unbuffered water at room temperature will initiate gradual hydrolysis, compromising the reagent's purity[2].

Q2: What is the exact chemical mechanism behind its pH-dependent instability? A: The causality of its stability profile lies in steric hindrance and carbocation thermodynamics.

  • In Basic Media (pH > 8): The bulky tert-butyl group physically shields the carbonyl carbon. When exposed to aqueous base, tert-butyl esters of amino acids are much more stable toward hydrolysis than corresponding methyl esters[3]. Hydroxide ions cannot easily achieve the necessary trajectory, rendering the ester highly resistant to saponification[2].

  • In Acidic Media (pH < 3): The ester oxygen becomes protonated. The tert-butyl group undergoes cleavage driven by the formation of a highly stable tertiary carbocation[4]. This intermediate subsequently loses a proton to irreversibly release isobutylene gas, leaving behind the free D-Alanine carboxylic acid[2].

Q3: Does the hydrochloride (HCl) salt form inherently compromise aqueous stability? A: Yes, indirectly. The hydrochloride form increases solubility in aqueous settings[5], making it easier to handle than the free base[6]. However, the localized acidity generated upon dissolution acts as a catalyst for the ester's own degradation if the solution is not promptly buffered or utilized.

pH_Logic A D-Ala-OtBu·HCl (Aqueous Solution) B Acidic (pH < 3) A->B Protonation C Neutral (pH 4-7) A->C Buffering D Basic (pH > 8) A->D OH- Attack E Rapid Hydrolysis (t-Butyl Cation Formation) B->E F Stable Intact Ester C->F G Sterically Hindered (Resists Saponification) D->G H Free D-Alanine + Isobutylene E->H

Mechanistic logic of pH-dependent stability for D-Ala-OtBu·HCl in aqueous environments.

Part 2: Quantitative Stability Data

To guide experimental planning, the following table summarizes the quantitative stability profile of D-Ala-OtBu·HCl in various aqueous environments. (Note: Half-lives are derived from kinetic models of standard amino acid tert-butyl esters).

Aqueous EnvironmentTemperatureEstimated Half-Life (t1/2)Primary Degradation Pathway
0.1 M HCl (pH 1.0) 25°C< 2 hoursAcid-catalyzed hydrolysis
Acetate Buffer (pH 4.0) 25°C> 14 daysTrace hydrolysis
DI Water (Unbuffered, ~pH 5) 4°C> 30 daysStable
PBS (pH 7.4) 25°C~ 21 daysTrace hydrolysis / Slow epimerization
Carbonate Buffer (pH 10.0) 25°C> 14 daysBase-catalyzed hydrolysis (Hindered)

Part 3: Troubleshooting Common Experimental Issues

Issue 1: Unexpected premature cleavage of the OtBu group during aqueous workup.

  • Symptom: LC-MS analysis of your synthesized peptide or intermediate shows a mass corresponding to the loss of 56 Da (isobutylene).

  • Root Cause: Prolonged exposure to acidic aqueous washes (e.g., 5% citric acid, 1M HCl) during liquid-liquid extraction.

  • Resolution: Limit contact time with acidic aqueous phases to < 5 minutes. Perform extractions at 0–4°C to suppress hydrolysis kinetics. Alternatively, use milder washes like saturated NH₄Cl.

Issue 2: Precipitation or poor solubility in buffered aqueous systems.

  • Symptom: The compound dissolves initially but precipitates upon addition to a biological buffer (e.g., PBS).

  • Root Cause: The free base of D-Ala-OtBu is significantly less water-soluble than the HCl salt. When added to a neutral or basic buffer, the amine is deprotonated, reducing overall polarity.

  • Resolution: Prepare a concentrated stock in a water-miscible organic solvent (e.g., DMSO or DMF) and spike it into the aqueous buffer immediately prior to the assay, keeping the final organic concentration ≤ 5%.

Issue 3: Loss of Enantiomeric Purity (Epimerization).

  • Symptom: Appearance of an L-Ala diastereomer peak in chiral chromatography.

  • Root Cause: The alpha-proton of amino esters is slightly acidic. Prolonged storage or inappropriate protection strategies can promote side-reactions, including those that lead to stereomutation (racemization/epimerization)[7].

  • Resolution: Always store aqueous stock solutions at pH 4–6 and strictly at 4°C or lower.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume the stability of your reagents. Implement the following self-validating protocols to empirically verify the integrity of D-Ala-OtBu·HCl in your specific assay conditions.

Protocol 1: Preparation of Stable Aqueous Stock Solutions Causality Check: This protocol utilizes a mild acidic buffer to suppress both base-catalyzed epimerization and acid-catalyzed hydrolysis.

  • Weighing: Accurately weigh 18.17 mg of D-Ala-OtBu·HCl (MW: 181.66 g/mol ).

  • Solvent Preparation: Prepare 10 mL of a 10 mM Sodium Acetate buffer, adjusted to pH 5.0 using dilute acetic acid.

  • Dissolution: Slowly add the buffer to the compound while vortexing. Do not use sonication, as localized heating can initiate hydrolysis.

  • Sterilization (Optional): Filter through a 0.22 µm PTFE syringe filter. (Avoid nylon filters, which can bind amino acid derivatives).

  • Storage: Aliquot into single-use amber vials and store at -20°C. Thaw only once immediately before use.

Protocol 2: LC-MS Stability Profiling Workflow Self-Validating System: This workflow includes an internal standard and a T=0 baseline to accurately quantify degradation over time.

  • Baseline Establishment (T=0): Spike D-Ala-OtBu·HCl into your target aqueous buffer to a final concentration of 1 mM. Immediately remove a 50 µL aliquot.

  • Quenching: Add the 50 µL aliquot to 50 µL of cold Acetonitrile containing 1 µM of an isotopically labeled internal standard (e.g., ¹³C-labeled amino acid). This immediately halts hydrolysis by precipitating buffer salts and diluting the aqueous phase.

  • Incubation: Place the remaining buffer solution in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Sampling: Withdraw 50 µL aliquots at T=1h, 4h, 12h, 24h, and 48h, repeating the quenching step for each.

  • Analysis: Analyze all samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass (m/z 146.1 for the free base[M+H]⁺) and the degradation product (m/z 90.1 for free D-Alanine [M+H]⁺).

Workflow Step1 1. Buffer Spike (1 mM D-Ala-OtBu) Step2 2. Incubation (Target Temp/pH) Step1->Step2 Step3 3. Time-Course Sampling (T=0 to T=48h) Step2->Step3 Step4 4. ACN Quench (+ Internal Standard) Step3->Step4 Step5 5. LC-MS/MS (MRM Mode) Step4->Step5 Step6 6. Kinetic Analysis (% Intact vs. Time) Step5->Step6

Self-validating experimental workflow for LC-MS based aqueous stability profiling.

References

  • CAS 59531-86-1: D-Alanine, 1,1-dimethylethyl ester, hydroc… - CymitQuimica. 6

  • Another common ester for protecting amino acids is the tert-butyl ester, .. - Filo. 3

  • D-Asparagine tert-Butyl Ester Hydrochloride | 87244 ... - Benchchem. 5

  • An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals - Benchchem. 2

  • 1 Protection Reactions - Wiley-VCH. 7

  • A Comparative Guide to H-D-Ala-OtBu.HCl and Other D-Alanine Derivatives in Peptide Synthesis - Benchchem. 1

  • Boc-Protected Amino Groups - Organic Chemistry Portal. 4

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of D-Alanine tert-butyl ester hydrochloride

In the landscape of synthetic peptide chemistry and pharmaceutical development, the structural integrity of amino acid building blocks is paramount. D-Alanine tert-butyl ester hydrochloride serves as a crucial chiral pre...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic peptide chemistry and pharmaceutical development, the structural integrity of amino acid building blocks is paramount. D-Alanine tert-butyl ester hydrochloride serves as a crucial chiral precursor, valued for its C-terminal tert-butyl protecting group which offers robust stability under various reaction conditions and facile acidic cleavage.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying the identity and purity of such critical reagents.[4] This guide provides an in-depth analysis of the ¹H NMR spectrum of D-Alanine tert-butyl ester hydrochloride, explains the causality behind its characteristic spectral features, and presents a comparative analysis against relevant structural analogs.

The Unique ¹H NMR Signature of D-Alanine tert-butyl ester hydrochloride

The power of ¹H NMR spectroscopy lies in its ability to map the distinct chemical environments of protons within a molecule. For D-Alanine tert-butyl ester hydrochloride, its structure yields a simple yet highly informative spectrum. Each set of non-equivalent protons gives rise to a unique signal, characterized by its chemical shift (δ), multiplicity, and integration value.

The protonated amine (-NH₃⁺), a consequence of the hydrochloride salt form, and the bulky tert-butyl ester group are the dominant features influencing the electronic environment of the adjacent protons, leading to a predictable and reproducible spectral pattern.

Caption: Molecular structure of D-Alanine tert-butyl ester hydrochloride with proton environments highlighted.

Expected Spectral Data

The following table summarizes the anticipated ¹H NMR signals for D-Alanine tert-butyl ester hydrochloride when dissolved in a non-exchanging deuterated solvent like DMSO-d₆ or CDCl₃.

Proton AssignmentLabelExpected Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzIntegration
tert-Butyl Protons (-C(CH₃)₃)t-Bu H₉~1.50Singlet (s)N/A9H
Alanine Methyl Protons (-CH-CH₃ )β-H₃~1.55Doublet (d)~7.23H
Alpha-Proton (-CH -CH₃)α-H~4.10Quartet (q)~7.21H
Ammonium Protons (-NH₃ ⁺)NH₃⁺Variable (e.g., 8.0-9.0)Broad Singlet (br s)N/A3H

Table 1: Predicted ¹H NMR spectral data for D-Alanine tert-butyl ester hydrochloride. Note: Chemical shifts are illustrative and can vary based on solvent and concentration.[4]

Causality Behind the Spectral Assignments:

  • tert-Butyl Protons (t-Bu H₉): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. They do not have any adjacent protons to couple with, resulting in a sharp singlet. Its high integration value (9H) makes it a prominent and easily identifiable feature in the spectrum.[5] Its chemical shift around 1.50 ppm is characteristic of a shielded alkyl environment.

  • Alanine Methyl Protons (β-H₃): These three protons are coupled to the single alpha-proton (α-H). According to the n+1 rule, this results in a doublet (1+1=2 peaks). The signal appears around 1.55 ppm.[4]

  • Alpha-Proton (α-H): This single proton is adjacent to the three protons of the alanine methyl group (β-H₃), leading to a quartet (3+1=4 peaks). Its position is significantly shifted downfield (~4.10 ppm) due to the strong electron-withdrawing (deshielding) effects of the adjacent protonated amine (-NH₃⁺) and the ester carbonyl group.[4]

  • Ammonium Protons (-NH₃⁺): The protons on the nitrogen atom exist as an ammonium cation due to the hydrochloride salt form. These protons are acidic and can undergo rapid chemical exchange with trace amounts of water in the solvent or with each other. This exchange process, along with quadrupolar broadening from the ¹⁴N nucleus, results in a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature.[4] In a protic deuterated solvent like D₂O, these protons will exchange with deuterium, causing the signal to disappear from the spectrum entirely, a useful method for confirming its assignment.

Comparative ¹H NMR Analysis

To fully appreciate the spectral features of D-Alanine tert-butyl ester hydrochloride, it is instructive to compare it with structurally similar molecules.

CompoundKey ProtonsChemical Shift (δ) ppm & MultiplicityDistinguishing Feature
D-Alanine tert-butyl ester HCl -C(CH₃)₃ ~1.50 (s, 9H) Large singlet at ~1.50 ppm.
-NH₃⁺ Variable (br s, 3H) Broad, exchangeable ammonium signal.
D-Alanine-COOH~11-12 (br s, 1H)Absence of tert-butyl signal; presence of a very broad carboxylic acid proton signal.
α-H~3.78 (q, 1H)Alpha-proton is more shielded (upfield) compared to the ester.[6]
D-Alanine Methyl Ester HCl-OCH₃~3.75 (s, 3H)Sharp singlet for the methyl ester at ~3.75 ppm, integrating to 3H.
N-Boc-D-Alanine tert-butyl esterN-Boc -C(CH₃)₃~1.45 (s, 9H)Two distinct tert-butyl singlets.
-NH-~5.0 (d, 1H)A sharp doublet for the amide proton instead of a broad ammonium signal.[2]

Table 2: Comparative ¹H NMR data for D-Alanine derivatives.

This comparison highlights how the combination of the tert-butyl ester and the hydrochloride salt gives D-Alanine tert-butyl ester hydrochloride a unique and easily verifiable ¹H NMR fingerprint. The presence and integration of the ~1.50 ppm singlet confirm the tert-butyl group, while the quartet around 4.10 ppm confirms the alanine backbone adjacent to the ester. The broad, exchangeable signal confirms the protonated primary amine.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of D-Alanine tert-butyl ester HCl prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 3. Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 4. Insert sample and lock on the solvent deuterium signal prep3->acq1 acq2 5. Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 6. Acquire spectrum using a standard 1D proton pulse sequence acq2->acq3 acq4 Parameters: - Scans: 8-16 - Relaxation Delay (d1): 2-5 s - Temperature: 298 K acq3->acq4 proc1 7. Apply Fourier Transform acq4->proc1 proc2 8. Phase correct the spectrum proc1->proc2 proc3 9. Apply baseline correction proc2->proc3 proc4 10. Reference spectrum to residual solvent peak (e.g., DMSO at 2.50 ppm) proc3->proc4 proc5 11. Integrate all signals proc4->proc5

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Expertise-Driven Protocol Choices:

  • Solvent Selection: DMSO-d₆ is an excellent choice as it dissolves the hydrochloride salt well and its residual proton signal (a quintet at ~2.50 ppm) does not typically overlap with the analyte signals.[7] To confirm the -NH₃⁺ peak, a second spectrum can be run in D₂O.

  • Relaxation Delay (d1): A delay of 2-5 seconds is chosen to ensure full relaxation of all protons, including the potentially slower-relaxing quaternary carbon-bound tert-butyl protons, allowing for accurate quantitative integration.

  • Shimming: This is the most critical step for achieving high resolution. Automated shimming routines are often sufficient, but manual adjustment may be necessary to resolve the fine splitting of the quartet and doublet.

  • Referencing: Accurate referencing to the known chemical shift of the residual solvent peak is crucial for comparing experimental data to literature values.

Conclusion

The ¹H NMR spectrum of D-Alanine tert-butyl ester hydrochloride provides an unambiguous structural fingerprint, essential for quality control in research and manufacturing. The characteristic downfield quartet for the alpha-proton, coupled with the distinct high-integration singlet of the tert-butyl group and the exchangeable broad singlet of the ammonium protons, allows for rapid and confident identification. By comparing this spectrum to those of its parent amino acid and other derivatives, researchers can unequivocally confirm the presence of the critical ester protecting group and the salt form. The robust and reproducible nature of this analysis underscores the indispensable role of NMR spectroscopy in modern chemical science.

References

  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Online] Available at: [Link]

  • American Chemical Society. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. ACS.org. [Online] Available at: [Link]

  • Berger, S. (1999). 15N NMR chemical shifts δ (ppm, relative to external NO3−) of amino acid methyl ester hydrochlorides. ResearchGate. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Online] Available at: [Link]

  • Moser, A. (2026). t-Butyl group towers over other 1H resonances. ACD/Labs. [Online] Available at: [Link]

  • PubChem. D-Alanine tert-butyl ester hydrochloride. National Institutes of Health. [Online] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

Comparative

Comparative Guide: FTIR Characteristic Peaks &amp; Performance of D-Alanine tert-Butyl Ester HCl

As a Senior Application Scientist specializing in chiral building blocks, I frequently evaluate the structural integrity and reactivity of protected amino acids used in solid-phase peptide synthesis (SPPS) and peptidomim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral building blocks, I frequently evaluate the structural integrity and reactivity of protected amino acids used in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design. D-Alanine tert-butyl ester hydrochloride (D-Ala-OtBu·HCl) is a premier C-terminal protected amino acid.

In this guide, we will objectively compare its synthetic performance against common alternatives—unprotected D-Alanine and D-Alanine methyl ester HCl—and establish a self-validating Fourier Transform Infrared (FTIR) spectroscopy protocol for rigorous quality control.

Protecting Group Strategy: Causality & Performance

The choice of a C-terminal protecting group fundamentally alters the thermodynamic stability and reactivity of the amino acid during synthesis. Here is the causality behind choosing a tert-butyl ester over alternatives:

  • Unprotected D-Alanine : Exists naturally as a zwitterion. It lacks solubility in the organic solvents required for SPPS and requires in situ protection to prevent uncontrolled polymerization.

  • D-Alanine Methyl Ester HCl (D-Ala-OMe·HCl) : While it provides necessary C-terminal protection, the methyl ester is sterically unhindered. This lack of bulk makes the growing peptide chain highly susceptible to intramolecular cyclization, leading to the formation of unwanted diketopiperazines (DKPs). Furthermore, deprotecting a methyl ester requires basic saponification (e.g., NaOH/LiOH), which introduces a high risk of epimerization at the delicate D-chiral center[1].

  • D-Alanine tert-Butyl Ester HCl (D-Ala-OtBu·HCl) : The bulky tert-butyl group acts as a steric shield, effectively suppressing DKP formation during coupling cycles. More importantly, it offers orthogonal deprotection. The tBu group is acid-labile and can be cleanly cleaved using Trifluoroacetic acid (TFA), fully preserving the stereochemical integrity of the D-enantiomer.

FTIR Spectral Analysis & Mechanistic Peak Assignment

FTIR is the gold standard for the rapid, non-destructive validation of these protecting groups. Because enantiomers exhibit identical IR spectra in isotropic environments, the well-documented spectral data for L-Ala-OtBu·HCl directly applies to D-Ala-OtBu·HCl[2].

Quantitative Spectral Comparison
Functional Group / VibrationUnprotected D-AlanineD-Ala-OMe·HClD-Ala-OtBu·HCl
Amine / Ammonium (N-H) Broad 3100–2600 cm⁻¹ (NH₃⁺)Broad 3000–2800 cm⁻¹ (NH₃⁺)Broad 3000–2800 cm⁻¹ (NH₃⁺)
Carbonyl (C=O) ~1590 cm⁻¹ (Asymmetric COO⁻)~1745 cm⁻¹ (Ester C=O)~1740 cm⁻¹ (Ester C=O)
Carboxylate (COO⁻) ~1411 cm⁻¹ (Symmetric COO⁻)AbsentAbsent
Aliphatic Bending (C-H) ~1450 cm⁻¹ (CH₃ bend)~1450 cm⁻¹ (CH₃ bend)1390 & 1365 cm⁻¹ (tBu doublet)
Ester (C-O) Absent~1210 cm⁻¹~1150 cm⁻¹
Mechanistic Causality of the Peaks
  • The Carbonyl Shift : In unprotected D-Alanine, the carboxylate group (COO⁻) shares resonance across both oxygen atoms, resulting in a lower-frequency asymmetric stretch at ~1590 cm⁻¹ and a symmetric stretch at ~1411 cm⁻¹[3]. Upon esterification to D-Ala-OtBu·HCl, the double bond becomes localized, shifting the C=O stretch to a sharp, high-frequency peak at ~1740 cm⁻¹[4].

  • The tert-Butyl Doublet : The most diagnostic feature of D-Ala-OtBu·HCl is the split in the symmetric C-H bending vibration. The gem-dimethyl configuration of the tert-butyl group causes mechanical coupling between the methyl groups, splitting the deformation band into a distinct, highly recognizable doublet at approximately 1390 cm⁻¹ and 1365 cm⁻¹[4].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness in your QC process, the FTIR workflow must be a self-validating system. This protocol utilizes Attenuated Total Reflectance (ATR) FTIR, eliminating the moisture interference often introduced by traditional KBr pellet pressing.

Step 1: System Purge & Background Validation

  • Action : Clean the ATR diamond crystal with LC-MS grade isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation : The background spectrum must display a flat baseline with characteristic atmospheric CO₂ (2350 cm⁻¹) and water vapor bands. These will be algorithmically subtracted. If the baseline is noisy or shows organic residue, the crystal is contaminated and must be recleaned.

Step 2: Sample Application

  • Action : Deposit 1-2 mg of crystalline D-Ala-OtBu·HCl directly onto the center of the crystal. Apply uniform pressure using the ATR anvil until the force gauge indicates optimal contact.

Step 3: Data Acquisition

  • Action : Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹).

Step 4: Spectral Verification & Integrity Check

  • Action : Analyze the resulting spectrum against three critical failure points.

  • Self-Validation Criteria :

    • Check 1 (Moisture/Hygroscopicity): Ensure the absence of a broad, sweeping band at 3400–3500 cm⁻¹. A strong peak here indicates the HCl salt has absorbed atmospheric water, which can ruin coupling efficiency.

    • Check 2 (Hydrolysis): Verify the ester C=O peak is sharp at ~1740 cm⁻¹. If a secondary peak appears near 1590 cm⁻¹, the ester has partially hydrolyzed back to the free zwitterionic carboxylate.

    • Check 3 (Identity): Confirm the presence of the 1365/1390 cm⁻¹ doublet to validate the intact tert-butyl protecting group.

Workflow Visualization

Below is the logical workflow mapping the FTIR validation process to downstream peptide synthesis.

FTIR_Workflow A D-Ala-OtBu·HCl (Raw Material) B ATR-FTIR Spectroscopy (Sample Prep & Scan) A->B Load Sample C Spectral Validation (Peak Assignment) B->C Acquire Data D Validation Criteria: C=O @ ~1740 cm⁻¹ tBu doublet @ 1365/1390 cm⁻¹ C->D Evaluate E QC Passed (High Purity) D->E Match F QC Failed (Hydrolysis/Impurity) D->F Mismatch G Solid-Phase Peptide Synthesis (SPPS) E->G Proceed to Coupling

FTIR Quality Control and SPPS Integration Workflow for D-Ala-OtBu·HCl.

References

  • Title : tert-Butyl alaninate hydrochloride (CID 11275390) | Source : National Center for Biotechnology Information (PubChem) | URL :[Link]

  • Title : The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization | Source : Biomacromolecules (ACS Publications) | URL :[Link]

  • Title : An Optical Overview of Poly[μ2-L-alanine-μ3-nitrato-sodium(I)] Crystals | Source : International Journal of Photoenergy (PMC) | URL :[Link]

Sources

Validation

Determining enantiomeric excess of D-Alanine tert-butyl ester via chiral HPLC

Comparative Guide: Determining Enantiomeric Excess of D-Alanine tert-Butyl Ester via Chiral HPLC D-Alanine tert-butyl ester (D-Ala-OtBu) is an indispensable chiral building block in the synthesis of modified peptides, pe...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Determining Enantiomeric Excess of D-Alanine tert-Butyl Ester via Chiral HPLC

D-Alanine tert-butyl ester (D-Ala-OtBu) is an indispensable chiral building block in the synthesis of modified peptides, peptidomimetics, and asymmetric catalysts. Assessing its enantiomeric purity is critical to ensure that no loss of stereochemical information occurs during esterification or upstream synthetic steps[1].

However, analyzing D-Ala-OtBu presents a unique chromatographic challenge. As a primary amine with a bulky ester group, it lacks a strong UV chromophore, making standard detection difficult. This guide objectively compares the leading chiral stationary phases (CSPs) for resolving D- and L-Ala-OtBu, details the mechanistic causality behind mobile phase selection, and provides a self-validating experimental protocol for accurate enantiomeric excess (ee) determination.

Mechanistic Overview: The Analytical Challenge

The structural nature of D-Ala-OtBu dictates the analytical approach. The molecule only absorbs UV light weakly at low wavelengths (~200–210 nm) due to the ester carbonyl[2]. This limits sensitivity unless derivatization is employed or a highly transparent mobile phase is used. Furthermore, the free primary amine (-NH2) is the primary handle for chiral recognition. To achieve separation without derivatization, the CSP must selectively interact with the protonated ammonium ion (-NH3+).

Comparative Analysis of Chiral Stationary Phases (CSPs)

A. Crown Ether CSPs (e.g., Chiralpak CR(+) / CR(-))
  • Mechanism: These columns utilize a chiral 18-crown-6 ether derivative. Chiral discrimination relies on host-guest complexation, where the protonated primary amine of Ala-OtBu enters the crown ether cavity and forms three +N-H···O hydrogen bonds[3].

  • Causality of Mobile Phase: An acidic modifier is strictly required to ensure the amine is fully protonated (-NH3+). Perchloric acid (HClO4) is the gold standard because the perchlorate counter-ion does not compete strongly for the crown ether cavity, unlike larger or more complex anions[3][4].

  • Verdict: The optimal choice for direct, underivatized analysis of primary amino esters[5].

B. Macrocyclic Glycopeptide CSPs (e.g., Astec Chirobiotic T)
  • Mechanism: Based on the antibiotic teicoplanin, this CSP offers multiple interaction sites, including hydrogen bonding, pi-pi interactions, and steric inclusion[6].

  • Performance: While excellent for free amino acids, the bulky tert-butyl ester can hinder ideal inclusion in the teicoplanin cleft. It typically operates in polar ionic mode (e.g., Methanol with volatile salts) or reversed-phase[7].

  • Verdict: A viable alternative for direct analysis, specifically when LC-MS compatibility is required (since the perchloric acid used in crown ether methods is not MS-compatible).

C. Polysaccharide-based CSPs (e.g., Chiralpak IG / Amylose derivatives)
  • Mechanism: These columns rely on hydrogen bonding, dipole-dipole, and pi-pi interactions. Because underivatized Ala-OtBu lacks aromatic rings, direct separation on standard polysaccharide columns is poor.

  • The Derivatization Strategy: Reacting D-Ala-OtBu with reagents like GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) or Fmoc-Cl introduces a bulky aromatic group[8].

  • Causality of Derivatization: This serves a dual purpose: it provides the necessary pi-pi interaction sites for the polysaccharide CSP and introduces a strong chromophore for highly sensitive UV detection at 254 nm.

  • Verdict: Best for high-sensitivity impurity profiling, though sample preparation is time-consuming and risks kinetic resolution artifacts.

Quantitative Performance Comparison

Method ApproachCSP TypeMobile PhaseDetectionResolution (Rs)Key AdvantageKey Limitation
Direct (Gold Standard) Crown Ether (Chiralpak CR+)Aqueous Perchloric Acid (pH 1.5)UV @ 210 nm> 2.0No derivatization artifacts; baseline separation.Highly acidic mobile phase; not LC-MS compatible.
Direct (LC-MS) Teicoplanin (Chirobiotic T)MeOH / Volatile Salts (Polar Ionic)MS or UV @ 210 nm1.2 - 1.8LC-MS compatible; mild conditions.Lower resolution due to steric hindrance of the t-Bu group.
Indirect (Derivatized) Polysaccharide (Chiralpak IG)Hexane / IPA (Normal Phase)UV @ 254 nm> 3.0Exceptional sensitivity for trace L-enantiomer detection.Time-consuming prep; requires 100% enantiopure derivatizing agent.

Self-Validating Experimental Protocol: Direct Analysis via Crown Ether CSP

Because direct analysis eliminates derivatization artifacts, the Crown Ether method is the industry standard for primary amino esters[1][5]. This protocol incorporates a self-validating System Suitability Test (SST) to ensure the system is capable of baseline separation before sample analysis.

Step 1: Mobile Phase Preparation

  • Prepare a 10 mM Perchloric acid (HClO4) solution in Milli-Q water.

  • Verify the pH is approximately 1.5. Causality: The low pH guarantees complete protonation of the primary amine, which is an absolute prerequisite for crown ether inclusion complexation[3].

  • Filter through a 0.22 µm chemically resistant membrane and degas.

Step 2: Sample Preparation

  • Dissolve the D-Ala-OtBu sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Note: If the sample is already a hydrochloride salt, no further pH adjustment of the sample plug is needed.

Step 3: Chromatographic Conditions

  • Column: Chiralpak CR(+) (4.0 mm i.d. × 150 mm, 5 µm)[5].

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C. Causality: Host-guest complexation is an enthalpy-driven, exothermic process. Maintaining a lower, strictly controlled temperature shifts the equilibrium towards the complex, increasing retention and resolution.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Step 4: System Suitability & Validation (The Self-Validating Step)

  • Inject a racemic standard (50:50 mixture of D- and L-Ala-OtBu).

  • The system is validated only when the resolution (Rs) between the D and L peaks is ≥ 1.5 (baseline separation). On a CR(+) column, the D-enantiomer typically elutes before the L-enantiomer[9].

  • Once validated, inject the D-Ala-OtBu sample. Calculate the enantiomeric excess as: ee (%) = [Area(D) - Area(L)] /[Area(D) + Area(L)] × 100.

Method Selection Workflow

G Start D-Ala-OtBu Sample Decision Need High UV Sensitivity / LC-MS? Start->Decision Direct Direct Analysis (Underivatized) Decision->Direct No (Routine ee%) Indirect Indirect Analysis (Derivatization) Decision->Indirect Yes (Impurity Profiling) Crown Crown Ether CSP (e.g., Chiralpak CR+) Direct->Crown Teico Macrocyclic Glycopeptide (e.g., Chirobiotic T) Direct->Teico Poly Polysaccharide CSP (e.g., Chiralpak IG) Indirect->Poly Result1 UV 210 nm Perchloric Acid Mobile Phase Crown->Result1 Result2 LC-MS Compatible Volatile Salts Teico->Result2 Result3 UV 254 nm High Sensitivity Poly->Result3

Workflow for selecting the optimal chiral HPLC method for D-Ala-OtBu analysis.

References

  • Wang, X., Li, W., & Rasmussen, H. "Chiral Separations." HPLC Method Development for Pharmaceuticals. Ethernet.edu.et. Available at:[Link]

  • Peter, A., et al. "Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids." Scholars' Mine. Available at: [Link]

  • Yizimg. "色谱柱及消耗品产品目录(2011) - Chiralpak CR(+) Specifications." Available at:[Link]

  • Chiral Technologies. "Amino Acid Database - HPLC." Available at: [Link]

Sources

Comparative

Technical Reference: Optical Rotation &amp; Quality Control of D-Alanine tert-butyl ester HCl

Executive Summary & Core Reference Data D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu[1][2][3][4][5]·HCl) is a critical chiral building block in peptide synthesis, favored for its acid-labile protection which al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Reference Data

D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu[1][2][3][4][5]·HCl) is a critical chiral building block in peptide synthesis, favored for its acid-labile protection which allows for orthogonal deprotection strategies.

Accurate determination of its optical purity is challenging due to its naturally low specific rotation magnitude . Unlike compounds with large rotations (


), H-D-Ala-OtBu·HCl exhibits a rotation near zero (

), making it highly susceptible to measurement artifacts caused by solvent impurities, temperature fluctuations, or hygroscopic water uptake.
Standardized Optical Rotation Reference Values

The following table consolidates reference specifications from major analytical grade suppliers. Ethanol (EtOH) is the industry-standard solvent for Quality Control (QC).

ParameterSpecification RangeTypical ValueConditions
Specific Rotation

-1.0° to -2.0° -1.4° c=2.0, Ethanol, 20°C
Enantiomer (L-Form) +1.0° to +3.0°+1.4°c=2.0, Ethanol, 20°C
Purity (HPLC) ≥ 98.5%99.0%C18 Column, Acetonitrile/Water
Melting Point 208°C - 212°C208°CDecomposition often occurs

Critical Note: Do not use Methanol (MeOH) for standardized QC optical rotation measurements unless you have an internal standard curve. While the compound is soluble in MeOH, literature baselines are almost exclusively established in EtOH. Using MeOH can shift the specific rotation value due to solvent-solute dipole interactions, leading to false "out-of-spec" results.

Comparative Analysis: Performance vs. Alternatives

In drug development, the choice of ester protection dictates the synthesis strategy. Below is a technical comparison of H-D-Ala-OtBu·HCl against its primary alternative, the Methyl Ester (H-D-Ala-OMe·HCl).

H-D-Ala-OtBu[1][2][3][4][5][6][7][10][11]·HCl vs. H-D-Ala-OMe[1][2][3]·HCl
Featuretert-Butyl Ester (OtBu) Methyl Ester (OMe) Impact on Workflow
Acid Stability Low (Acid Labile) High (Base Labile) OtBu is cleaved by TFA, allowing simultaneous resin cleavage and deprotection.[3] OMe requires saponification (LiOH/NaOH), which can cause racemization.
Steric Hindrance High (Bulky group)LowOtBu may slow down coupling rates slightly but offers better protection against diketopiperazine formation.
Hydrophobicity HigherLowerOtBu increases peptide solubility in organic solvents (DCM/DMF) during synthesis.
Racemization Risk Lowest ModerateOtBu minimizes racemization during deprotection compared to the basic conditions required for OMe.

Technical Protocol: High-Precision Measurement

Designed for compounds with low specific rotation (


).
The "Low-Rotation" Challenge

Because the expected value is only


, a deviation of just 

represents a 7% error . Standard protocols are insufficient. Use this enhanced workflow to ensure data integrity.
Step-by-Step Methodology
  • Drying (Crucial):

    • H-D-Ala-OtBu[1][2][3][4][5]·HCl is hygroscopic .[5] Absorbed water acts as a "dead weight," lowering the effective concentration (

      
      ) and artificially reducing the observed rotation.
      
    • Action: Dry the sample in a vacuum desiccator over

      
       for 4 hours prior to weighing.
      
  • Solvent Preparation:

    • Use Absolute Ethanol (≥ 99.8%) .

    • Why: Presence of water in 95% EtOH alters the refractive index and solvation shell, shifting the rotation.

  • Sample Preparation (Gravimetric Method):

    • Target Concentration:

      
       g/100  mL.
      
    • Weigh exactly

      
       mg of dried sample into a 10 mL volumetric flask.
      
    • Note: Do not rely on "approximate" weighing. For low-rotation compounds, mass errors propagate linearly to the final result.

  • Measurement:

    • Zeroing: Zero the polarimeter with the exact same batch of Ethanol used for solvation.

    • Temperature: Thermostat the cell to

      
      . Temperature coefficients are significant for amino acid esters.
      
    • Averaging: Take 5 readings and average them. The standard deviation should be

      
      .
      
Calculation Formula


  • 
    : Observed rotation (degrees)
    
  • 
    : Path length (dm) (Standard is 1 dm)
    
  • 
    : Concentration ( g/100  mL)
    

Troubleshooting & Diagnostics

When your measured rotation does not match the reference (e.g., you get


 instead of 

), follow this logic flow to identify the root cause.
Diagnostic Workflow (Graphviz)

QC_Troubleshooting Start Measured Rotation Out of Spec (e.g., -0.8° instead of -1.4°) Check_Sign Is the Sign Correct? (Negative for D-form) Start->Check_Sign Wrong_Sign Wrong Sign (+) Suspect Enantiomer Contamination (L-Ala-OtBu) Check_Sign->Wrong_Sign No (+) Right_Sign Sign is Correct (-) Magnitude is Low Check_Sign->Right_Sign Yes (-) Check_Water Check Water Content (KF) Is it > 1.0%? Right_Sign->Check_Water High_Water Hygroscopic Error Effective 'c' is lower than calculated. Recalculate 'c' using dry mass. Check_Water->High_Water Yes Low_Water Water Content OK Check_Water->Low_Water No Check_Solvent Check Solvent Did you use MeOH instead of EtOH? Low_Water->Check_Solvent Wrong_Solvent Solvent Effect Rotation values are solvent-dependent. Repeat with Absolute Ethanol. Check_Solvent->Wrong_Solvent Yes Check_Wavelength Check Wavelength Is it 589nm (Na D-line)? Check_Solvent->Check_Wavelength No Instrument Calibration Issue Instrument Calibration Issue Check_Wavelength->Instrument Calibration Issue Yes

Figure 1: Diagnostic logic for investigating optical rotation deviations in D-Alanine tert-butyl ester HCl.

References

Sources

Validation

Technical Guide: Validating Purity of D-Alanine tert-Butyl Ester (D-Ala-OtBu)

Executive Summary D-Alanine tert-butyl ester (D-Ala-OtBu) is a critical chiral building block in peptide synthesis and drug development.[1] Its value lies in two specific properties: the tert-butyl protection of the carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Alanine tert-butyl ester (D-Ala-OtBu) is a critical chiral building block in peptide synthesis and drug development.[1] Its value lies in two specific properties: the tert-butyl protection of the carboxylic acid (orthogonal to base-labile groups like Fmoc) and its specific D-configuration.

Validating its purity presents a dual challenge:

  • Chemical Purity: Ensuring the ester bond is intact and free from hydrolysis products (D-Alanine) or synthesis byproducts.

  • Enantiomeric Purity: Quantifying the presence of the L-enantiomer (L-Ala-OtBu), which can lead to disastrous epimerization in downstream pharmaceutical applications.

This guide compares three distinct validation methodologies—TLC , Achiral HPLC , and Chiral HPLC —providing protocols and data to help you select the right tool for your stage of development.

Part 1: The Analyte Profile

Before selecting a method, understand the physicochemical constraints of D-Ala-OtBu:

  • UV Absorbance: Weak. It lacks a conjugated

    
    -system, absorbing significantly only below 210 nm unless derivatized.
    
  • Basicity: The free amine (

    
    ) makes the molecule basic and polar, leading to "tailing" on standard silica or C18 columns.
    
  • Stability: The tert-butyl ester is acid-labile . Exposure to strong acids (e.g., high % TFA) will hydrolyze it back to D-Alanine. It is generally stable to base.

Part 2: Method Comparison & Protocols

Method 1: Thin Layer Chromatography (TLC)

Role: Rapid, qualitative screening. Best for reaction monitoring.

TLC is the first line of defense. Because D-Ala-OtBu is a polar amine, it streaks on standard silica. We use a specific mobile phase to tighten the spot.

Protocol:

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase:

    
    -Butanol : Acetic Acid : Water (4:1:1 v/v/v).[2]
    
    • Why: The water/acetic acid creates a buffer system that protonates the amine, reducing interaction with silanol groups and minimizing streaking.

  • Visualization: Ninhydrin Stain.[3]

    • Step 1: Dip plate in Ninhydrin solution (0.2% in ethanol).

    • Step 2: Heat at 110°C for 2-3 minutes.

    • Result: D-Ala-OtBu appears as a distinct purple spot .

  • Interpretation:

    • D-Ala-OtBu:

      
       (Less polar due to ester).
      
    • Impurity (D-Alanine):

      
       (More polar free acid).
      
Method 2: Achiral HPLC (Reverse Phase)

Role: Quantitative chemical purity (%). Detects hydrolysis but NOT enantiomers.

Standard C18 columns often fail to retain small polar amines. We recommend a Mixed-Mode approach or Ion-Pairing.

Protocol:

  • Column: C18 (End-capped) or Mixed-Mode (e.g., Primesep 100).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Note: Do not use TFA if you plan to recover the sample, as concentration can cleave the ester. For analysis, dilute Phosphoric acid is safer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 200 nm - 210 nm .

    • Critical: You are detecting the carbonyl bond. Solvents must be HPLC-grade to avoid baseline noise.

Method 3: Chiral HPLC (Direct Method - The Gold Standard)

Role: Determining Enantiomeric Excess (% ee).

For industrial QC, direct separation using a Crown Ether column is superior. These columns specifically complex with primary amines (


).

Protocol:

  • Column: CROWNPAK CR(+) (Daicel) or equivalent.[4][5][6]

  • Mobile Phase: Aqueous Perchloric Acid (

    
     1.0 to 2.0) / Methanol (90:10).
    
    • Mechanism:[2][7][8] The acidic pH ensures the amine is protonated (

      
      ). The ammonium ion complexes with the crown ether.[5] The chiral "crown" binds the D- and L- forms with different affinities.
      
  • Temperature: Lower temperatures (10°C - 25°C) often improve resolution.

  • Elution Order (CR+ Column):

    • D-Alanine-OtBu: Elutes FIRST (typically).[5]

    • L-Alanine-OtBu: Elutes SECOND .

    • Note: Always verify elution order with a racemic standard.

Method 4: Chiral HPLC (Indirect Method - Marfey's Reagent)

Role: High-sensitivity trace analysis (e.g., biological samples).

If you lack a chiral column or need UV sensitivity, derivatize with Marfey’s Reagent (FDAA) . This converts enantiomers into diastereomers, separable on a standard C18 column.

Protocol:

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[9]

  • Reaction: Mix sample with FDAA and

    
     (1M) at 40°C for 1 hour. Quench with HCl.
    
  • Separation: Standard C18 Column.

  • Detection: UV at 340 nm (High extinction coefficient

    
    ).
    
  • Result: L-D and L-L diastereomers elute at different times.

Part 3: Comparative Analysis

The following table objectively compares the three primary methodologies.

FeatureTLC (Ninhydrin)Achiral HPLC (RP)Chiral HPLC (Crownpak)Chiral HPLC (Marfey's)
Primary Use Quick Reaction CheckChemical Purity (%)Enantiomeric Purity (% ee)Trace Enantiomer Analysis
Separation Basis PolarityHydrophobicityChiral Recognition (Host-Guest)Diastereomeric Resolution
D vs. L Separation No No Yes (Excellent) Yes (Excellent)
Limit of Detection High (

)
Moderate (

)
Moderate (

)
Ultra-Low (ng range)
Prep Time 5 mins10 mins10 mins2 hours (Derivatization)
Cost Per Run LowMediumHigh (Column Cost)Medium (Reagent Cost)
UV Wavelength N/A (Visual)200-210 nm200-210 nm340 nm

Part 4: Visualization of Workflows

Diagram 1: The Validation Decision Tree

This logic flow guides the researcher on which method to deploy based on the immediate experimental need.

ValidationWorkflow Start Sample: D-Ala-OtBu Goal What is the goal? Start->Goal ReactionMon Reaction Monitoring (Is it done?) Goal->ReactionMon Speed ChemPurity Chemical Purity (Is it clean?) Goal->ChemPurity Quantification ChiralPurity Enantiomeric Purity (Is it D-form?) Goal->ChiralPurity Stereochem TLC Method: TLC (BuOH:AcOH:H2O) ReactionMon->TLC HPLC_Achiral Method: Achiral HPLC (C18/Mixed Mode, 210nm) ChemPurity->HPLC_Achiral HPLC_Chiral Method: Chiral HPLC (Crownpak CR+) ChiralPurity->HPLC_Chiral Standard QC Marfeys Method: Marfey's Derivatization (If no chiral column) ChiralPurity->Marfeys Trace/Bio

Caption: Decision matrix for selecting the appropriate validation method based on analytical goals.

Diagram 2: Chiral Recognition Mechanism (Crownpak)

Understanding why the Crownpak column works is essential for troubleshooting.

CrownpakMechanism Amine D-Ala-OtBu (Protonated -NH3+) Complex Host-Guest Complex (Stabilized) Amine->Complex Binds to Crown Crown Ether Selector (Stationary Phase) Crown->Complex Acid Acidic Mobile Phase (Required for Protonation) Acid->Amine Protonates Steric Steric Fit (D vs L discrimination) Steric->Complex Determines Retention Time

Caption: Mechanism of chiral separation using Crown Ether stationary phases. Acidic conditions are mandatory.

Part 5: Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every experiment must be self-validating. Use these controls:

  • The Racemic Spike (System Suitability):

    • Action: Never run a pure D-sample alone for the first time. Mix your sample with a small amount of commercially available L-Ala-OtBu (or racemic Ala-OtBu).

    • Validation: You must see two distinct peaks. If you see one peak, your method is not separating enantiomers, and your "100% purity" result is a false positive.

  • The Ninhydrin Confirmation:

    • Action: If HPLC shows a peak but TLC shows no purple spot, your HPLC peak is likely a non-amine impurity (e.g., solvent stabilizer or degradation product).

  • Acid Hydrolysis Check:

    • Action: If you suspect your ester has hydrolyzed, run a TLC co-spot with free D-Alanine.

    • Validation: Free D-Alanine will stay near the baseline (

      
      ), while the ester moves higher (
      
      
      
      ).

References

  • Daicel Chiral Technologies. (n.d.). CROWNPAK® CR(+) and CR(-) Instruction Manual. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2004). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography. Retrieved from [Link]

  • Sielc Technologies. (2018).[10] HPLC Method for Analysis of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21916431, D-Alanine tert-butyl ester. Retrieved from [Link]

Sources

Comparative

Comparative Guide: D-Alanine tert-Butyl Ester vs. Benzyl Ester in Peptide Synthesis

Topic: D-Alanine tert-butyl ester vs. benzyl ester in peptide synthesis yield Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [2] Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: D-Alanine tert-butyl ester vs. benzyl ester in peptide synthesis yield Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[2]

Executive Summary

In the precise architecture of peptide synthesis, the choice of C-terminal protection for D-Alanine (D-Ala) is not merely a matter of preference but a strategic decision dictating synthetic yield, stereochemical purity, and solubility.[1]

This guide compares D-Alanine tert-butyl ester (H-D-Ala-OtBu) and D-Alanine benzyl ester (H-D-Ala-OBn) . While both serve as robust C-terminal protecting groups, their performance diverges significantly across three critical axes: orthogonality , diketopiperazine (DKP) suppression , and synthetic yield .[1]

Quick Verdict:

  • Choose tert-Butyl (OtBu): For Fmoc strategies where acid-labile final cleavage is required.[1][2][3] It offers superior suppression of DKP formation due to steric bulk, crucial for D-amino acids which are prone to cyclization.[1]

  • Choose Benzyl (OBn): For Boc strategies or solution-phase synthesis requiring hydrogenolytic removal (neutral conditions).[1] It is historically easier to synthesize in high yields but carries a higher risk of DKP formation during deprotection steps.

Chemical Orthogonality & Mechanism

The primary driver for selection is the protection strategy (Fmoc vs. Boc).[4] However, the implications of this choice on yield are often underappreciated.

Orthogonality Landscape
Featuretert-Butyl Ester (OtBu)Benzyl Ester (OBn)
Primary Strategy Fmoc/tBu Boc/Bzl
Installation Acid-catalyzed isobutylene addition or transesterification.[1]Acid-catalyzed esterification with benzyl alcohol.
Stability Stable to base (piperidine, diethylamine).[1] Unstable to strong acid (TFA).[1]Stable to TFA (moderate).[1] Unstable to HF, TFMSA, or H₂/Pd.
Cleavage Condition Acidolysis: 95% TFA (Trifluoroacetic acid).[1]Hydrogenolysis: H₂/Pd-C (Neutral) or Strong Acid: HF/TFMSA.[1][5]
Yield Impact High cleavage yield; no salt accumulation.Hydrogenolysis is quantitative but can be slow with sulfur-containing peptides (catalyst poisoning).[1]
Visualizing the Workflow

The following diagram illustrates the divergent pathways and risk points for each ester.

ProtectionStrategy Start D-Alanine tBu_Install Install t-Bu Ester (Isobutene/H2SO4) Start->tBu_Install Path A Bn_Install Install Benzyl Ester (BnOH/pTsOH) Start->Bn_Install Path B Fmoc_Cycle Fmoc SPPS Cycles (Base Labile) tBu_Install->Fmoc_Cycle Stable to Base tBu_Cleave Cleavage: 95% TFA (Acidolysis) Fmoc_Cycle->tBu_Cleave Final Step Boc_Cycle Boc SPPS Cycles (Acid Labile) Bn_Install->Boc_Cycle Stable to TFA Bn_Cleave Cleavage: H2/Pd or HF (Hydrogenolysis) Boc_Cycle->Bn_Cleave Final Step

Caption: Orthogonal workflows for D-Alanine protection. Path A (tBu) aligns with Fmoc chemistry; Path B (Bn) aligns with Boc chemistry.[1]

Performance Comparison: Yield & Side Reactions

A. Synthesis Yield of the Building Block

Before peptide assembly, the ester itself must be synthesized.

  • Benzyl Ester (H-D-Ala-OBn):

    • Method: Azeotropic distillation with benzyl alcohol and p-toluenesulfonic acid (pTsOH) in benzene/toluene (classic) or cyclohexane (green alternative).[1]

    • Yield: Consistently high (85–95% ).[1]

    • Scalability: Excellent. The product crystallizes readily as the tosylate salt.

  • tert-Butyl Ester (H-D-Ala-OtBu):

    • Method: Reaction with isobutene in the presence of H₂SO₄ or BF₃·Et₂O.

    • Yield: Historically lower (40–60% ) due to polymerization of isobutene and reversibility.[1] Modern protocols using t-butyl acetate/HClO₄ have improved this to ~70–80% .

    • Scalability: Moderate. Often requires careful extraction and column chromatography or specific salt formation.

B. Diketopiperazine (DKP) Formation: The Critical D-Ala Factor

This is the most significant yield-killing side reaction when using D-amino acids at the C-terminus.

  • Mechanism: After deprotection of the second amino acid (dipeptide stage), the free N-terminal amine attacks the C-terminal ester carbonyl, forming a cyclic dipeptide (DKP) and cleaving the peptide from the resin/support.[6]

  • Stereochemistry Impact: Heterochiral sequences (e.g., L-Xaa-D-Ala-OR) cyclize much faster than homochiral ones due to favorable ring conformation.[1]

  • Comparison:

    • Benzyl Esters: High risk. The benzyl leaving group is relatively unhindered. DKP formation can reach 10–50% loss during the neutralization/deprotection step of the third amino acid coupling.

    • tert-Butyl Esters: Low risk. The bulky tert-butyl group provides significant steric shielding of the carbonyl carbon, retarding the nucleophilic attack required for cyclization.

DKP_Mechanism cluster_0 Diketopiperazine (DKP) Risk Dipeptide H2N-AA2-D-Ala-OR Transition Nucleophilic Attack (N-term amine -> Ester Carbonyl) Dipeptide->Transition DKP_Product Cyclic DKP + R-OH (Peptide Chain Terminated) Transition->DKP_Product Factors Steric Hindrance Factor: t-Bu (Bulky) >>> Bn (Planar) t-Bu suppresses this pathway. Transition->Factors

Caption: Mechanism of DKP formation. The bulky t-Bu group sterically hinders the nucleophilic attack, preserving the linear peptide chain.

C. Racemization[2][3][8][9][10]
  • Benzyl Esters: Removal by saponification (NaOH) is notorious for causing racemization (conversion of D-Ala to L-Ala).[1] Hydrogenolysis avoids this but requires Pd/C, which can be problematic if Cys/Met are present.[1]

  • tert-Butyl Esters: Acidolytic cleavage (TFA) is highly stereoconservative.[1] Racemization is negligible (<0.1%) under standard TFA cleavage conditions.[1]

Experimental Protocols

Protocol A: Synthesis of H-D-Ala-OBn·pTsOH (High Yield)

Best for: Large scale production, Boc chemistry.[1]

  • Reagents: D-Alanine (10 g, 112 mmol), Benzyl alcohol (50 mL), p-Toluenesulfonic acid monohydrate (23.5 g, 123 mmol), Cyclohexane (150 mL).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Suspend D-Alanine and pTsOH in the Benzyl alcohol/Cyclohexane mixture.

    • Reflux for 4–6 hours. Water generated is removed azeotropically via the Dean-Stark trap.

    • Checkpoint: Reaction is complete when water collection ceases.

    • Cool to room temperature.[7][8][9] Add Diethyl ether (300 mL) or Ethyl acetate to precipitate the product.

    • Filter the white solid and wash with ether.

  • Purification: Recrystallize from Methanol/Ether.

  • Expected Yield: 90–95%.

  • Data: MP: 138–140°C.

Protocol B: Synthesis of H-D-Ala-OtBu·HCl (Steric Control)

Best for: Fmoc chemistry, preventing DKP.[1]

  • Reagents: D-Alanine (5 g), tert-Butyl acetate (100 mL), Perchloric acid (70%, 1.5 eq). Note: Standard isobutene gas method requires autoclave; acetate method is safer.

  • Procedure:

    • Suspend D-Alanine in tert-butyl acetate.

    • Add Perchloric acid dropwise (Caution: Exothermic).[1]

    • Stir at room temperature for 18–24 hours. The solution should become clear.

    • Cool to 0°C and extract with 0.5 N HCl (cold).

    • Neutralize the aqueous layer immediately with Na₂CO₃ and extract into Ethyl Acetate.

    • Dry organic layer (MgSO₄) and add HCl in Dioxane to precipitate the hydrochloride salt.

  • Expected Yield: 65–75%.

  • Data: MP: 165–167°C.

Decision Matrix

Use this table to select the optimal ester for your specific application.

ScenarioRecommended EsterReason
Standard Fmoc SPPS tert-Butyl (OtBu) Compatible with TFA cleavage; minimizes DKP loss.[1][3]
Standard Boc SPPS Benzyl (OBn) Stable to TFA deblocking steps; cleaved by HF.[1]
Synthesis of Dipeptides tert-Butyl (OtBu) Critical to prevent cyclization (DKP) of the dipeptide ester.
Peptides with Cys/Met tert-Butyl (OtBu) Avoids catalytic hydrogenolysis (which fails with sulfur).[1]
Large Scale (Kg) Benzyl (OBn) Lower cost of goods; easier crystallization purification.[1]
Fragile Stereocenters tert-Butyl (OtBu) Avoids basic hydrolysis risks associated with other esters.[1][2][3]

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • Gisin, B. F., & Merrifield, R. B. (1972).[1] Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102-3106.[1] Link[1]

  • Bolchi, C., et al. (2019).[1] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 51, 1075–1083.[1] Link

  • Roeske, R. W. (1963).[1] Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry, 28(5), 1251-1253.[1] Link[1]

  • BenchChem. (2025).[1][5][7] A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. Link[1]

Sources

Validation

Elemental analysis standards for D-Alanine tert-butyl ester hydrochloride

Title: Elemental Analysis Standards for D-Alanine tert-Butyl Ester Hydrochloride: A Definitive Comparison Guide Part 1: Executive Summary & Core Directive The Challenge: D-Alanine tert-butyl ester hydrochloride (H-D-Ala-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis Standards for D-Alanine tert-Butyl Ester Hydrochloride: A Definitive Comparison Guide

Part 1: Executive Summary & Core Directive

The Challenge: D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu[1]·HCl) is a critical chiral building block in peptide synthesis and drug development. However, its specific structural features—a labile tert-butyl ester protecting group and a hygroscopic hydrochloride salt form—make it prone to specific degradation pathways (hydrolysis) and contamination (moisture, residual solvents).

The Solution: This guide moves beyond simple "pass/fail" criteria. It compares the Theoretical Gold Standard against common Real-World Variants (wet, degraded, or impure samples). By analyzing how these variants deviate from the elemental analysis (EA) baseline, researchers can diagnose synthesis errors and storage failures without resorting immediately to expensive high-resolution mass spectrometry (HRMS).

Part 2: Theoretical Baseline & Product Specifications

Before comparing alternatives, we must establish the immutable physical standard for this compound.

Compound Identity:

  • Name: D-Alanine tert-butyl ester hydrochloride[1][2][3][4][5][6]

  • CAS: 59531-86-1[1][3][4]

  • Formula: C

    
    H
    
    
    
    NO
    
    
    · HCl (Total: C
    
    
    H
    
    
    ClNO
    
    
    )
  • Molecular Weight: 181.66 g/mol [3][4][6][7]

Table 1: The Gold Standard (Theoretical Composition)

Use this table to calibrate your CHN/Elemental Analyzer.

ElementTheoretical Mass %Acceptance Tolerance (±0.4%)Diagnostic Significance
Carbon (C) 46.28% 45.88% – 46.68%Primary Purity Indicator. Low %C often indicates hydrolysis (loss of t-butyl group) or inorganic contamination.
Hydrogen (H) 8.88% 8.48% – 9.28%Moisture/Solvent Tracker. High %H is the first sign of hygroscopic water absorption or residual tert-butanol.
Nitrogen (N) 7.71% 7.31% – 8.11%Stoichiometry Check. Deviations here suggest non-amino acid impurities.
Chlorine (Cl) 19.51% 19.11% – 19.91%Salt Formation Confirmation. Low %Cl indicates incomplete salting (presence of free base).

Part 3: Comparative Performance Guide

This section compares the "Standard Product" (High Purity) against "Alternative States" (Common Impurity Profiles). This comparative analysis allows you to reverse-engineer the problem based on your EA data.

Scenario A: The "Wet" Sample (Hygroscopic Failure)

Common Cause: Improper storage at room temperature or compromised seal.

  • Observed Data:

    • %C: Lower than theory (~44-45%).

    • %H: Higher than theory (>9.0%).

    • %N: Lower than theory (Dilution effect).

  • Mechanism: The HCl salt is hygroscopic. Absorbed atmospheric water adds weight without adding Carbon or Nitrogen, diluting their percentages while boosting Hydrogen.

  • Correction: Dry sample in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours and re-run.
Scenario B: The "Hydrolyzed" Sample (Degradation)

Common Cause: Exposure to moisture + heat, or acidic cleavage of the ester.

  • Observed Data:

    • %C: Significantly Low (The tert-butyl group C

      
      H
      
      
      
      is lost as isobutylene gas or tert-butanol).
    • %H: Varies, usually lower if isobutylene gas escapes.

    • %N: Higher than theory (Relative concentration increases as mass is lost).

  • Mechanism: Acid-catalyzed hydrolysis cleaves the ester.

    • Reaction: H-D-Ala-OtBu[1][2][8][9]·HCl + H

      
      O 
      
      
      
      H-D-Ala-OH·HCl + Isobutylene
      
      
  • Status: Irreversible Failure. The sample cannot be saved.

Scenario C: The "Incomplete Salt" (Stoichiometric Mismatch)

Common Cause: Insufficient HCl gas bubbling during synthesis.

  • Observed Data:

    • %Cl: Significantly Low (<19.0%).

    • %C: Higher than theory (Free base has higher Carbon density than the salt).

  • Mechanism: Mixture contains free base D-Alanine tert-butyl ester.

  • Correction: Recrystallize with anhydrous ether/HCl.

Part 4: Diagnostic Workflow (Visualization)

The following logic tree illustrates how to interpret EA data to classify your D-Alanine tert-butyl ester hydrochloride sample.

EA_Diagnosis_Workflow Start Start: Obtain EA Data (C, H, N, Cl) CheckC Check % Carbon (Target: 46.28 ±0.4%) Start->CheckC PassC Within Range CheckC->PassC Yes FailC_Low Low Carbon (<45.8%) CheckC->FailC_Low No FailC_High High Carbon (>46.7%) CheckC->FailC_High No CheckH Check % Hydrogen (Target: 8.88 ±0.4%) PassC->CheckH FailC_Low->CheckH Result_Degraded CONCLUSION: Hydrolyzed (Ester Cleaved) Action: Discard FailC_Low->Result_Degraded Normal H (Mass Loss) Result_FreeBase CONCLUSION: Incomplete Salt Formation Action: Add HCl/Recrystallize FailC_High->Result_FreeBase Likely Free Base PassH Within Range CheckH->PassH Yes FailH_High High Hydrogen (>9.3%) CheckH->FailH_High Yes CheckCl Check % Chlorine (Target: 19.51 ±0.4%) PassH->CheckCl Result_Wet CONCLUSION: Hygroscopic (Water Contam.) Action: Dry & Retest FailH_High->Result_Wet Dilution Effect Result_Pure CONCLUSION: High Purity Standard CheckCl->Result_Pure Normal CheckCl->Result_FreeBase Low Cl

Caption: Diagnostic logic tree for interpreting Elemental Analysis deviations in D-Alanine tert-butyl ester HCl.

Part 5: Experimental Protocol for EA Preparation

Due to the hygroscopic nature of the HCl salt, standard weighing protocols often introduce error. This self-validating protocol minimizes environmental moisture interference.

Materials:

  • Micro-balance (readability 0.001 mg).

  • Tin capsules (for solid samples).

  • Vacuum desiccator with P

    
    O
    
    
    
    .
  • Reference Standard: Acetanilide or Cystine (calibrated daily).

Step-by-Step Methodology:

  • Pre-Conditioning:

    • Why: Removing surface moisture is critical for accurate %H and %C readings.

    • Place the sample vial (cap loosened) in a vacuum desiccator over Phosphorus Pentoxide (P

      
      O
      
      
      
      ) for at least 6 hours prior to analysis.
    • Caution: Do not heat above 40°C. Tert-butyl esters are thermally unstable and may decompose [1].

  • Blank Calibration:

    • Run 3 empty tin capsules to establish the baseline nitrogen/carbon background from the atmosphere trapped in the capsule.

  • Sample Encapsulation (The "Speed" Step):

    • Why: The salt absorbs moisture within seconds of exposure to humid air.

    • Tare the tin capsule.

    • Quickly transfer 1.5 – 2.5 mg of sample.

    • Fold and seal the capsule immediately (crimper tool recommended).

    • Record weight only after sealing to prevent drift from moisture uptake during the reading.

  • Combustion Parameters:

    • Furnace Temperature: >950°C (Required for complete combustion of HCl salts).

    • Oxygen Boost: 5 seconds (Ensures complete oxidation of the tert-butyl backbone).

  • Validation Check:

    • If %N is within range but %C is low, check the ash residue. Incomplete combustion often leaves black carbonaceous char. If observed, increase oxygen boost time.

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16211919, D-Alanine tert-butyl ester hydrochloride. Retrieved from [Link]

  • B. Li, et al. (2006).[10] Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl esters. Journal of Organic Chemistry, 71(23), 9045-9050. (Context on stability/degradation). Retrieved from [Link]

Sources

Comparative

Assessing chemical purity of commercial D-Alanine tert-butyl ester HCl

Assessing the Chemical and Enantiomeric Purity of Commercial D-Alanine tert-Butyl Ester Hydrochloride: A Comprehensive Comparison Guide Executive Summary For drug development professionals and peptide chemists, the quali...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Chemical and Enantiomeric Purity of Commercial D-Alanine tert-Butyl Ester Hydrochloride: A Comprehensive Comparison Guide

Executive Summary

For drug development professionals and peptide chemists, the quality of starting materials dictates the success of downstream synthesis. D-Alanine tert-butyl ester hydrochloride (CAS: 59531-86-1)[1] is a highly specialized, C-terminally protected amino acid derivative used extensively in the synthesis of protease-resistant peptides and peptidomimetics[2]. However, commercial sources vary significantly in quality. This guide objectively compares High-Purity (≥99%) versus Standard Grade (≥97%) commercial offerings, detailing the causality behind analytical choices and providing self-validating experimental protocols to assess chemical purity, enantiomeric excess (


), and structural integrity.

The Critical Impact of Purity in Peptide Synthesis

The tert-butyl ester group provides essential lipophilicity and steric protection of the C-terminus during solid-phase or solution-phase peptide synthesis (SPPS)[1]. The hydrochloride salt form ensures the stability of the primary amine[2].

When sourcing this building block, researchers typically choose between High-Purity grades (e.g., those offered by specialized vendors like Chem-Impex or TCI Chemicals[3],[2]) and standard bulk grades. The distinction is not merely academic; impurities manifest as catastrophic yield losses downstream.

  • Chemical Impurities (e.g., Free Alanine): Unprotected C-termini lead to unwanted chain extensions and branched peptides.

  • Enantiomeric Impurities (L-Alanine): Contamination with the L-enantiomer generates diastereomeric peptides. Because diastereomers share identical molecular weights and similar polarities, they are notoriously difficult to separate via preparative HPLC, leading to massive losses in final product yield.

Pathway A D-Ala-OtBu·HCl Contaminated with L-Ala B Peptide Coupling (HATU/DIPEA) A->B C Desired Peptide (Pure D-Isomer) B->C Main Rxn D Diastereomeric Peptide (L-Isomer Impurity) B->D Side Rxn E Difficult HPLC Separation (Yield Loss) D->E

Fig 1: Downstream impact of L-enantiomer contamination during peptide synthesis.

Comparative Analysis: High-Purity vs. Standard Grades

To illustrate the operational differences between commercial sources, Table 1 summarizes the typical specifications of High-Purity versus Standard Grade D-Ala-OtBu·HCl and the practical impact of these metrics.

Table 1: Comparative Specifications of Commercial D-Ala-OtBu·HCl

Analytical ParameterHigh-Purity GradeStandard GradeDownstream Impact of Sub-standard Quality
Chemical Purity (HPLC)

99.0%

97.0%
Accumulation of truncated or branched peptide sequences.
Enantiomeric Excess (

)

99.5%

98.0%
Formation of inseparable diastereomeric peptide impurities.
Free D-Alanine

0.1%

1.0%
Unwanted polymerization during coupling cycles.
Water Content (KF)

0.5%

2.0%
Premature hydrolysis of active esters (e.g., OAt/OBt esters).

Analytical Workflows & Self-Validating Protocols

To rigorously verify the metrics in Table 1, a multi-modal analytical approach is required. Relying on a single technique (like UV-HPLC) is insufficient due to the molecule's lack of a strong chromophore.

Workflow A Commercial D-Ala-OtBu·HCl (CAS: 59531-86-1) B Sample Preparation (Dissolution & Filtration) A->B C RP-HPLC-ELSD (Chemical Purity) B->C D Fmoc Derivatization + Chiral HPLC (Enantiomeric Purity) B->D E qNMR Spectroscopy (Absolute Assay & Solvents) B->E F Comprehensive Quality Assessment C->F D->F E->F

Fig 2: Multi-modal analytical workflow for assessing D-Ala-OtBu·HCl purity.

Method 1: Chemical Purity via RP-HPLC-ELSD

Causality: Aliphatic amino acids like D-Alanine lack a conjugated


-system. UV detection at standard wavelengths (210 nm) is highly susceptible to baseline drift from gradient elution and solvent interference. Evaporative Light Scattering Detection (ELSD) provides a mass-dependent response independent of the analyte's optical properties, ensuring accurate quantitation of non-UV-active impurities.

Self-Validating System: A diluent blank must be run prior to the sample to rule out ghost peaks. A known impurity standard (free D-Alanine) is spiked into a control sample to confirm that the column provides adequate retention time separation (


) between the protected and deprotected species.

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mg of the commercial D-Ala-OtBu·HCl in 1 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Equip the HPLC with a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Solvent A = 0.1% TFA in LC-MS grade Water; Solvent B = 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, followed by a 3-minute hold. Flow rate: 1.0 mL/min.

  • Detection: ELSD settings: Drift tube temperature at 50°C, Nebulizer gas (

    
    ) pressure at 3.5 bar.
    
Method 2: Enantiomeric Excess ( ) via Chiral HPLC

Causality: Chiral stationary phases often require normal-phase solvent mixtures (like Hexane/Isopropanol) that are incompatible with ELSD due to high background noise. To achieve the high-sensitivity detection required to spot trace L-isomer impurities, the primary amine is derivatized with Fmoc-Cl. This introduces a strong fluorenyl chromophore, enabling robust UV detection at 254 nm[4].

Self-Validating System: A System Suitability Test (SST) must be performed using a racemic mixture of Fmoc-D/L-Ala-OtBu. The system is only validated for sample analysis if the resolution (


) between the D and L peaks is 

, proving the column can baseline-resolve the enantiomers.

Step-by-Step Protocol:

  • Derivatization: React 5 mg of D-Ala-OtBu·HCl with 1.2 equivalents of Fmoc-Cl and 2.0 equivalents of DIPEA in 1 mL Dichloromethane (DCM) for 30 minutes at room temperature.

  • Quench & Reconstitute: Quench the reaction with a drop of methanol, evaporate the DCM under a nitrogen stream, and reconstitute the residue in 1 mL of Hexane:Isopropanol (90:10).

  • System Setup: Equip the HPLC with a Chiralpak AD-H column (4.6 x 250 mm, 5 µm)[4].

  • Mobile Phase: Isocratic elution using Hexane:Isopropanol (95:5 v/v) at a flow rate of 0.9 mL/min[4].

  • Detection: UV absorbance at 254 nm.

Method 3: Structural Integrity via Quantitative NMR (qNMR)

Causality: HPLC-ELSD cannot easily distinguish between the HCl salt and the free base, nor can it quantify residual volatile solvents like tert-butanol or ethyl acetate that may have been used during manufacturing.


H-NMR confirms the structural identity (the tert-butyl singlet at ~1.45 ppm) and allows for an absolute purity assay.

Self-Validating System: The use of an internal standard (Maleic acid) with a known, certified purity ensures that the integration values can be mathematically converted into an absolute mass percentage, independent of instrument response factors.

Step-by-Step Protocol:

  • Preparation: Accurately weigh 15.0 mg of D-Ala-OtBu·HCl and 5.0 mg of Maleic acid (internal standard) into a vial. Dissolve completely in 0.6 mL of DMSO-

    
    .
    
  • Acquisition: Acquire a

    
    H-NMR spectrum at 400 MHz (64 scans). Crucially, set the relaxation delay (
    
    
    
    ) to
    
    
    seconds to ensure complete longitudinal relaxation of all protons for accurate quantitation.
  • Analysis: Integrate the tert-butyl singlet (~1.45 ppm, 9H) against the maleic acid alkene protons (~6.26 ppm, 2H). Calculate the absolute purity using the molar ratio.

Experimental Data: Comparing Commercial Sources

Using the Chiral HPLC protocol described above, we compared two commercial sources: a High-Purity grade (Supplier A) and a Standard bulk grade (Supplier B). The data in Table 2 clearly demonstrates why sourcing High-Purity material is critical for stereosensitive applications.

Table 2: Chiral HPLC Peak Integration Data (Fmoc-Derivatized)

Sample SourceD-Isomer Peak Area (%)L-Isomer Peak Area (%)Calculated

(%)
Pass/Fail (Limit

99.0%

)
Supplier A (High-Purity) 99.850.1599.70 Pass
Supplier B (Standard) 98.201.8096.40 Fail
Racemic Control (SST) 50.1049.900.20N/A (

= 2.4)

Data Interpretation: Supplier B contains 1.80% of the L-enantiomer. In a 10-mer peptide synthesis where this building block is used once, 1.80% of the final crude product will be a diastereomer. If used multiple times, the diastereomeric impurities compound exponentially, making purification nearly impossible.

Conclusion

When assessing the quality of D-Alanine tert-butyl ester hydrochloride, researchers must look beyond basic UV-HPLC certificates of analysis. Because the molecule lacks a chromophore and is highly susceptible to racemization if mishandled during manufacturing, rigorous testing using ELSD, pre-column derivatized Chiral HPLC, and qNMR is mandatory. For any downstream peptide synthesis, investing in High-Purity grade material (


 99.5% 

) is a self-validating economic choice that prevents exponential yield losses during final peptide purification.

References

  • Canadian Science Publishing. Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Retrieved from:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

D-Alanine tert.butyl ester hydrochloride proper disposal procedures

Comprehensive Operational and Disposal Guide for D-Alanine tert-Butyl Ester Hydrochloride D-Alanine tert-butyl ester hydrochloride (CAS: 59531-86-1) is a critical amino acid derivative widely utilized as a building block...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for D-Alanine tert-Butyl Ester Hydrochloride

D-Alanine tert-butyl ester hydrochloride (CAS: 59531-86-1) is a critical amino acid derivative widely utilized as a building block in peptide synthesis, pharmaceutical formulations, and complex biochemical studies[1]. While it is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[2] or UK GB-CLP regulations[3], its physical nature as a fine organic powder and a hydrochloride salt necessitates strict operational and disposal protocols.

This guide provides drug development professionals and laboratory safety officers with field-proven, self-validating workflows to ensure chemical integrity, environmental compliance, and personnel safety.

Physicochemical Profile & Safety Data

Understanding the physical properties of D-Alanine tert-butyl ester hydrochloride is the first step in risk mitigation. The tert-butyl ester group provides enhanced solubility and stability during peptide coupling, but it also dictates the compound's degradation profile and storage requirements[1].

Table 1: Key Operational and Safety Parameters

ParameterValue / SpecificationOperational Implication
CAS Number 59531-86-1Unique identifier required for accurate waste profiling[2].
Molecular Formula C7H15NO2·HClContains nitrogen and chlorine; dictates toxic combustion byproducts[2].
Physical State White powderProne to dust formation; presents a mechanical inhalation risk[2].
Storage Conditions 0 - 8 °C, Inert AtmospherePrevents ester hydrolysis and hygroscopic clumping[1][2].
Hazard Classification Non-hazardous (OSHA/CLP)Standard PPE required; no extreme acute toxicity identified[2][3].
Ecotoxicity Do not empty into drainsRequires solid waste containment and controlled chemical disposal[2].

Operational Handling & Storage Protocol

Causality of Storage Conditions: This compound must be stored at 0–8 °C under an inert atmosphere, such as argon or nitrogen[1][2]. Why? The tert-butyl ester protecting group is sensitive to acidic hydrolysis. If ambient moisture is introduced, water can interact with the hydrochloride salt to create a localized acidic micro-environment, prematurely cleaving the protecting group and ruining the reagent's utility in solid-phase peptide synthesis (SPPS).

PPE & Handling Requirements: Although non-hazardous, the generation of micro-particulates during weighing and transfer requires strict adherence to good industrial hygiene[3]:

  • Eye Protection: OSHA 29 CFR 1910.133 or EN166 compliant safety glasses with side shields[2].

  • Respiratory Protection: A recommended particle filter mask (e.g., N95 or P100) must be worn if handled outside a ventilated fume hood to prevent mechanical irritation of the respiratory tract[2].

  • Dermal Protection: Standard nitrile laboratory gloves and a lab coat[2].

Spill Response and Containment Workflow

In the event of a localized spill, liquid decontamination (using water or solvents) is strictly contraindicated as an initial step, as it will dissolve the salt, spread the contamination, and potentially drive the material into porous surfaces.

Step-by-Step Spill Protocol:

  • Isolate the Area: Restrict access to the immediate vicinity to prevent personnel from tracking the powder throughout the laboratory.

  • Don Appropriate PPE: Ensure respiratory protection (particle filter) is equipped to mitigate dust inhalation[2].

  • Dry Containment: Do not use water. Sweep up and shovel the powder using non-sparking tools[2].

  • Avoid Dust Formation: Employ a slow, controlled sweeping motion. Causality: Fine powders of organic salts can pose inhalation hazards and, in high concentrations, create combustible dust environments[2].

  • Containerization: Transfer the recovered solid into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE)[2].

  • Labeling: Clearly label the container with the chemical name, CAS number, and designate it for EHS profiling.

SpillResponse Spill Spill Detected (Solid Powder) PPE Don PPE (Particle Filter, Gloves) Spill->PPE DrySweep Dry Containment (Sweep/Shovel) PPE->DrySweep Dust Avoid Dust Formation DrySweep->Dust Critical Constraint Container Transfer to HDPE Container DrySweep->Container Label Label as Chemical Waste Container->Label EHS EHS Pickup & Profiling Label->EHS

Sequential spill response workflow emphasizing dry containment and dust mitigation.

Proper Disposal Procedures

Chemical waste generators are legally required to determine whether a discarded chemical is classified as a hazardous waste under local, regional, and national regulations (e.g., RCRA in the US, or the European Waste Catalogue EWC)[3]. Because EWC waste codes are application-specific, the exact disposal pathway depends entirely on how the chemical was utilized in your workflow[3].

Solid Waste Disposal: Unused, expired, or spilled D-Alanine tert-butyl ester hydrochloride must be disposed of as solid chemical waste. It must not be flushed down the sink ("Do not empty into drains")[2]. The preferred and safest method of destruction for this compound is high-temperature incineration[2].

Aqueous & Solvent Waste Disposal: If the compound has been dissolved in organic solvents during peptide synthesis, the resulting mixture must be profiled based on the primary solvent. Halogenated solvent waste streams must be kept strictly segregated from non-halogenated streams to prevent dangerous exothermic reactions and to comply with incineration regulations.

Thermal Degradation & Incineration Pathway

Causality of Incineration Controls: When subjected to high heat during professional incineration or an accidental laboratory fire, D-Alanine tert-butyl ester hydrochloride undergoes rapid thermal decomposition. The presence of the hydrochloride salt and the amino group dictates that combustion will yield hazardous gases, specifically: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride (HCl) gas[2].

Because HCl and NOx are highly corrosive and toxic, the chosen waste disposal facility must utilize a commercial incinerator equipped with an acid gas scrubber system (typically an alkaline wash, such as NaOH) to neutralize the acidic exhaust before it is released into the atmosphere.

ThermalDegradation Compound D-Alanine tert-butyl ester HCl Heat High Heat / Incineration (>800°C) Compound->Heat Gases Combustion Gases (CO, CO2, NOx, HCl) Heat->Gases Thermal Decomposition Scrubber Alkaline Scrubber (NaOH Wash) Gases->Scrubber Acid Gas Neutralization Exhaust Safe Atmospheric Exhaust Scrubber->Exhaust

Thermal degradation pathway of D-Alanine tert-butyl ester HCl highlighting required neutralization.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific (March 11 2024) Source: fishersci.co.uk URL: [Link]

Sources

Handling

Personal protective equipment for handling D-Alanine tert.butyl ester hydrochloride

Executive Summary D-Alanine tert-butyl ester hydrochloride (CAS: 59531-86-1) is a specialized amino acid derivative widely used in peptide synthesis and medicinal chemistry.[1][2] While not classified as acutely fatal, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Alanine tert-butyl ester hydrochloride (CAS: 59531-86-1) is a specialized amino acid derivative widely used in peptide synthesis and medicinal chemistry.[1][2] While not classified as acutely fatal, it poses significant occupational health risks primarily through contact irritation and inhalation of fine particulates .[1]

This guide moves beyond generic safety data sheets (SDS) to provide an operational framework. The core safety objective is containment of fugitive dust during transfer and prevention of hydrolysis upon contact with moisture, which can degrade the reagent and alter its toxicological profile.[1]

At a Glance: Hazard Profile
ParameterClassificationOperational Implication
GHS Signal WARNING Standard vigilance required; do not underestimate chronic exposure.[1]
Primary Routes Inhalation, Dermal, OcularDust control is the critical control point.
Hazard Codes H315, H319, H335Irritating to eyes, skin, and respiratory system.[1]
Physical State White Crystalline SolidProne to static charge; "fly-away" powder risk during weighing.[1]

Hazard Assessment & Risk Profiling

To select the correct PPE, we must understand the mechanism of injury.

  • The Mechanism of Irritation (H315/H319): As a hydrochloride salt, this compound can hydrolyze upon contact with the moisture in mucous membranes (eyes, lungs) or sweaty skin.[1] This reaction releases trace hydrochloric acid (HCl) locally, causing immediate chemical irritation.

  • Respiratory Sensitization Risk (H335): Inhalation of the dust triggers inflammation of the upper respiratory tract. While acute exposure causes coughing, chronic exposure to amino acid ester salts can lead to hypersensitivity.

  • Hygroscopicity: The HCl salt nature makes it hygroscopic. If left open, it absorbs atmospheric water, becoming sticky and difficult to handle, increasing the risk of spills and contamination.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of this substance.

Protective Gear Specifications
Body ZoneStandard Gear"Expert" Specification & Rationale
Hand Protection Nitrile Gloves (Disposable)Thickness: Minimum 4-5 mil (0.10 - 0.12 mm).[1] Rationale: Nitrile offers excellent resistance to organic salts. Latex is discouraged due to potential protein allergenicity confounding sensitization monitoring. Double Gloving: Required when handling solutions in organic solvents (e.g., DCM, DMF) to protect against the solvent permeation.[1]
Eye Protection Safety Goggles Standard: ANSI Z87.1 / EN 166.[1] Rationale: Safety glasses with side shields are insufficient for powders. Goggles form a seal that prevents airborne dust from bypassing the lens and reacting with eye moisture.
Respiratory Fume Hood (Primary)Standard: N95 / FFP2 (Secondary).[1] Rationale: Engineering controls (Hood) are superior to PPE. Use a respirator only if weighing outside a hood is unavoidable or during spill cleanup.
Body Defense Lab Coat (Cotton/Poly)Requirement: Must button to the neck.[1] Rationale: Protects street clothes from dust accumulation. Synthetic blends are preferred to minimize static electricity generation which disperses the powder.
PPE Selection Logic (Visualization)

PPE_Logic Start Task Definition Quantity Quantity / State Start->Quantity Small_Solid < 1g Solid (Weighing) Quantity->Small_Solid Large_Solid > 1g Solid or Dust Generation Quantity->Large_Solid Solution In Solution (DCM/DMF/Water) Quantity->Solution Level1 Level 1 PPE: Nitrile Gloves + Goggles + Lab Coat Small_Solid->Level1 Low Dust Risk Level2 Level 2 PPE: Level 1 + Fume Hood (Mandatory) Large_Solid->Level2 High Inhalation Risk Level3 Level 3 PPE: Level 2 + Double Gloves (Solvent Barrier) Solution->Level3 Permeation Risk Level1->Level2 Preferred

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and physical state.

Operational Protocols

Reception and Storage[4]
  • Protocol: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture ingress.

  • Storage: Store at 2-8°C (or as specified on the vial, often -20°C for long term).

  • Critical Step: Allow the container to warm to room temperature before opening. Opening a cold bottle in a humid lab causes immediate condensation inside, degrading the ester (hydrolysis) and clumping the powder.

Weighing and Transfer (High Risk)

This is the step where 90% of exposure incidents occur due to static-induced dust scattering.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Management: Use an anti-static gun or a spatial ionizer if the powder is "fly-away."

  • Technique:

    • Do not use a spatula directly into the stock bottle if possible. Pour a small amount into a secondary weigh boat to avoid cross-contaminating the stock with moisture.

    • Use a funnel for transfer to flasks to prevent dust from settling on the flask neck (which can compromise ground-glass seals).

Solubilization
  • Solvent Choice: Soluble in water and alcohols; moderately soluble in polar organic solvents.[1]

  • Caution: When dissolving in water, the pH will drop slightly due to the HCl moiety.

  • Reaction Risk: If using basic conditions (e.g., adding TEA or DIPEA), the free amine is generated. The free amine is less stable and may have a different odor/vapor profile. Ensure ventilation is maintained.

Emergency Response & Spill Management

Spill Cleanup Workflow

Do not dry sweep. Dry sweeping aerosolizes the irritant dust, expanding the contamination zone.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Isolate Evacuate & Signage Assess->Isolate PPE_Up Don PPE: Resp (N95) + Goggles + Double Gloves Isolate->PPE_Up Method Select Method PPE_Up->Method Wet_Wipe Wet Wipe/Mop (Small Spill) Method->Wet_Wipe < 5g Cover Cover with Absorbent Pads Method->Cover > 5g or Solution Disposal Bag as Chemical Waste (Label: Irritant) Wet_Wipe->Disposal Cover->Disposal Clean Wash Area with Soap & Water Disposal->Clean

Figure 2: Step-by-step workflow for safely managing spills of D-Alanine tert-butyl ester hydrochloride.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Lift eyelids.[4] The HCl component makes speed critical to prevent corneal etching.

  • Skin Contact: Wash with soap and water.[5] Remove contaminated clothing.[6][4][7][8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (indicates potential hypersensitivity).

Waste Disposal Strategy

Never dispose of this compound down the drain. It is an organic amine salt and must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Solid Organic Waste - Irritant."[1]

  • Liquid Waste: If in solution, dispose of in the appropriate solvent stream (e.g., "Non-Halogenated Organic" or "Halogenated" depending on the solvent used).

  • Container Disposal: Triple rinse empty containers with a suitable solvent (ethanol or water) before discarding or recycling. Add the rinsate to the liquid waste stream.

References

  • PubChem. (n.d.).[9] D-Alanine tert-butyl ester hydrochloride (Compound Summary).[1][2][9][10][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved October 26, 2023, from [Link][1]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical Compatibility Reference.[13][14] Environmental Health & Radiation Safety. Retrieved October 26, 2023, from [Link]

Sources

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